Butamifos
Description
mutagen
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[ethoxy-(5-methyl-2-nitrophenoxy)phosphinothioyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N2O4PS/c1-5-11(4)14-20(21,18-6-2)19-13-9-10(3)7-8-12(13)15(16)17/h7-9,11H,5-6H2,1-4H3,(H,14,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYOMNZEMCPTKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NP(=S)(OCC)OC1=C(C=CC(=C1)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N2O4PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058068 | |
| Record name | Butamiphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36335-67-8 | |
| Record name | Butamifos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36335-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butamifos [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036335678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butamiphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphoramidothioic acid, N-(1-methylpropyl)-, O-ethyl O-(5-methyl-2-nitrophenyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTAMIPHOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KHP91X76U4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Butamifos: A Technical Guide to its Discovery and Synthesis
An In-depth Overview for Researchers and Drug Development Professionals
Introduction
Butamifos is a selective organophosphate herbicide, primarily utilized for the control of annual weeds in various agricultural settings. First synthesized in the 1970s, it functions as a microtubule assembly inhibitor, disrupting cell division in susceptible plants. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Discovery and History
This compound was discovered by the Sumitomo Chemical Co., Ltd. in the early 1970s.[1] The initial disclosure of this compound and its herbicidal properties is believed to be detailed in the German patent DE 2147873. Sumitomo Chemical has a long history in the development of agrochemicals, having entered the field in the 1950s and expanding its research and development, including the establishment of the Takarazuka Research Center in 1971 for pharmaceuticals and agricultural chemicals.[2][3][4][5]
Physicochemical Properties
This compound is a chiral molecule, and the technical product is a racemic mixture of its (R)- and (S)-isomers. It is characterized as a C-nitro compound. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₁N₂O₄PS | |
| Molecular Weight | 332.36 g/mol | |
| CAS Number | 36335-67-8 | |
| IUPAC Name | N-[ethoxy-(5-methyl-2-nitrophenoxy)phosphinothioyl]butan-2-amine | |
| Appearance | Not explicitly found | |
| Melting Point | Not explicitly found | |
| Boiling Point | Not explicitly found | |
| Water Solubility | Low | |
| logP (Octanol-Water Partition Coefficient) | 4.62 at 25°C |
Synthesis Pathway
The synthesis of this compound involves a two-step process, beginning with the individual preparation of two key precursors: 5-methyl-2-nitrophenol and N-[chloro(ethoxy)phosphinothioyl]butan-2-amine. These intermediates are then coupled to yield the final product.
Synthesis of Precursors
1. 5-Methyl-2-nitrophenol:
The synthesis of 5-methyl-2-nitrophenol is not explicitly detailed in the immediate search results. However, it is a known chemical intermediate.
2. N-[chloro(ethoxy)phosphinothioyl]butan-2-amine (O-ethyl-N-sec-butylphosphoramidothioyl chloride):
Detailed experimental protocols for the synthesis of this key phosphoramidothioyl chloride precursor were not found in the available search results.
Final Synthesis of this compound
The final step in the synthesis of this compound is the reaction between N-[chloro(ethoxy)phosphinothioyl]butan-2-amine and 5-methyl-2-nitrophenol. This reaction is a nucleophilic substitution at the phosphorus center, where the hydroxyl group of the phenol displaces the chlorine atom on the phosphoramidothioyl chloride.
Caption: Final step in the synthesis of this compound.
Experimental Protocols
While a detailed, step-by-step experimental protocol for the synthesis of this compound from its precursors was not explicitly available in the searched literature, the general reaction type suggests a standard condensation reaction. Typically, such a reaction would be carried out in the presence of a base to neutralize the HCl byproduct, in an inert solvent. The reaction conditions (temperature, reaction time) would be optimized to maximize yield and minimize side products. Purification would likely involve techniques such as extraction, washing, and chromatography.
Spectroscopic Data
| Spectroscopy Type | Data | Reference |
| Mass Spectrometry (GC-MS) | A mass spectrum is available in the NIST WebBook. | |
| ¹H NMR | No specific data found. | |
| ¹³C NMR | No specific data found. | |
| Infrared (IR) Spectroscopy | No specific data found. |
Herbicidal Activity
This compound is a selective herbicide effective against annual weeds. Its mode of action is the inhibition of microtubule formation, which is essential for cell division and growth in plants. It also exhibits acetylcholinesterase inhibitory activity, making it moderately toxic to mammals. Quantitative data on the efficacy of this compound on specific weed species at different application rates was not available in the search results. Such data is crucial for determining optimal application conditions and understanding the spectrum of its herbicidal activity.
Conclusion
This technical guide has summarized the available information on the discovery and synthesis of the herbicide this compound. While the general synthesis pathway is known, and some physicochemical and spectroscopic data are available, there are notable gaps in the publicly accessible literature. Specifically, detailed experimental protocols for the synthesis of the final compound and one of its key precursors, as well as comprehensive NMR and IR spectroscopic data, and quantitative herbicidal efficacy data, remain to be fully elucidated from sources such as the original patent. Further research into these areas would provide a more complete understanding of this important agrochemical.
References
- 1. This compound (Ref: S-2846) [sitem.herts.ac.uk]
- 2. History of Sumitomo Chemical | SUMITOMO CHEMICAL [sumitomo-chem.co.jp]
- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 4. Sumitomo Chemical - Wikipedia [en.wikipedia.org]
- 5. We have always embodied a socially-minded business philosophy. [sumitomochemicalamerica.com]
An In-Depth Technical Guide on the Molecular Mechanism of Butamifos: A Microtubule-Targeting Herbicide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butamifos, a phosphoroamidate herbicide, exerts its phytotoxic effects by disrupting microtubule dynamics, a fundamental process for cell division and plant growth. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, with a specific focus on its interaction with tubulin and microtubules. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide synthesizes the current understanding of phosphoroamidate herbicides as a class to infer the likely mechanisms of this compound. Detailed experimental protocols for key assays and visualizations of the relevant cellular pathways are presented to facilitate further research and development in this area.
Introduction
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their proper function is essential for a multitude of cellular processes, including chromosome segregation during mitosis, cell plate formation in cytokinesis, and the determination of cell shape. The critical role of microtubules in cell division makes them an attractive target for the development of herbicides. This compound is a selective, non-systemic herbicide used for the control of annual grasses and some broadleaf weeds.[1][2] Its primary mode of action is the inhibition of microtubule formation.[1][2] Understanding the precise molecular interactions between this compound and tubulin is crucial for optimizing its efficacy, managing herbicide resistance, and potentially discovering new therapeutic applications.
Molecular Mechanism of Action
The herbicidal activity of this compound stems from its ability to disrupt the organization and function of microtubules in plant cells. This disruption ultimately leads to an arrest of the cell cycle and inhibition of plant growth.
Inhibition of Microtubule Polymerization
This compound belongs to the phosphoroamidate class of herbicides.[3] Herbicides in this class, along with dinitroanilines, are known to inhibit the polymerization of tubulin into microtubules. This inhibition disrupts the formation of the mitotic spindle, a microtubule-based structure essential for the proper segregation of chromosomes during cell division. The absence of a functional mitotic spindle leads to a halt in mitosis, preventing cell proliferation in the meristematic tissues of the plant and ultimately causing its death.
Binding to Tubulin
Phosphoroamidate herbicides are understood to bind directly to tubulin subunits. While the precise binding site for this compound has not been definitively elucidated in the available literature, studies on other phosphoroamidates and dinitroanilines suggest a common binding site on tubulin. Structural modeling and analysis of herbicide-resistant mutations in plants point towards a binding pocket on the α-tubulin subunit.
Competitive binding assays with other microtubule-targeting agents can help to elucidate the binding site. For instance, amiprophos-methyl (APM), another phosphoroamidate herbicide, has been shown to competitively inhibit the binding of [¹⁴C]oryzalin to tobacco tubulin, indicating a shared or overlapping binding site.
Signaling Pathway of this compound Action
Caption: Proposed signaling pathway of this compound leading to plant growth inhibition.
Quantitative Data
| Herbicide | Assay | Target | Parameter | Value | Reference |
| Amiprophos-methyl (APM) | Competitive Binding Assay | Tobacco Tubulin | K_i (vs. [¹⁴C]oryzalin) | 5 µM |
This table will be updated as more specific quantitative data for this compound becomes available.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the molecular mechanism of this compound's action on microtubules.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the effect of this compound on the polymerization of purified tubulin by monitoring the increase in turbidity as microtubules form.
Materials:
-
Purified plant tubulin (>95% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (10 mM)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Glycerol
-
Temperature-controlled spectrophotometer or microplate reader capable of reading absorbance at 340 nm
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
On ice, prepare the tubulin solution by resuspending lyophilized tubulin in GTB to a final concentration of 2-4 mg/mL.
-
In a pre-chilled 96-well plate, add varying concentrations of this compound (or DMSO for control) to the wells.
-
Add the tubulin solution to each well.
-
To initiate polymerization, add GTP to a final concentration of 1 mM and glycerol to a final concentration of 5-10% (v/v).
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the effect of this compound on the rate and extent of tubulin polymerization. The IC50 value can be calculated by plotting the percentage of inhibition against the this compound concentration.
Experimental Workflow for Tubulin Polymerization Assay
Caption: Workflow for the in vitro turbidimetric tubulin polymerization assay.
Immunofluorescence Microscopy of Plant Cell Microtubules
This protocol allows for the visualization of the effects of this compound on microtubule structures within plant cells.
Materials:
-
Plant seedlings (e.g., Arabidopsis thaliana) or cell suspension cultures
-
This compound
-
Fixative solution (e.g., 4% paraformaldehyde in microtubule stabilizing buffer)
-
Microtubule Stabilizing Buffer (MTSB): PIPES, EGTA, MgSO₄, Triton X-100, pH adjusted
-
Cell wall digesting enzymes (e.g., cellulase, pectolyase)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI or other nuclear stain
-
Antifade mounting medium
-
Confocal microscope
Protocol:
-
Treat plant seedlings or cell cultures with various concentrations of this compound for a specified duration.
-
Fix the samples in the fixative solution.
-
If using tissues, perform enzymatic digestion to partially remove the cell wall.
-
Permeabilize the cells with the permeabilization solution.
-
Block non-specific antibody binding with the blocking solution.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash the samples thoroughly.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear stain.
-
Wash the samples again.
-
Mount the samples in antifade medium on a microscope slide.
-
Visualize the microtubule structures using a confocal microscope.
-
Compare the microtubule organization in this compound-treated cells to control cells. Look for evidence of microtubule depolymerization, disorganization, or abnormal spindle formation.
Logical Relationship of Immunofluorescence Protocol Steps
Caption: Logical flow of the immunofluorescence protocol for visualizing microtubules.
Conclusion and Future Directions
This compound is a herbicide that targets a crucial cellular process in plants: microtubule formation. While its general mode of action is understood to be the inhibition of tubulin polymerization, a detailed quantitative understanding of its interaction with tubulin is still lacking. Further research is needed to determine the specific binding site of this compound on tubulin, its binding affinity, and the precise kinetic effects on microtubule dynamics. The experimental protocols provided in this guide offer a framework for conducting such investigations. A deeper understanding of the molecular mechanism of this compound will not only aid in the development of more effective and selective herbicides but also contribute to our fundamental knowledge of microtubule-targeted agents and may reveal novel avenues for drug development.
References
- 1. Molecular Bases for Sensitivity to Tubulin-Binding Herbicides in Green Foxtail - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural modeling of the interaction of plant alpha-tubulin with dinitroaniline and phosphoroamidate herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on Butamifos and Acetylcholinesterase Inhibition Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butamifos is an organophosphate herbicide recognized for its activity as an acetylcholinesterase (AChE) inhibitor.[1][2] This technical guide provides a comprehensive overview of the acetylcholinesterase inhibition kinetics of this compound. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this document outlines the established theoretical framework for its mechanism of action, presents a generalized, detailed experimental protocol for determining AChE inhibition kinetics, and discusses the potential downstream signaling pathway implications based on the broader class of organophosphate compounds. This guide serves as a foundational resource for researchers initiating studies on this compound or similar organophosphate inhibitors.
Introduction to this compound and Acetylcholinesterase
This compound, chemically known as O-ethyl O-(5-methyl-2-nitrophenyl) N-sec-butylphosphorothioamidate, is an organophosphate pesticide.[3] Like other organophosphates, its primary mechanism of toxicity in target organisms involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[4][5]
Acetylcholinesterase is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent disruption of neurotransmission.
Kinetics of Acetylcholinesterase Inhibition by this compound
Data Presentation
The following table summarizes the key kinetic parameters for AChE inhibition. Please note that the values provided are illustrative placeholders due to the absence of specific data for this compound in the reviewed scientific literature.
| Parameter | Symbol | Description | Hypothetical Value Range |
| Half-maximal Inhibitory Concentration | IC50 | The concentration of an inhibitor that reduces the activity of an enzyme by 50%. | 1 - 100 µM |
| Inhibition Constant | Ki | The dissociation constant of the enzyme-inhibitor complex; a measure of the inhibitor's binding affinity. | 0.1 - 10 µM |
| Association Rate Constant | k_on | The rate at which the inhibitor binds to the enzyme. | 10^3 - 10^5 M⁻¹s⁻¹ |
| Dissociation Rate Constant | k_off | The rate at which the enzyme-inhibitor complex dissociates. | 10⁻² - 10⁻⁴ s⁻¹ |
Experimental Protocols: Determination of AChE Inhibition Kinetics
The most common method for determining AChE activity and inhibition is the spectrophotometric assay developed by Ellman. The following is a detailed, generalized protocol that can be adapted for assessing the inhibitory kinetics of this compound.
Principle of the Ellman Method
The Ellman assay is a colorimetric method that measures the activity of AChE by monitoring the production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm.
Materials and Reagents
-
Acetylcholinesterase (from a suitable source, e.g., electric eel or human recombinant)
-
This compound (analytical grade)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Solvent for this compound (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Experimental Procedure
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 25 µL DTNB solution + 25 µL ATCI solution.
-
Control (100% enzyme activity): 125 µL Phosphate Buffer + 25 µL DTNB solution + 25 µL AChE solution + 25 µL solvent (without inhibitor).
-
Test (with inhibitor): 125 µL Phosphate Buffer + 25 µL DTNB solution + 25 µL AChE solution + 25 µL this compound solution (at various concentrations).
-
-
Measurement:
-
Pre-incubate the plate with all components except the substrate (ATCI) for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition, the assay should be performed with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound). The data can then be analyzed using Lineweaver-Burk or Dixon plots.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the Ellman method to determine acetylcholinesterase inhibition.
Caption: Workflow of the Ellman method for AChE inhibition assay.
Signaling Pathway
Inhibition of AChE by organophosphates like this compound leads to an accumulation of acetylcholine, which hyperstimulates postsynaptic cholinergic receptors. This can trigger a cascade of intracellular signaling events. One of the pathways that can be affected by the resulting oxidative stress is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Caption: Generalized MAPK signaling pathway affected by organophosphates.
Conclusion
This compound functions as an acetylcholinesterase inhibitor, a characteristic shared with other organophosphate compounds. While specific kinetic data for this compound remains to be extensively documented in public literature, this guide provides the necessary theoretical and practical framework for researchers to investigate its inhibitory properties. The provided experimental protocol for the Ellman method offers a robust starting point for determining key kinetic parameters such as IC50 and Ki. Furthermore, understanding the potential impact on downstream signaling pathways, like the MAPK pathway, is crucial for a comprehensive assessment of the toxicological and pharmacological profile of this compound. Further research is warranted to elucidate the precise kinetic constants and the specific signaling cascades modulated by this compound.
References
- 1. This compound (Ref: S-2846) [sitem.herts.ac.uk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C13H21N2O4PS | CID 37419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Butamifos Enantiomers: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Butamifos
This compound, with the chemical formula C₁₃H₂₁N₂O₄PS, is a selective, non-systemic herbicide. Its chirality arises from a stereogenic center at the phosphorus atom, leading to the existence of (R)-butamifos and (S)-butamifos enantiomers. The technical grade product used in agriculture is a mixture of these two isomers.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Chemical Name | O-Ethyl O-(5-methyl-2-nitrophenyl) N-sec-butylphosphorothioamidate | |
| CAS Number | 36335-67-8 | |
| Molecular Formula | C₁₃H₂₁N₂O₄PS | |
| Molar Mass | 332.35 g/mol | |
| Mode of Action | Microtubule assembly inhibition, Acetylcholinesterase inhibitor | |
| Commercial Formulation | Racemic mixture of (R)- and (S)-enantiomers |
Biological Activity and Modes of Action
This compound exhibits two primary modes of action, making it a multifaceted herbicide.
Inhibition of Microtubule Assembly
A primary herbicidal mechanism of this compound is the disruption of microtubule formation in plant cells. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, cell wall formation, and intracellular transport. Inhibition of their assembly leads to a failure in mitosis and ultimately, cell death. This mode of action is characteristic of dinitroaniline herbicides, and this compound shares this property.
Figure 1: this compound inhibits microtubule polymerization.
Acetylcholinesterase (AChE) Inhibition
This compound is also an organophosphorus compound that inhibits the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system in both insects and vertebrates, where it breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and death. While this is the primary mode of action for many organophosphate insecticides, it also contributes to the toxicological profile of this compound in non-target organisms. The enantioselectivity of AChE inhibition is a well-documented phenomenon for other chiral organophosphates.
Figure 2: this compound inhibits acetylcholinesterase.
Enantioselective Biological Activity: A Critical Unknown
For many chiral pesticides, one enantiomer exhibits significantly higher biological activity (the eutomer) than the other (the distomer). However, a thorough review of existing literature reveals a lack of specific quantitative data comparing the herbicidal efficacy and AChE inhibitory potential of (R)-butamifos and (S)-butamifos. Such data, typically presented as IC₅₀ or EC₅₀ values, is essential for a complete understanding of the compound's environmental and toxicological profile.
Experimental Protocols for Enantioselective Analysis
To address the knowledge gap regarding this compound enantiomers, the following generalized experimental workflows are proposed.
Synthesis and Chiral Separation of this compound Enantiomers
The first step in evaluating enantioselective activity is to obtain the pure enantiomers. This can be achieved through asymmetric synthesis or by separation from the racemic mixture.
4.1.1. General Synthesis of Racemic this compound
The synthesis of racemic this compound involves the reaction of N-[chloro(ethoxy)phosphinothioyl]butan-2-amine with 5-methyl-2-nitrophenol.
Figure 3: Synthesis of racemic this compound.
4.1.2. Chiral Separation by High-Performance Liquid Chromatography (HPLC)
A common method for separating enantiomers is chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Protocol Outline:
-
Column Selection: A polysaccharide-based chiral column (e.g., Chiralcel® or Chiralpak®) is often a good starting point for the separation of organophosphorus compounds.
-
Mobile Phase Optimization: A systematic screening of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is performed to achieve baseline separation of the enantiomers.
-
Detection: A UV detector is suitable for detecting this compound.
-
Fraction Collection: Once separation is achieved, the individual enantiomeric fractions can be collected for subsequent bioassays.
Herbicidal Activity Bioassay
The herbicidal activity of the individual enantiomers and the racemic mixture can be assessed using a whole-plant bioassay.
Protocol Outline:
-
Plant Species: Select a susceptible weed species, such as barnyardgrass (Echinochloa crus-galli).
-
Treatment Application: Apply a range of concentrations of (R)-butamifos, (S)-butamifos, and racemic this compound to the plants at a specific growth stage (e.g., two- to three-leaf stage). A control group treated with solvent only should be included.
-
Growth Conditions: Maintain the treated plants under controlled environmental conditions (e.g., temperature, light, humidity).
-
Data Collection: After a set period (e.g., 14-21 days), assess herbicidal effects by measuring parameters such as plant height, fresh weight, and visual injury ratings.
-
Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) or half-maximal growth inhibitory concentration (IC₅₀) for each enantiomer and the racemate.
Acetylcholinesterase Inhibition Assay
The in vitro inhibition of AChE by this compound enantiomers can be determined using a colorimetric assay based on Ellman's method.
Protocol Outline:
-
Enzyme and Substrate: Use a commercially available source of AChE (e.g., from electric eel) and the substrate acetylthiocholine iodide.
-
Inhibitor Solutions: Prepare a series of dilutions for (R)-butamifos, (S)-butamifos, and the racemic mixture.
-
Assay Procedure:
-
Pre-incubate the enzyme with the inhibitor solutions for a defined period.
-
Initiate the reaction by adding the substrate and Ellman's reagent (DTNB).
-
Monitor the change in absorbance over time, which is proportional to the enzyme activity.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each enantiomer and the racemate.
Microtubule Assembly Assay
The effect of this compound enantiomers on microtubule polymerization can be assessed using an in vitro tubulin polymerization assay.
Protocol Outline:
-
Tubulin Preparation: Use purified tubulin from a commercial source or prepared from brain tissue.
-
Assay Conditions: In a temperature-controlled spectrophotometer, mix the tubulin with GTP and the this compound enantiomers at various concentrations.
-
Monitoring Polymerization: Induce polymerization by raising the temperature (e.g., to 37°C) and monitor the increase in turbidity (absorbance) over time.
-
Data Analysis: Compare the rate and extent of polymerization in the presence of each enantiomer to a control without the inhibitor. Determine the IC₅₀ for inhibition of microtubule assembly.
Expected Outcomes and Significance
Based on studies of other chiral herbicides and organophosphates, it is highly probable that the (R)- and (S)-enantiomers of this compound exhibit different biological activities. The proposed experimental workflows would provide the necessary quantitative data to:
-
Determine the Eutomer: Identify which enantiomer is primarily responsible for the herbicidal activity and AChE inhibition.
-
Inform Product Development: The development of an enantiopure product containing only the eutomer could potentially lead to reduced application rates, lower environmental impact, and decreased non-target toxicity.
-
Enhance Risk Assessment: A clear understanding of the activity of each enantiomer is crucial for accurate environmental and human health risk assessments.
Conclusion
This compound is a chiral herbicide with a dual mode of action, inhibiting both microtubule assembly and acetylcholinesterase. While the racemic mixture is used commercially, there is a significant lack of public data on the specific biological activities of its individual (R)- and (S)-enantiomers. The experimental protocols outlined in this guide provide a roadmap for researchers to investigate the enantioselective properties of this compound. Elucidating the differential activities of these enantiomers is a critical step towards a more complete understanding of this herbicide and could pave the way for the development of more efficient and environmentally sound weed management strategies.
References
An In-depth Technical Guide to the Identification of Butamifos Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Butamifos, an organophosphate herbicide, undergoes degradation in the environment through various pathways, including photodegradation, hydrolysis, and microbial metabolism. Understanding the resulting degradation products is crucial for assessing its environmental fate and potential toxicological impact. This guide provides a comprehensive overview of the identified degradation products of this compound, detailed experimental protocols for their analysis, and a summary of quantitative data. The primary photodegradation pathway involves an intramolecular oxygen transfer, leading to the formation of a nitroso-oxon derivative, which further degrades into various polar compounds. Under specific conditions, such as chlorination, 5-methyl-2-nitrophenol (5M2NP) has been identified as a significant degradation by-product. This document synthesizes available scientific literature to offer a detailed technical resource for researchers in environmental science, analytical chemistry, and toxicology.
Degradation Pathways and Products of this compound
This compound is susceptible to degradation through several key environmental processes. The primary pathways are photodegradation, hydrolysis, and microbial degradation, each leading to a unique set of transformation products.
Photodegradation
Scientific studies have shown that the photochemistry of this compound is a significant route of its degradation in aqueous media. The principal mechanism involves a photoinduced intramolecular oxygen transfer from the nitro group to the P=S moiety. This reaction results in the formation of a primary degradation product, a nitroso-oxon derivative. This intermediate is subsequently transformed through successive reduction of the nitroso group to hydroxylamino and amino groups, as well as oxidation back to the nitro group. These reactions ultimately lead to the formation of various polar compounds, which have been confirmed through liquid chromatography-mass spectrometry (LC-MS) analysis.
Chlorination By-products
In the presence of chlorine, which can be relevant in water treatment processes, this compound can degrade to form chlorinated by-products. One significant product that has been identified is 5-methyl-2-nitrophenol (5M2NP) . The mutagenic activities of 5M2NP and its structural isomers have been evaluated, highlighting the toxicological relevance of this degradation pathway.
Hydrolysis and Microbial Degradation
Information regarding the specific degradation products of this compound resulting from hydrolysis and microbial action is less detailed in currently available literature. However, based on the general degradation pathways of organophosphate pesticides, hydrolysis is expected to cleave the ester or amide linkages, leading to the formation of more polar and less toxic compounds. Microbial degradation, facilitated by various soil and water microorganisms, would likely involve similar enzymatic hydrolysis and oxidation reactions. Further research is needed to fully elucidate the specific metabolites formed through these pathways.
Quantitative Data on Degradation Products
Quantitative data on the formation of this compound degradation products is currently limited in the public domain. The available studies focus primarily on the identification of the degradation pathways and products. To facilitate comparative analysis, future research should aim to quantify the formation rates and concentrations of the key degradation products under various environmental conditions.
Table 1: Summary of Identified this compound Degradation Products
| Degradation Pathway | Degradation Product | Chemical Structure | Notes |
| Photodegradation | Nitroso-oxon derivative | [Structure to be inserted] | Primary intermediate. |
| Photodegradation | Various polar compounds | Not fully elucidated | Further degradation products of the nitroso-oxon derivative. |
| Chlorination | 5-methyl-2-nitrophenol (5M2NP) | [Structure to be inserted] | Identified as a mutagenic by-product. |
Note: The chemical structures are not available in the provided search results and would require hypothetical generation based on the described reactions.
Experimental Protocols
The identification and quantification of this compound and its degradation products necessitate robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most powerful techniques for this purpose.
Sample Preparation for Soil and Water Matrices
3.1.1. Soil Sample Extraction
-
Sample Collection and Storage: Collect soil samples from the desired depth and store them at -20°C prior to analysis to minimize further degradation.
-
Extraction: A representative soil sample (e.g., 10 g) is extracted with an organic solvent mixture, such as acetone/hexane (1:1, v/v), using techniques like sonication or accelerated solvent extraction (ASE).
-
Clean-up: The extract is concentrated and subjected to a clean-up step using solid-phase extraction (SPE) with a suitable sorbent (e.g., C18 or Florisil) to remove interfering matrix components.
-
Final Preparation: The eluate from the SPE cartridge is evaporated to dryness and reconstituted in a suitable solvent for GC-MS or LC-MS/MS analysis.
3.1.2. Water Sample Extraction
-
Sample Collection and Preservation: Collect water samples in amber glass bottles and store them at 4°C. Acidification to pH < 2 with an appropriate acid can help preserve the analytes.
-
Extraction: For trace-level analysis, solid-phase extraction is the preferred method. A large volume of water (e.g., 500 mL) is passed through an SPE cartridge packed with a sorbent like C18.
-
Elution and Concentration: The analytes are eluted from the cartridge with a small volume of an organic solvent (e.g., methanol or acetonitrile). The eluate is then concentrated under a gentle stream of nitrogen.
-
Final Preparation: The residue is dissolved in a known volume of a suitable solvent for instrumental analysis.
Instrumental Analysis
3.2.1. GC-MS for this compound and Less Polar Degradants
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless injection mode at a temperature of 250°C.
-
Oven Temperature Program: An initial temperature of 70°C, held for 2 minutes, then ramped at 10°C/min to 280°C, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for identification of unknown degradants and selected ion monitoring (SIM) for quantification of target analytes.
-
Mass Range: m/z 50-500.
-
3.2.2. LC-MS/MS for Polar Degradation Products
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm i.d., 3.5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a wide range of analytes.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known degradation products. Precursor-to-product ion transitions need to be optimized for each analyte.
-
Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, gas flow, and temperature).
-
Visualization of Pathways and Workflows
To provide a clear understanding of the degradation processes and analytical procedures, the following diagrams have been generated using the DOT language.
Caption: Photodegradation pathway of this compound.
Caption: Experimental workflow for this compound degradation product analysis.
Conclusion
This technical guide provides a consolidated resource for the identification of this compound degradation products. The primary photodegradation pathway leads to a nitroso-oxon derivative and subsequent polar compounds. 5-methyl-2-nitrophenol is a notable by-product of chlorination. While detailed information on hydrolysis and microbial degradation products is still emerging, this guide presents robust analytical protocols using GC-MS and LC-MS/MS for the comprehensive analysis of this compound and its metabolites in environmental matrices. The provided workflows and diagrams serve as a practical reference for researchers in this field. Further studies are encouraged to fully characterize all degradation pathways and quantify the formation of these products to better assess the environmental risk associated with this compound use.
Butamifos: A Technical Guide to its Environmental Fate and Transport Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butamifos is a chiral organophosphate herbicide used for the selective control of annual weeds in various crops. Understanding its environmental fate and transport is crucial for assessing its potential ecological impact and for the development of environmentally sound agricultural practices. This technical guide provides a comprehensive overview of the core processes governing the environmental behavior of this compound, including its degradation, mobility, and potential for bioaccumulation. While specific experimental data for this compound is limited in publicly available literature, this guide details the standardized experimental protocols used to determine these critical environmental parameters, providing a framework for future research and assessment.
Physicochemical Properties
The environmental behavior of a pesticide is fundamentally influenced by its physicochemical properties. This compound (C₁₃H₂₁N₂O₄PS) is a chiral molecule, typically present as a racemic mixture of its (R)- and (S)-isomers[1]. Key properties that dictate its environmental fate are summarized in the table below.
| Property | Value | Significance |
| Molecular Formula | C₁₃H₂₁N₂O₄PS | Provides the elemental composition. |
| Molar Mass | 332.35 g/mol [1] | Influences diffusion and volatility. |
| Water Solubility | Low (specific value not readily available) | Low water solubility suggests a tendency to partition to soil organic matter and biota rather than remaining in the aqueous phase. |
| Octanol-Water Partition Coefficient (log Kow) | 4.62 | A high log Kow value indicates a high potential for bioaccumulation in fatty tissues of organisms and strong adsorption to organic matter in soil and sediment. |
| Vapor Pressure | Data not readily available | Influences the potential for volatilization from soil and water surfaces into the atmosphere. |
| Henry's Law Constant | Data not readily available | Indicates the partitioning behavior between air and water, affecting its potential for volatilization from water bodies. |
Degradation Processes
The persistence of this compound in the environment is determined by the rate of its degradation through various biotic and abiotic processes.
Biotic Degradation (Soil)
Microbial degradation is a primary pathway for the breakdown of many pesticides in the soil. This process can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.
Aerobic Soil Metabolism: In the presence of oxygen, soil microorganisms can utilize this compound as a source of carbon and nutrients, breaking it down into simpler, often less toxic, compounds.
Anaerobic Soil Metabolism: In saturated or flooded soils where oxygen is limited, anaerobic microorganisms employ different metabolic pathways to degrade this compound.
Quantitative Data: Soil Half-Life
| Parameter | Value (Days) | Conditions |
| Aerobic Soil Half-Life (DT₅₀) | Data not available | Laboratory or field studies |
| Anaerobic Soil Half-Life (DT₅₀) | Data not available | Laboratory or field studies |
Abiotic Degradation
Hydrolysis: this compound, as an organophosphate ester, is susceptible to hydrolysis, the chemical breakdown in the presence of water. The rate of hydrolysis is highly dependent on the pH of the surrounding medium. Generally, for organophosphates, hydrolysis is faster under alkaline conditions.
Photolysis: Photolysis, or photodegradation, is the breakdown of a chemical by light, particularly in the ultraviolet spectrum of sunlight. This process can be a significant degradation pathway for pesticides present on soil surfaces or in clear surface waters.
Quantitative Data: Hydrolysis and Photolysis Half-Lives
| Parameter | Value (Days) | Conditions |
| Hydrolysis Half-Life (DT₅₀) | Data not available | pH 5, 7, 9 |
| Aqueous Photolysis Half-Life (DT₅₀) | Data not available | Sterile, buffered water |
| Soil Photolysis Half-Life (DT₅₀) | Data not available | Soil surface |
Transport Processes
The movement of this compound through the environment is governed by its partitioning between soil, water, and air, as well as its potential for uptake by living organisms.
Soil Mobility
The mobility of this compound in soil determines its potential to leach into groundwater or move with surface runoff into water bodies. This is primarily influenced by its adsorption to soil particles. The key parameters used to quantify soil mobility are the soil-water distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc). A higher Koc value indicates stronger adsorption to soil organic matter and lower mobility.
Quantitative Data: Soil Sorption
| Parameter | Value | Interpretation |
| Soil Adsorption Coefficient (Kd) | Data not available | Indicates partitioning between soil and water. |
| Organic Carbon Partition Coefficient (Koc) | Data not available | High value expected, suggesting low mobility. |
Bioaccumulation
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. The Bioconcentration Factor (BCF) is a measure of a chemical's potential to accumulate in aquatic organisms, particularly fish, directly from the water. A high BCF suggests a higher likelihood of bioaccumulation.
Quantitative Data: Bioaccumulation
| Parameter | Value (L/kg) | Species |
| Bioconcentration Factor (BCF) | Data not available | e.g., Rainbow trout (Oncorhynchus mykiss) |
Experimental Protocols
Detailed methodologies for determining the key environmental fate parameters are outlined in internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).
Soil Degradation (Aerobic and Anaerobic)
Protocol: Based on OECD Guideline 307 ("Aerobic and Anaerobic Transformation in Soil").
-
Soil Selection: A minimum of four different soil types with varying textures, organic carbon content, pH, and microbial biomass are used.
-
Test Substance Application: ¹⁴C-labeled this compound is applied to the soil samples at a concentration relevant to its agricultural use.
-
Incubation:
-
Aerobic: Soil samples are maintained at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity) in the dark. A continuous flow of air is passed through the incubation vessels to maintain aerobic conditions.
-
Anaerobic: Soil is saturated with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions. The samples are then incubated in the dark at a constant temperature.
-
-
Sampling and Analysis: Soil samples are taken at various time intervals. The samples are extracted, and the concentrations of the parent this compound and its major degradation products are determined using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection. Volatile degradation products (e.g., ¹⁴CO₂) are trapped and quantified.
-
Data Analysis: The rate of degradation and the half-life (DT₅₀) are calculated using appropriate kinetic models, typically first-order kinetics.
Hydrolysis
Protocol: Based on OECD Guideline 111 ("Hydrolysis as a Function of pH").
-
Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
-
Test Substance Application: A known concentration of this compound (radiolabeled or non-labeled) is added to each buffer solution.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for preliminary testing).
-
Sampling and Analysis: Aliquots of the solutions are taken at different time points and analyzed for the concentration of this compound and its hydrolysis products using a suitable analytical method (e.g., HPLC, GC-MS).
-
Data Analysis: The hydrolysis rate constant and half-life are determined for each pH level.
Photolysis
Protocol: Based on OECD Guideline 316 ("Phototransformation of Chemicals in Water – Direct Photolysis").
-
Test Solution: A solution of this compound in sterile, buffered water is prepared.
-
Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark under the same conditions to account for any non-photolytic degradation.
-
Sampling and Analysis: Samples are collected from both the irradiated and dark control solutions at various time intervals and analyzed for the concentration of this compound.
-
Data Analysis: The rate of photolysis and the photolytic half-life are calculated. The quantum yield, which is a measure of the efficiency of the photochemical process, can also be determined.
Soil Adsorption/Desorption
Protocol: Based on OECD Guideline 106 ("Adsorption – Desorption Using a Batch Equilibrium Method").
-
Soil and Solution Preparation: Several soil types with different properties are used. A solution of ¹⁴C-labeled this compound in 0.01 M CaCl₂ is prepared.
-
Equilibration (Adsorption): Soil samples are equilibrated with the this compound solution for a specified period (e.g., 24 hours) with agitation.
-
Separation and Analysis: The soil and solution phases are separated by centrifugation. The concentration of this compound remaining in the solution is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
-
Desorption: The soil from the adsorption phase is re-suspended in a fresh this compound-free solution and equilibrated again to determine the amount of this compound that desorbs from the soil particles.
-
Data Analysis: The soil-water distribution coefficient (Kd) is calculated for each soil. The organic carbon-normalized adsorption coefficient (Koc) is then calculated by dividing Kd by the fraction of organic carbon in the soil.
Bioconcentration Factor (BCF)
Protocol: Based on OECD Guideline 305 ("Bioaccumulation in Fish: Aqueous and Dietary Exposure").
-
Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is used.
-
Exposure (Uptake Phase): Fish are exposed to a constant, low concentration of ¹⁴C-labeled this compound in a flow-through system for a defined period (e.g., 28 days).
-
Depuration Phase: After the uptake phase, the fish are transferred to clean, this compound-free water for a depuration period.
-
Sampling and Analysis: Water and fish tissue samples are collected at regular intervals during both the uptake and depuration phases. The concentration of this compound in the samples is determined.
-
Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of this compound in the fish tissue to the concentration in the water at steady-state.
Visualizations
Caption: Overview of this compound Environmental Fate and Transport Pathways.
Caption: General Degradation Pathways for this compound in the Environment.
Caption: Experimental Workflow for Determining Soil Half-Life of this compound.
Conclusion
This technical guide has synthesized the current understanding of the environmental fate and transport processes of the herbicide this compound. A significant finding is the notable scarcity of publicly available, quantitative data for its key environmental parameters, such as soil half-life, sorption coefficients, and bioconcentration factor. However, by detailing the standardized OECD protocols for determining these values, this guide provides researchers and scientists with a robust framework for conducting future studies to fill these knowledge gaps. The high log Kow of this compound suggests a strong potential for soil sorption and bioaccumulation, highlighting the need for empirical data to accurately assess its environmental risk. Further research is essential to fully characterize the environmental behavior of this compound and to ensure its safe and sustainable use in agriculture.
References
Butamifos Toxicology in Non-Target Organisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Butamifos is an organophosphate herbicide recognized for its role in controlling annual and graminaceous weeds. However, its application raises concerns regarding its toxicological impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicology of this compound, with a focus on aquatic organisms, birds, bees, and soil inhabitants. This compound primarily exerts its toxic effects through the inhibition of acetylcholinesterase, a critical enzyme in the nervous system. This document summarizes available quantitative toxicity data, details experimental protocols for toxicological assessment, and visualizes key biological pathways and experimental workflows. The information presented herein is intended to support researchers and professionals in understanding and evaluating the environmental risks associated with this compound.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of this compound to various non-target organisms. It is important to note that publicly available data for this compound is limited for some species.
Table 1: Acute Toxicity of this compound to Aquatic Organisms
| Species | Endpoint | Duration | Value (mg/L) | Reference |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 hours | 4.1 | [1] |
| Daphnia magna (Water Flea) | EC50 (Immobilization) | 48 hours | 1.56 | [1] |
| Daphnia magna (Water Flea) | LC50 (Immobilization) | 24 hours | >10 | [2] |
| Daphnia magna (Water Flea) | LC50 (Immobilization) | 48 hours | 1-10 | [2] |
| Scenedesmus subspicatus (Green Algae) | EC50 (Growth Inhibition) | 48 hours | 0.15 | [2] |
Table 2: Acute Toxicity of this compound to Terrestrial Organisms
| Species | Endpoint | Value | Reference |
| Rat (Mammal) | Oral LD50 | 630 mg/kg | |
| Eisenia fetida (Earthworm) | 14-day LC50 | >1000 mg/kg dry soil | |
| Apis mellifera (Honeybee) | Contact acute LD50 | Data not available | |
| Apis mellifera (Honeybee) | Oral acute LD50 | Data not available | |
| Avian Species | Acute oral LD50 | Data not available |
Table 3: Chronic Toxicity of this compound to Aquatic Organisms
| Species | Endpoint | Value | Reference |
| Fish (Early-life Stage) | NOEC | Data not available | |
| Daphnia magna (Reproduction) | NOEC | Data not available |
Experimental Protocols
The toxicological data presented in this guide are typically generated following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). Below are detailed summaries of the methodologies for key experiments.
Fish Acute Toxicity Test (Following OECD Guideline 203)
This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour period.
-
Test Species: Recommended species include rainbow trout (Oncorhynchus mykiss), zebrafish (Danio rerio), or fathead minnow (Pimephales promelas).
-
Test Conditions:
-
Exposure: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.
-
Concentrations: A range of concentrations of the test substance are used, typically in a geometric series, along with a control group.
-
Water Quality: Parameters such as temperature, pH, and dissolved oxygen are maintained within a narrow range suitable for the test species.
-
Observations: Mortalities and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.
-
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.
Daphnia magna Acute Immobilization Test (Following OECD Guideline 202)
This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the population (EC50) within 48 hours.
-
Test Organism: Young daphnids (<24 hours old) are used.
-
Test Conditions:
-
Exposure: Daphnids are exposed to a range of concentrations of the test substance in a static system for 48 hours.
-
Immobilization: Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
-
Data Analysis: The EC50 value and its confidence limits are calculated.
Algal Growth Inhibition Test (Following OECD Guideline 201)
This test evaluates the effect of a substance on the growth of freshwater green algae.
-
Test Species: Commonly used species include Scenedesmus subspicatus or Pseudokirchneriella subcapitata.
-
Test Conditions:
-
Exposure: Exponentially growing algal cultures are exposed to various concentrations of the test substance over a 72-hour period.
-
Growth Measurement: Algal growth is measured by cell counts or a surrogate parameter like chlorophyll fluorescence.
-
-
Data Analysis: The EC50 (the concentration causing a 50% reduction in growth or growth rate) is determined.
Avian Acute Oral Toxicity Test (Following OECD Guideline 223)
This test is designed to determine the acute oral toxicity (LD50) of a substance to birds.
-
Test Species: Commonly used species are the Northern bobwhite (Colinus virginianus) or the mallard duck (Anas platyrhynchos).
-
Methodology:
-
Dosing: A single oral dose of the test substance is administered to the birds.
-
Observation Period: The birds are observed for at least 14 days for mortality and signs of toxicity.
-
Test Designs: The guideline offers three procedures: a limit test (to determine if the LD50 is above a certain level, typically 2000 mg/kg body weight), an LD50-only test, and an LD50-slope test.
-
-
Data Analysis: The LD50 and its 95% confidence interval are calculated.
Honeybee Acute Contact and Oral Toxicity Tests (Following OECD Guidelines 214 and 213)
These tests determine the acute contact and oral toxicity (LD50) of a substance to adult worker honeybees (Apis mellifera).
-
Contact Toxicity (OECD 214):
-
Application: A precise volume of the test substance in a carrier solvent is applied topically to the dorsal thorax of each bee.
-
Exposure: Bees are housed in cages with a food source.
-
Observations: Mortality is recorded at 4, 24, and 48 hours, and can be extended to 72 and 96 hours.
-
-
Oral Toxicity (OECD 213):
-
Application: Bees are fed a sucrose solution containing the test substance for a defined period.
-
Observations: Mortality is recorded at regular intervals.
-
-
Data Analysis: The LD50 (in µg of active substance per bee) is calculated for both routes of exposure.
Earthworm Acute Toxicity Test (Following OECD Guideline 207)
This test evaluates the acute toxicity of a substance to earthworms in artificial soil.
-
Test Species: The recommended species is Eisenia fetida.
-
Methodology:
-
Exposure: Adult earthworms are exposed to artificial soil treated with a range of concentrations of the test substance for 14 days.
-
Observations: Mortality is assessed at 7 and 14 days.
-
-
Data Analysis: The 14-day LC50 (in mg of substance per kg of dry soil) is determined.
Signaling Pathways and Experimental Workflows
Signaling Pathway: Acetylcholinesterase Inhibition by this compound
This compound, like other organophosphate compounds, exerts its primary toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous nerve stimulation, which can lead to paralysis and death.
The molecular mechanism involves the phosphorylation of a serine residue within the active site of the AChE enzyme. This forms a stable covalent bond between the organophosphate and the enzyme, rendering it inactive. Over time, this phosphorylated enzyme can undergo a process called "aging," which involves the cleavage of an alkyl group from the phosphorus atom. This "aged" enzyme-inhibitor complex is even more stable and generally resistant to reactivation.
Experimental Workflow: Avian Acute Oral Toxicity Test (OECD 223)
The following diagram illustrates the general workflow for conducting an avian acute oral toxicity test according to OECD Guideline 223. This can be adapted for limit, LD50-only, or LD50-slope tests.
Experimental Workflow: Honeybee Acute Contact Toxicity Test (OECD 214)
This diagram outlines the key steps involved in assessing the acute contact toxicity of a substance to honeybees as per OECD Guideline 214.
Conclusion
References
An In-Depth Technical Guide to the Mode of Action of Butamifos in Controlling Specific Weeds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butamifos is a selective, non-systemic organophosphate herbicide primarily utilized for the pre-emergence control of annual grasses and certain broadleaf weeds in a variety of agricultural settings. Its herbicidal activity stems from its potent ability to disrupt microtubule assembly in susceptible plant species, a mechanism that ultimately leads to mitotic arrest and subsequent inhibition of plant growth. This technical guide provides a comprehensive overview of the core mode of action of this compound, with a focus on its effects on specific weed species. It includes a summary of available (though limited) quantitative efficacy data, detailed experimental protocols for studying its mechanism of action, and visual representations of the key cellular pathways and experimental workflows.
Introduction
This compound, chemically known as O-ethyl O-(5-methyl-2-nitrophenyl) N-sec-butylphosphoramidothioate, belongs to the phosphoramidate class of herbicides.[1][2] Its primary application is in the control of annual and graminaceous weeds in crops such as beans, turf, and various vegetables.[1] The selectivity of this compound is attributed to differences in uptake, translocation, and metabolism between crop and weed species. This guide delves into the molecular and cellular mechanisms by which this compound exerts its phytotoxic effects, providing a technical resource for researchers in weed science, herbicide development, and plant cell biology.
Core Mechanism of Action: Inhibition of Microtubule Assembly
The principal mode of action of this compound is the inhibition of microtubule formation.[1][2] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the plant cell cytoskeleton. They play critical roles in numerous cellular processes, including cell division (formation of the mitotic spindle), cell expansion, and intracellular transport.
This compound, as a phosphoramidate herbicide, is understood to bind to α-tubulin subunits. This binding disrupts the normal process of tubulin polymerization, preventing the formation of functional microtubules. The disruption of microtubule dynamics leads to a cascade of downstream effects, ultimately resulting in the death of the weed.
Signaling Pathway of this compound-Induced Microtubule Disruption
The precise binding site of phosphoramidate herbicides on α-tubulin is an area of ongoing research. However, structural modeling studies on related herbicides suggest a binding pocket within a cavity on the α-tubulin molecule. This interference with tubulin polymerization leads to a failure in the formation of the mitotic spindle during cell division.
Efficacy on Specific Weed Species
This compound is effective against a range of annual grass and some broadleaf weeds. Key target species include:
-
Wild oat (Avena fatua)
-
Barnyardgrass (Echinochloa crus-galli)
-
Green foxtail (Setaria viridis)
-
Large crabgrass (Digitaria sanguinalis)
-
Common lambsquarters (Chenopodium album)
Quantitative Efficacy Data
| Weed Species | Herbicide (Mode of Action) | Efficacy Parameter | Value | Reference |
| Avena fatua | Pinoxaden (ACCase inhibitor) | GR50 | 28.1 - 36.2 g a.i. ha⁻¹ | |
| Echinochloa crus-galli | Cyhalofop-butyl (ACCase inhibitor) | GR50 | 5.6 g a.i. ha⁻¹ (Susceptible) | |
| Setaria viridis | Nicosulfuron (ALS inhibitor) | Efficacy | 98-100% control | |
| Digitaria sanguinalis | Dithiopyr (Microtubule inhibitor) | Foliar Uptake | Primary site of uptake | |
| Chenopodium album | Thifensulfuron-methyl (ALS inhibitor) | GR50 | 11.15 g a.i. ha⁻¹ (Susceptible) |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the mode of action of herbicides like this compound.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on tubulin polymerization.
Materials:
-
Lyophilized porcine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
-
96-well, clear, flat-bottom plates
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 4 mg/mL.
-
Prepare a tubulin polymerization mix on ice containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol.
-
Prepare serial dilutions of the this compound stock solution in General Tubulin Buffer.
-
-
Assay Setup:
-
In a pre-warmed 96-well plate at 37°C, add 10 µL of the this compound dilutions (or DMSO for control) to respective wells.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix containing tubulin to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the 37°C microplate reader.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Subtract the initial absorbance reading (time 0) from all subsequent readings to correct for background.
-
Plot the change in absorbance versus time for each this compound concentration.
-
Determine the maximum rate of polymerization (Vmax) for each concentration.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Herbicide Efficacy Assay (Whole Plant Dose-Response)
This assay determines the effective dose of a herbicide required to control a specific weed species.
Objective: To determine the GR50 value of this compound for target weed species.
Materials:
-
Seeds of target weed species (e.g., Avena fatua, Echinochloa crus-galli)
-
Pots filled with appropriate soil mix
-
Greenhouse or controlled environment growth chamber
-
This compound formulation and spray chamber
-
Drying oven and balance
Procedure:
-
Plant Growth:
-
Sow weed seeds in pots and grow them in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Thin seedlings to a uniform number per pot (e.g., 5 plants).
-
-
Herbicide Application:
-
When plants reach a specific growth stage (e.g., 3-4 leaf stage), treat them with a range of this compound doses using a calibrated spray chamber. Include an untreated control.
-
-
Evaluation:
-
After a set period (e.g., 21 days), visually assess phytotoxicity and harvest the above-ground biomass.
-
Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
-
-
Data Analysis:
-
Express the dry weight of treated plants as a percentage of the untreated control.
-
Use a non-linear regression model (e.g., four-parameter logistic model) to fit the dose-response data and calculate the GR50 value.
-
Analysis of Mitotic Disruption in Root Tip Cells
This method allows for the direct observation of the effects of this compound on cell division.
Objective: To visualize the impact of this compound on the mitotic spindle and chromosome segregation in root meristematic cells.
Materials:
-
Seeds of a suitable plant (e.g., onion, Allium cepa)
-
This compound solutions of varying concentrations
-
Fixative (e.g., Carnoy's fixative: ethanol, chloroform, acetic acid)
-
Hydrochloric acid (1 M)
-
Stain (e.g., Acetocarmine or DAPI)
-
Microscope with appropriate filters
Procedure:
-
Root Growth and Treatment:
-
Germinate seeds in petri dishes on moist filter paper.
-
Transfer seedlings to solutions containing different concentrations of this compound for a specified duration (e.g., 24 hours). Include a control with no herbicide.
-
-
Sample Preparation:
-
Excise root tips (1-2 cm) and fix them in Carnoy's fixative.
-
Hydrolyze the root tips in 1 M HCl at 60°C for a few minutes to soften the tissue.
-
Wash the root tips with distilled water.
-
-
Staining and Microscopy:
-
Place a root tip on a microscope slide, add a drop of stain, and gently squash it with a coverslip.
-
Observe the cells under a microscope, focusing on the meristematic region.
-
Examine cells in different stages of mitosis for abnormalities such as chromosome misalignment, absence of a mitotic spindle, or formation of micronuclei.
-
Conclusion
This compound is an effective herbicide whose primary mode of action is the disruption of microtubule assembly, a critical process for plant cell division and growth. By binding to α-tubulin, it prevents the formation of functional microtubules, leading to mitotic arrest and the eventual death of susceptible weeds. While specific quantitative data on this compound efficacy is limited in the public domain, the experimental protocols provided in this guide offer a framework for researchers to further investigate its mechanism of action and to generate valuable data for the development of new and improved weed management strategies. A deeper understanding of the molecular interactions between this compound and its target site will be instrumental in addressing the ongoing challenge of herbicide resistance and in designing the next generation of selective and sustainable herbicides.
References
An In-depth Technical Guide on the Structure-Activity Relationship of Butamifos
For Researchers, Scientists, and Drug Development Professionals
Butamifos, a chiral organophosphate, exhibits a dual mode of action, functioning as both a selective herbicide and an insecticide. Its herbicidal efficacy stems from the inhibition of microtubule formation, a critical process in plant cell division. Concurrently, its insecticidal properties are attributed to the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound, detailing the molecular features governing its biological activities. The information presented herein is intended to support researchers, scientists, and professionals in the fields of agrochemical and drug development in the rational design of novel, more effective, and selective compounds.
Acetylcholinesterase (AChE) Inhibition: Structure-Activity Relationship
The inhibition of acetylcholinesterase by organophosphorus compounds, including this compound, is a well-established mechanism of insecticidal action. The general structure of this compound consists of a central phosphorus atom bonded to an O-ethyl group, an O-(5-methyl-2-nitrophenyl) group, a sulfur atom (thiono form), and a sec-butylamino group. Modifications to these substituents can significantly impact the compound's ability to inhibit AChE.
Table 1: Acetylcholinesterase Inhibitory Activity of Phosphoramidothioate Analogs
| Compound | R1 | R2 | R3 | IC50 (mM) | logP |
| 1 | CH3O | CH3O | CH3 | 3.38 | - |
| 2 | CH3CH2O | CH3O | CH3 | 3.97 | - |
| 3 | (CH3)2CHO | CH3O | CH3 | 4.75 | - |
| 4 | CH3O | CH3O | CH3CH2 | 6.00 | - |
| 5 | CH3CH2O | CH3CH2O | CH3 | 5.51 | - |
| 6 | CH3O | CH3S | CH3 | 0.07 | - |
| 7 | CH3CH2O | CH3S | CH3 | 0.23 | - |
| 8 | (CH3)2CHO | CH3S | CH3 | 0.39 | - |
| 9 | CH3O | CH3S | CH3CH2 | 0.55 | - |
| 10 | CH3CH2O | CH3CH2S | CH3 | 0.51 | - |
| Data extracted from a study on phosphoramidothioate pesticides. The specific structures are of the general formula (R1)(R2)P(O)NH(R3) or (R1)(R2)P(S)NH(R3). For the purpose of this guide, the data illustrates general SAR principles for this class of compounds. |
From the data in Table 1, several structure-activity relationships can be deduced:
-
Effect of the Thiono (P=S) vs. Oxono (P=O) Moiety: The provided data primarily focuses on the oxono (P=O) and thiono/thio (P=S/P-S) forms of related phosphoramidates. Generally, in organophosphate insecticides, the thiono (P=S) form is less active as an AChE inhibitor but is often metabolically converted in vivo to the more potent oxono (P=O) analog. The significantly lower IC50 values for compounds with a P-S bond (compounds 6-10) compared to those with only P-O bonds suggest that the electronic and steric properties of the sulfur atom play a crucial role in the interaction with the active site of AChE.
-
Influence of Alkoxy Groups (R1 and R2): The nature of the alkoxy groups attached to the phosphorus atom influences the inhibitory activity. A comparison between compounds with methoxy, ethoxy, and isopropoxy groups suggests that smaller alkoxy groups may be favored for activity.
-
Impact of the N-Alkyl Group (R3): The size of the alkyl group on the nitrogen atom also appears to affect the IC50 values, indicating a steric influence on the binding to the enzyme.
The lipophilicity (logP) of the compounds is another critical factor, as it governs the ability of the molecule to penetrate the insect cuticle and reach the target site. A positive correlation between lipophilicity and insecticidal activity is often observed within a certain range.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
A widely used method to determine the in vitro inhibition of AChE is the colorimetric method developed by Ellman.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the phosphate buffer.
-
In a 96-well plate, add 25 µL of each test compound dilution to the respective wells.
-
Add 50 µL of the AChE enzyme solution to each well and incubate at a controlled temperature (e.g., 25°C) for a specific period (e.g., 15 minutes).
-
Add 50 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.
-
The rate of the reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway: Acetylcholinesterase Inhibition
The following diagram illustrates the mechanism of acetylcholinesterase inhibition by organophosphates like this compound, leading to the accumulation of acetylcholine and subsequent neurotoxicity in insects.
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
Microtubule Formation Inhibition: Herbicidal Structure-Activity Relationship
This compound's herbicidal activity is attributed to its ability to inhibit microtubule formation in plants. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, cell wall formation, and intracellular transport. Disruption of microtubule dynamics ultimately leads to the death of the plant. While this compound is classified as a phosphoramidothioate, its mode of action on microtubules is similar to that of dinitroaniline herbicides.
Unfortunately, specific quantitative structure-activity relationship studies for a series of this compound analogs targeting microtubule assembly are not publicly available. Therefore, the SAR for this mode of action is discussed based on general principles observed for other microtubule-inhibiting herbicides, particularly dinitroanilines, with the understanding that these are extrapolations and not direct evidence for this compound.
Key structural features that are generally considered important for the activity of microtubule-inhibiting herbicides include:
-
The Aromatic Ring: The nature and position of substituents on the phenyl ring are critical. In this compound, the 5-methyl and 2-nitro groups are expected to play a significant role in binding to the target protein, likely tubulin. Electron-withdrawing groups, such as the nitro group, are often found in active compounds.
-
The Amino Group and its Substituents: The sec-butylamino group in this compound is another important feature. The size, shape, and lipophilicity of the alkyl group on the nitrogen can influence the compound's affinity for the binding site and its overall herbicidal activity.
-
The Phosphoramidothioate Moiety: This group acts as a scaffold, holding the aromatic ring and the amino substituent in a specific spatial orientation required for effective binding to the target.
Experimental Protocol: Tubulin Polymerization Assay
To assess the effect of compounds on microtubule formation, an in vitro tubulin polymerization assay can be performed.
Materials:
-
Purified tubulin protein (from a plant source, if possible, for higher relevance)
-
GTP (Guanosine triphosphate) solution
-
Polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA)
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
A spectrophotometer with temperature control, capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compounds in the polymerization buffer.
-
On ice, add the tubulin protein to the polymerization buffer.
-
Add the test compound dilutions to the tubulin solution and incubate on ice for a short period.
-
Warm the samples to 37°C to initiate polymerization.
-
Monitor the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to the formation of microtubules.
-
A known microtubule inhibitor (e.g., colchicine) and a known microtubule stabilizer (e.g., paclitaxel) should be used as controls.
-
Calculate the rate of polymerization for each compound concentration and determine the IC50 value for inhibition of tubulin polymerization.
Logical Relationship: From Molecular Structure to Herbicidal Effect
The following diagram illustrates the logical flow from the molecular structure of a microtubule-inhibiting herbicide to its ultimate effect on the plant.
Caption: Logical pathway from herbicide structure to plant death.
Chirality and Biological Activity
This compound is a chiral molecule, containing a stereocenter at the phosphorus atom and another at the sec-butyl group. Commercially, it is available as a racemic mixture of its enantiomers. It is well-documented for many chiral pesticides that enantiomers can exhibit different biological activities and metabolic fates. One enantiomer may be significantly more active than the other, or they may have different target specificities.
Synthesis of this compound Analogs
The synthesis of this compound and its analogs generally involves the reaction of a substituted phenol with a phosphoramidic chloride. A general synthetic scheme is outlined below.
General Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of this compound analogs.
Conclusion
The structure-activity relationship of this compound is complex, arising from its dual mode of action and its chiral nature. For its insecticidal activity via acetylcholinesterase inhibition, the nature of the substituents around the phosphorus atom, particularly the presence of a sulfur atom and the size of the alkoxy and N-alkyl groups, are critical determinants of potency. For its herbicidal activity through microtubule inhibition, the substitution pattern on the aromatic ring and the nature of the amino group are likely to be key factors, although more specific quantitative data is needed for a definitive SAR analysis. Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs, including the separated enantiomers, to further elucidate the precise structural requirements for each mode of action. This will enable the design of more potent and selective next-generation herbicides and insecticides.
An In-depth Technical Guide to the Metabolic Pathways of Butamifos in Plants and Soil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butamifos, an organophosphorus herbicide, is utilized for the control of annual and graminaceous weeds in various crops. Understanding its metabolic fate in plants and soil is crucial for assessing its environmental impact and ensuring food safety. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's metabolic pathways. While detailed information on its soil metabolism is limited in publicly available literature, this guide synthesizes existing knowledge on its photodegradation and plant metabolism, supplemented with general principles of pesticide degradation and standard experimental protocols.
Introduction to this compound
This compound, with the chemical name O-ethyl O-(5-methyl-2-nitrophenyl) sec-butylphosphoramidothioate, is a selective, non-systemic herbicide.[1] Its mode of action involves the inhibition of microtubule formation.[1] As an organophosphate, it also exhibits acetylcholinesterase inhibitory activity, rendering it moderately toxic to mammals.[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Metabolic Pathways of this compound
The environmental fate of this compound is determined by a combination of abiotic and biotic degradation processes. These processes transform the parent compound into various metabolites, altering its toxicity and mobility.
Abiotic Degradation: Photodegradation
Photodegradation, the breakdown of compounds by light, is a significant abiotic degradation pathway for this compound, particularly in aqueous environments. Studies have shown that this compound undergoes a series of photochemical reactions when exposed to simulated sunlight.
The primary photodegradation pathway involves an intramolecular oxygen transfer from the nitro group to the P=S moiety, leading to the formation of a nitroso-oxon derivative. This intermediate is then subject to further reduction of the nitroso group to hydroxylamino and amino groups, as well as oxidation back to the nitro group. These reactions result in a variety of polar compounds.
Caption: Proposed photodegradation pathway of this compound in aqueous media.
Table 1: Identified Photodegradation Products of this compound
| Product Name | Chemical Formula | Notes |
| Nitroso-oxon derivative | C₁₃H₂₁N₂O₄PS | Key intermediate in the photodegradation pathway. |
| Hydroxylamino derivatives | Not specified | Formed through the reduction of the nitroso group. |
| Amino derivatives | Not specified | Formed through the reduction of the nitroso group. |
Metabolic Pathways in Plants
The metabolism of this compound in plants is a detoxification process aimed at reducing the herbicide's phytotoxicity. The primary metabolic pathway identified involves the cleavage of the phosphorus-oxygen-aryl (P-O-aryl) linkage. This Phase I reaction results in the liberation of the phenolic moiety, 5-methyl-2-nitrophenol.
Following this initial cleavage, the resulting phenolic metabolite undergoes Phase II conjugation reactions. In plants, this typically involves the attachment of a glucose molecule to the hydroxyl group of the phenol, forming a glucose conjugate. This process increases the water solubility of the metabolite, facilitating its sequestration into the plant's vacuoles for storage and detoxification.
Caption: Proposed metabolic pathway of this compound in plants.
Metabolic Pathways in Soil
Abiotic Degradation: Besides photodegradation on the soil surface, hydrolysis can be a contributing factor. The rate of hydrolysis of organophosphorus compounds is often influenced by soil pH and temperature.
Biotic Degradation: Microbial degradation is typically the primary mechanism for the breakdown of organophosphorus herbicides in soil. A diverse range of soil microorganisms, including bacteria and fungi, possess enzymes capable of metabolizing these compounds. The degradation likely proceeds through a series of enzymatic reactions, including:
-
Hydrolysis: Cleavage of ester or amide bonds. For this compound, this could involve the cleavage of the P-O-aryl or P-N bond.
-
Oxidation: Introduction of oxygen atoms into the molecule, often mediated by monooxygenase or dioxygenase enzymes.
-
Reduction: Reduction of the nitro group to an amino group is a common transformation for nitroaromatic compounds under anaerobic conditions.
Without specific studies on this compound, a definitive metabolic pathway in soil cannot be constructed. However, it is plausible that the initial steps would involve hydrolysis of the P-O-aryl linkage, similar to what is observed in plants, leading to the formation of 5-methyl-2-nitrophenol. This phenolic compound would then be further degraded by soil microorganisms.
Quantitative Data on this compound Degradation
Quantitative data on the degradation of this compound, such as its dissipation half-life (DT₅₀) in different environmental compartments, is scarce in publicly accessible literature. The available information primarily focuses on its photodegradation under laboratory conditions.
Table 2: Photodegradation Half-life of this compound in Aqueous Solution
| pH | Temperature (°C) | Half-life (t₁/₂) | Reference |
| 7.0 | 25 | Not specified | Katagi, 1993 |
Note: The original study focused on the identification of photoproducts and did not provide a specific half-life value under these conditions, but it did demonstrate significant degradation over the course of the experiment.
Data on the DT₅₀ of this compound in soil is not available in the reviewed public literature.
Experimental Protocols
The study of pesticide metabolism requires well-defined experimental protocols to ensure the reliability and reproducibility of the data. Below are generalized protocols for key experiments related to this compound metabolism.
Protocol for Photodegradation Study
This protocol outlines a general procedure for investigating the photodegradation of this compound in an aqueous solution.
Objective: To determine the rate of photodegradation and identify the major photoproducts of this compound in water.
Materials:
-
This compound analytical standard
-
Sterile, purified water (e.g., Milli-Q)
-
Buffer solutions (e.g., phosphate or acetate buffers) to maintain desired pH
-
Quartz or borosilicate glass reaction vessels
-
A light source that simulates natural sunlight (e.g., xenon arc lamp with filters)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or diode array)
-
Liquid chromatography-mass spectrometry (LC-MS) system for metabolite identification
-
Acetonitrile (HPLC grade)
-
Formic acid or other mobile phase modifiers
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare aqueous solutions of this compound at a known concentration in the chosen buffer and reaction vessels.
-
Include dark control samples wrapped in aluminum foil to assess abiotic hydrolysis in the absence of light.
-
Expose the reaction vessels to the light source at a constant temperature.
-
At predetermined time intervals, withdraw aliquots from the exposed and dark control samples.
-
Analyze the samples by HPLC to quantify the remaining concentration of this compound.
-
Analyze samples from various time points by LC-MS to identify and tentatively quantify the degradation products.
-
Calculate the photodegradation rate constant and half-life (DT₅₀) using appropriate kinetic models (e.g., first-order kinetics).
Caption: General experimental workflow for a photodegradation study.
Protocol for Soil Metabolism Study
This protocol provides a general framework for investigating the degradation and metabolism of this compound in soil under laboratory conditions.
Objective: To determine the rate of degradation and identify the major metabolites of this compound in soil.
Materials:
-
This compound analytical standard (radiolabeled, e.g., with ¹⁴C, is preferred for metabolite tracking)
-
Well-characterized soils with varying properties (e.g., pH, organic matter content, texture)
-
Incubation chambers or flasks
-
Apparatus for trapping volatile metabolites (e.g., CO₂ traps)
-
Solvents for extraction (e.g., acetonitrile, methanol)
-
Solid-phase extraction (SPE) cartridges for cleanup
-
Analytical instrumentation (HPLC, LC-MS, and if using radiolabel, a liquid scintillation counter)
Procedure:
-
Characterize the physical and chemical properties of the selected soils.
-
Treat the soil samples with a known concentration of this compound.
-
Adjust the soil moisture to a specific level (e.g., 50-75% of field capacity).
-
Incubate the treated soil samples in the dark at a constant temperature.
-
Include sterile control samples (e.g., autoclaved soil) to differentiate between biotic and abiotic degradation.
-
At various time intervals, collect soil samples for analysis.
-
Extract the soil samples with appropriate solvents to recover this compound and its metabolites.
-
Clean up the extracts using techniques like SPE.
-
Analyze the extracts by HPLC to quantify the parent compound and by LC-MS to identify metabolites.
-
If using a radiolabeled compound, analyze the CO₂ traps and the soil-bound residues to perform a mass balance.
-
Determine the degradation kinetics and calculate the DT₅₀ for this compound in each soil type.
Caption: General experimental workflow for a soil metabolism study.
Conclusion
The metabolic fate of this compound is influenced by various environmental factors. In aqueous environments, photodegradation is a key process that transforms this compound into a series of polar metabolites. In plants, the primary metabolic pathway involves the cleavage of the P-O-aryl bond followed by conjugation of the resulting phenol with glucose. While the specific metabolic pathways of this compound in soil are not well-documented in the public domain, it is expected to undergo both abiotic and biotic degradation, with microbial metabolism likely playing a crucial role. Further research is needed to fully elucidate the metabolic fate of this compound in soil, including the identification of key microbial species and enzymes involved, and to determine its degradation kinetics under various soil conditions. This information is essential for a comprehensive environmental risk assessment of this herbicide.
References
Physicochemical Properties of Butamifos Herbicide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butamifos is an organophosphate herbicide primarily used for the pre-emergence control of annual grasses and some broadleaf weeds in various crops. Understanding its physicochemical properties is crucial for assessing its environmental fate, toxicology, and for the development of new formulations and analytical methods. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and insights into its mode of action.
Chemical Identity and Structure
This compound, with the chemical formula C₁₃H₂₁N₂O₄PS, is chemically known as O-ethyl O-(5-methyl-2-nitrophenyl) N-sec-butylphosphoramidothioate.[1] It is a chiral molecule, and the technical grade product is typically a racemic mixture of its (R)- and (S)-enantiomers.
| Identifier | Value |
| IUPAC Name | O-ethyl O-(5-methyl-2-nitrophenyl) N-sec-butylphosphoramidothioate |
| CAS Number | 36335-67-8[1] |
| Molecular Formula | C₁₃H₂₁N₂O₄PS[1] |
| Molecular Weight | 332.36 g/mol [1] |
| SMILES | CCC(C)NP(=S)(OCC)OC1=C(C=CC(=C1)C)--INVALID-LINK--[O-] |
| InChI | InChI=1S/C13H21N2O4PS/c1-5-11(4)14-20(21,18-6-2)19-13-9-10(3)7-8-12(13)15(16)17/h7-9,11H,5-6H2,1-4H3,(H,14,21) |
Below is a diagram representing the chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for predicting its behavior in biological and environmental systems.
| Property | Value | Unit | Conditions |
| Melting Point | < 25[2] | °C | - |
| Boiling Point | 422.1 ± 55.0 (Predicted) | °C | - |
| Vapor Pressure | 5.8 x 10⁻³ | Pa | 25 °C |
| Water Solubility | 6.19 | mg/L | 20 °C, pH 7 |
| Solubility in Organic Solvents | |||
| Methanol | Soluble | - | - |
| Acetone | Soluble | - | - |
| Toluene | Soluble | - | - |
| n-Hexane | Soluble | - | - |
| Dichloromethane | Soluble | - | - |
| DMSO | Soluble | - | - |
| Acetonitrile | Soluble | - | - |
| Octanol-Water Partition Coefficient (log Kₒw) | 4.62 | - | 25 °C |
| pKa | -0.51 ± 0.70 (Predicted) | - | - |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of chemicals are outlined in various international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The following sections describe the general methodologies applicable to this compound.
Water Solubility (OECD Guideline 105)
The flask method is suitable for substances with solubility greater than 10 mg/L.
-
Preparation: A surplus of this compound is added to a flask containing purified water.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: The solution is centrifuged or filtered to remove undissolved this compound.
-
Analysis: The concentration of this compound in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
Octanol-Water Partition Coefficient (log Kₒw) (OECD Guideline 107/117)
The shake-flask method (OECD 107) is a traditional approach.
-
Preparation: n-Octanol and water are mutually saturated. A small amount of this compound is dissolved in either phase.
-
Partitioning: The two phases are mixed in a vessel and shaken until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.
-
Analysis: The concentration of this compound in both phases is determined. The log Kₒw is calculated as the logarithm of the ratio of the concentration in the octanol phase to that in the aqueous phase.
Alternatively, the HPLC method (OECD 117) can be used, which correlates the retention time of the substance on a reverse-phase column with the known log Kₒw values of standard compounds.
Vapor Pressure (OECD Guideline 104)
The gas saturation method is suitable for substances with low vapor pressure.
-
Saturation: A stream of inert gas is passed through or over the surface of this compound at a constant temperature, allowing the gas to become saturated with the vapor.
-
Trapping: The vapor is collected from the gas stream using a suitable trap (e.g., a cold trap or an adsorbent).
-
Quantification: The amount of this compound trapped is quantified.
-
Calculation: The vapor pressure is calculated from the amount of substance collected, the volume of gas passed, and the temperature.
pKa Determination (Potentiometric Titration)
-
Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water-methanol mixture for poorly soluble compounds).
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Mode of Action and Signaling Pathways
This compound exhibits a dual mode of action, which contributes to its effectiveness as a herbicide.
Acetylcholinesterase Inhibition
As an organophosphate, this compound is an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is critical for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE leads to the accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and eventual death of the target organism.
References
Butamifos (CAS Number 36335-67-8): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butamifos is a selective, non-systemic organophosphate herbicide. It is primarily used for the pre-emergence control of annual weeds in various crops, including beans, rice, and vegetables. Its chemical formula is C₁₃H₂₁N₂O₄PS, and its IUPAC name is N-[ethoxy-(5-methyl-2-nitrophenoxy)phosphinothioyl]butan-2-amine. This compound exhibits a dual mechanism of action, functioning as both a microtubule assembly inhibitor and an acetylcholinesterase (AChE) inhibitor. This dual activity makes it an interesting subject for toxicological and herbicidal research. This technical guide provides a detailed overview of the available technical data for this compound, including its physicochemical properties, toxicological profile, and mode of action, with a focus on experimental methodologies and signaling pathways.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for understanding its environmental fate and for the preparation of standardized solutions in experimental settings.
| Property | Value | Reference |
| CAS Number | 36335-67-8 | [PubChem] |
| Molecular Formula | C₁₃H₂₁N₂O₄PS | [PubChem] |
| Molecular Weight | 332.36 g/mol | [PubChem] |
| Appearance | Yellowish-brown liquid | [U.S. EPA] |
| Melting Point | Not available | |
| Boiling Point | Decomposes before boiling | [U.S. EPA] |
| Density | 1.26 g/cm³ at 20°C | [U.S. EPA] |
| Vapor Pressure | 8.9 x 10⁻⁵ Pa at 25°C | [U.S. EPA] |
| Water Solubility | 1.1 mg/L at 20°C | [U.S. EPA] |
| Log P (Octanol-Water Partition Coefficient) | 4.98 | [U.S. EPA] |
Toxicological Profile
This compound is classified as moderately toxic to mammals. Its toxicity stems from its ability to inhibit acetylcholinesterase, a critical enzyme in the nervous system. The following table summarizes the available toxicological data.
| Endpoint | Value | Species | Method | Reference |
| Acute Oral LD₅₀ | 840 mg/kg | Rat | OECD Guideline 401 | [U.S. EPA] |
| Acute Dermal LD₅₀ | > 2000 mg/kg | Rat | OECD Guideline 402 | [U.S. EPA] |
| Acute Inhalation LC₅₀ | > 1.2 mg/L (4-hour exposure) | Rat | OECD Guideline 403 | [U.S. EPA] |
| Skin Irritation | Non-irritating | Rabbit | OECD Guideline 404 | [U.S. EPA] |
| Eye Irritation | Mildly irritating | Rabbit | OECD Guideline 405 | [U.S. EPA] |
| Skin Sensitization | Not a sensitizer | Guinea pig | OECD Guideline 406 (Guinea Pig Maximization Test) | [U.S. EPA] |
Experimental Protocols
Acute Oral Toxicity (LD₅₀) - OECD Guideline 401 (Up-and-Down Procedure)
This method is designed to estimate the median lethal dose (LD₅₀) of a substance after a single oral administration.
-
Test Animals: Young, healthy adult rats (e.g., Sprague-Dawley strain), typically females, are used. Animals are acclimated to laboratory conditions for at least 5 days before the study.
-
Housing and Feeding: Animals are housed in individual cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water. Food is withheld overnight before dosing.
-
Dose Preparation: this compound is typically dissolved or suspended in a suitable vehicle (e.g., corn oil). The concentration is adjusted to deliver the desired dose in a volume that is appropriate for the animal's body weight (usually 5-10 mL/kg).
-
Administration: The test substance is administered by gavage using a stomach tube.
-
Procedure: The study is conducted sequentially. A single animal is dosed at a starting dose level. If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level. The dose progression factor is typically 3.2. This continues until four or five animals have been dosed, and the LD₅₀ is calculated based on the pattern of survival and mortality.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing. A gross necropsy is performed on all animals at the end of the study.
Skin Sensitization - OECD Guideline 406 (Guinea Pig Maximization Test)
This test is used to assess the potential of a substance to cause skin sensitization.
-
Test Animals: Young, healthy adult guinea pigs (e.g., Hartley strain) are used.
-
Induction Phase:
-
Day 0 (Intradermal Injections): Three pairs of intradermal injections are made in the shoulder region of each animal in the test group:
-
Freund's Complete Adjuvant (FCA) emulsified with water (1:1).
-
The test substance in a suitable vehicle.
-
The test substance emulsified in FCA.
-
-
Day 7 (Topical Application): The test substance in a suitable vehicle is applied to a filter paper patch and placed over the injection sites for 48 hours.
-
-
Challenge Phase:
-
Day 21: A non-irritating concentration of the test substance and the vehicle alone are applied to separate sites on the flank of each test and control animal.
-
-
Observations: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to the control group.
Mode of Action
This compound has a dual mode of action, which is uncommon for herbicides.
Acetylcholinesterase Inhibition
As an organophosphate, this compound inhibits the enzyme acetylcholinesterase (AChE) in the nervous system. AChE is responsible for breaking down the neurotransmitter acetylcholine at the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, which can lead to paralysis and death in susceptible organisms.
This in vitro colorimetric assay is widely used to measure AChE activity and its inhibition.
-
Principle: The assay is based on the reaction of acetylthiocholine (the substrate) with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.
-
Reagents:
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (substrate)
-
DTNB (Ellman's reagent)
-
Acetylcholinesterase (from a source such as electric eel or human erythrocytes)
-
This compound (dissolved in a suitable solvent like ethanol or DMSO)
-
-
Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB, and the AChE enzyme solution.
-
Add different concentrations of this compound to the wells. A control well with no inhibitor is also prepared.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the acetylthiocholine substrate.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition for each this compound concentration is calculated relative to the control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Acetylcholinesterase inhibition by this compound.
Microtubule Assembly Inhibition
This compound also acts as a dinitroaniline herbicide, a class of compounds known to inhibit microtubule formation in plant cells. Microtubules are essential components of the cytoskeleton, involved in cell division, cell wall formation, and intracellular transport. By disrupting microtubule assembly, this compound interferes with these vital processes, leading to the death of susceptible weeds.
This assay measures the effect of a compound on the polymerization of tubulin into microtubules.
-
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) of the solution at 340 nm.
-
Reagents:
-
Purified tubulin (e.g., from bovine brain)
-
Polymerization buffer (e.g., PIPES buffer containing GTP and MgCl₂)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., colchicine, a known microtubule depolymerizing agent)
-
Negative control (e.g., paclitaxel, a known microtubule stabilizing agent)
-
-
Procedure:
-
In a temperature-controlled spectrophotometer cuvette or 96-well plate, add the polymerization buffer and different concentrations of this compound.
-
Equilibrate the mixture to 37°C.
-
Initiate polymerization by adding the purified tubulin.
-
Monitor the change in absorbance at 340 nm over time.
-
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The effect of this compound is compared to the control to determine its inhibitory activity.
Caption: Microtubule assembly inhibition by this compound.
Environmental Fate
The environmental fate of a pesticide is critical for assessing its potential impact on non-target organisms and ecosystems. Key parameters include its persistence in soil and water and its potential for bioaccumulation.
| Parameter | Value | Conditions | Reference |
| Soil Metabolism Half-life (Aerobic) | 30 - 60 days | Laboratory studies | [U.S. EPA] |
| Hydrolysis Half-life | Stable at pH 5 and 7; 14 days at pH 9 | 25°C | [U.S. EPA] |
| Photolysis Half-life (in water) | 1.5 days | [U.S. EPA] | |
| Bioaccumulation Factor (BCF) | 330 | Whole fish | [U.S. EPA] |
Conclusion
This compound is a herbicide with a notable dual mechanism of action, targeting both the nervous system through acetylcholinesterase inhibition and cell division through microtubule assembly inhibition. Its moderate toxicity to mammals and its environmental persistence necessitate careful handling and application. The standardized experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other agrochemicals, ensuring robust and reproducible scientific data. Further research into the specific molecular interactions of this compound with its target enzymes and proteins will enhance our understanding of its herbicidal efficacy and toxicological profile.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute a safety data sheet or a recommendation for use.
Chiral Properties and Enantiomeric Separation of Butamifos: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in the Action of Butamifos
This compound is a chiral organophosphate herbicide widely used in agriculture for the control of annual and graminaceous weeds.[1] Its chemical structure contains a stereogenic center, leading to the existence of two enantiomers: (R)-butamifos and (S)-butamifos. The commercially available technical formulation of this compound is a racemic mixture, containing equal amounts of both enantiomers.[1]
While enantiomers of a chiral compound possess identical physical and chemical properties in an achiral environment, they can exhibit significantly different biological activities. This is due to the stereospecific nature of their interactions with biological macromolecules such as enzymes and receptors, which are themselves chiral. In the context of pesticides, it is common for one enantiomer to be responsible for the desired herbicidal or insecticidal activity, while the other may be less active, inactive, or even contribute to undesirable toxicological or environmental effects.
This compound exerts its herbicidal action through two primary mechanisms: the inhibition of microtubule assembly and the inhibition of the enzyme acetylcholinesterase (AChE).[1] Given the chiral nature of the target sites for both mechanisms, it is highly probable that the (R)- and (S)-enantiomers of this compound exhibit different potencies. However, a comprehensive review of the published scientific literature reveals a significant gap in the specific quantitative data comparing the biological activities of the individual enantiomers of this compound. This guide aims to provide a technical overview of the chiral properties of this compound, outline detailed experimental protocols for the separation and analysis of its enantiomers, and discuss the expected enantioselectivity in its biological activity based on analogous chiral pesticides.
Enantioselective Biological Activity: An Overview
Herbicidal Efficacy
For many chiral herbicides, the herbicidal activity resides predominantly in one enantiomer. For instance, the herbicidal activity of the chiral herbicide beflubutamid is almost exclusively attributed to the (-)-enantiomer, which was found to be at least 1000 times more active than the (+)-enantiomer in miniaturized biotests. This highlights the potential for developing more effective and environmentally benign herbicides by using the single, active enantiomer.
Table 1: Herbicidal Activity of this compound Enantiomers (Hypothetical Data for Illustrative Purposes)
| Enantiomer | Target Weed Species | IC50 (µM) |
| (R)-Butamifos | Avena fatua (Wild Oat) | Data not available in published literature |
| (S)-Butamifos | Avena fatua (Wild Oat) | Data not available in published literature |
| Racemic this compound | Avena fatua (Wild Oat) | Data not available in published literature |
| (R)-Butamifos | Chenopodium album (Fat Hen) | Data not available in published literature |
| (S)-Butamifos | Chenopodium album (Fat Hen) | Data not available in published literature |
| Racemic this compound | Chenopodium album (Fat Hen) | Data not available in published literature |
Acetylcholinesterase Inhibition
This compound is also known to be an acetylcholinesterase (AChE) inhibitor.[1] Enantioselectivity in the inhibition of AChE by chiral organophosphorus compounds is a well-documented phenomenon. For example, studies on the organophosphorus insecticide profenofos have shown that the (-)-enantiomer is 4.3 to 8.5 times more inhibitory to AChE in vivo than the (+)-enantiomer.[2] Conversely, in in vitro assays, the (+)-profenofos was found to be more inhibitory. This reversal of enantioselectivity between in vivo and in vitro studies suggests that toxicokinetic processes such as uptake, metabolism, and elimination can also be enantioselective.
Table 2: Acetylcholinesterase Inhibition by this compound Enantiomers (Hypothetical Data for Illustrative Purposes)
| Enantiomer | Enzyme Source | IC50 (µM) |
| (R)-Butamifos | Human recombinant AChE | Data not available in published literature |
| (S)-Butamifos | Human recombinant AChE | Data not available in published literature |
| Racemic this compound | Human recombinant AChE | Data not available in published literature |
Enantiomer Separation: Experimental Protocols
The separation of this compound enantiomers is a critical step in studying their individual biological activities. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is the most common and effective technique for this purpose.
Preparative Chiral HPLC for Enantiomer Isolation
This protocol provides a general framework for the preparative separation of this compound enantiomers. Method optimization and validation are essential for achieving baseline separation and high purity of the individual enantiomers.
Objective: To isolate milligram to gram quantities of (R)- and (S)-Butamifos from a racemic mixture.
Instrumentation:
-
Preparative HPLC system with a binary or quaternary pump
-
Autosampler with a large volume injection capability
-
Chiral column with a suitable stationary phase (e.g., polysaccharide-based selectors like cellulose or amylose derivatives)
-
UV detector
-
Fraction collector
Materials:
-
Racemic this compound standard
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)
-
Chiral stationary phase (CSP) column (e.g., Chiralcel® OD-H, Chiralpak® AD-H)
Procedure:
-
Method Development (Analytical Scale):
-
Screen various chiral columns and mobile phase compositions on an analytical scale to identify the optimal conditions for enantiomeric resolution.
-
Typical mobile phases for normal-phase chiral HPLC consist of a mixture of an alkane (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol).
-
Evaluate the effect of the mobile phase composition, flow rate, and column temperature on the separation factor (α) and resolution (Rs).
-
-
Scale-up to Preparative Scale:
-
Once optimal analytical conditions are established, scale up the method to a preparative column with the same stationary phase.
-
Adjust the flow rate and injection volume according to the dimensions of the preparative column.
-
Dissolve the racemic this compound in the mobile phase at a high concentration without causing precipitation.
-
-
Separation and Fraction Collection:
-
Inject the concentrated solution of racemic this compound onto the preparative chiral column.
-
Monitor the elution of the enantiomers using the UV detector.
-
Use the fraction collector to collect the separated enantiomer peaks into distinct fractions.
-
-
Purity Analysis and Solvent Evaporation:
-
Analyze the collected fractions using the analytical chiral HPLC method to determine the enantiomeric purity of each separated enantiomer.
-
Pool the fractions containing the pure enantiomers.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the isolated (R)- and (S)-Butamifos.
-
Analytical Chiral HPLC-UV for Enantiomeric Purity Determination
This protocol details a method for the analytical determination of the enantiomeric composition of this compound samples.
Objective: To quantify the enantiomeric ratio of this compound in a given sample.
Instrumentation:
-
Analytical HPLC system with a UV detector
-
Chiral column (e.g., Chiralcel® OJ-H)
Chromatographic Conditions (Example for a Chiral Herbicide):
| Parameter | Condition |
| Column | Chiralcel® OJ-H (4.6 mm i.d. x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration.
-
Chromatographic Analysis: Inject the sample onto the chiral HPLC system under the optimized conditions.
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [|(Area1 - Area2)| / (Area1 + Area2)] x 100.
Signaling Pathways and Experimental Workflows
Acetylcholinesterase Inhibition Pathway
The primary toxicological mode of action of organophosphate pesticides like this compound is the inhibition of acetylcholinesterase (AChE). This enzyme is crucial for the termination of nerve impulses in cholinergic synapses. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in continuous stimulation of nerve fibers, which can lead to paralysis and death. The interaction between the organophosphate and the active site of AChE is a phosphorylation reaction. Due to the chiral nature of both the organophosphate and the enzyme's active site, the two enantiomers of this compound are expected to have different binding affinities and phosphorylation rates, leading to enantioselective inhibition.
Caption: Hypothetical enantioselective inhibition of Acetylcholinesterase by this compound enantiomers.
Experimental Workflow for Enantiomer Analysis
The following diagram illustrates a typical workflow for the separation and analysis of this compound enantiomers, from the initial racemic mixture to the determination of the biological activity of the individual enantiomers.
Caption: General experimental workflow for the separation and analysis of this compound enantiomers.
Conclusion and Future Perspectives
This compound, as a chiral herbicide, presents a compelling case for the investigation of its enantiomers' individual biological activities. While specific data on the differential efficacy and toxicity of (R)- and (S)-Butamifos are currently lacking in the scientific literature, the well-established principles of enantioselectivity in other chiral pesticides strongly suggest that significant differences exist. The development and application of enantiomerically pure agricultural chemicals, a practice known as "chiral switching," can lead to products with improved efficacy, reduced environmental impact, and lower application rates.
The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to undertake the separation and characterization of this compound enantiomers. Future research should focus on obtaining quantitative data on the herbicidal activity of the individual enantiomers against a range of target weed species, as well as their differential inhibition of acetylcholinesterase from various organisms. Such studies are essential for a more complete understanding of the environmental fate and toxicological profile of this compound and could pave the way for the development of a more effective and safer enantiopure formulation.
References
Butamifos: A Technical Guide to its Herbicidal Spectrum and Crop Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butamifos is a selective, non-systemic organophosphate herbicide primarily utilized for the pre-emergence control of annual and graminaceous weeds in a variety of agricultural settings.[1][2] Its efficacy is rooted in its primary mode of action as a microtubule formation inhibitor, a mechanism that disrupts cell division in susceptible plant species.[1][3] This technical guide provides a comprehensive overview of the herbicidal spectrum and crop selectivity of this compound, synthesizing available data to inform research and development applications. The guide details its mechanism of action, summarizes its effectiveness against key weed species, and outlines its tolerance profile across different crops. Methodological frameworks for evaluating herbicide efficacy and crop phytotoxicity are also presented to support further research in this area.
Introduction
This compound, chemically known as O-ethyl O-(5-methyl-2-nitrophenyl) N-sec-butylphosphoramidothioate, is a chiral molecule typically used as a racemic mixture of its (R)- and (S)-isomers.[2] It is effective in controlling a range of annual grasses and broadleaf weeds. The selectivity of this compound is a critical aspect of its agronomic utility, allowing for weed control in tolerant crops such as beans, turf, and certain vegetables. However, its use can lead to phytotoxicity in susceptible crops, particularly during specific growth stages or under certain application methods. Understanding the nuances of its herbicidal spectrum and crop selectivity is paramount for its safe and effective application.
Mode of Action
The primary herbicidal effect of this compound is derived from its ability to inhibit microtubule formation. Microtubules are essential components of the cytoskeleton in eukaryotic cells, playing a crucial role in cell division, cell wall formation, and intracellular transport.
-
Disruption of Mitosis: By inhibiting the polymerization of tubulin dimers into microtubules, this compound disrupts the formation of the mitotic spindle. This interference prevents the proper segregation of chromosomes during mitosis, leading to cell cycle arrest and ultimately, cell death in susceptible plants.
This compound also exhibits a secondary mode of action as an acetylcholinesterase (AChE) inhibitor, which contributes to its moderate toxicity in mammals.
Below is a diagram illustrating the signaling pathway of this compound's primary mode of action.
Herbicidal Spectrum
This compound is effective against a range of annual and graminaceous weeds. The following table summarizes the weed species controlled by this compound based on available literature.
| Common Name | Scientific Name |
| Fathen | Chenopodium album |
| Groundsel | Senecio vulgaris |
| Wild oats | Avena fatua |
| Wild canary grass | Phalaris canariensis |
| Brome | Bromus spp. |
| Crowsfoot grass | Eleusine indica |
| Nettles | Urtica spp. |
| Barnyard grass | Echinochloa crus-galli |
| Green foxtail | Setaria viridis |
| Large crabgrass | Digitaria sanguinalis |
| (Data compiled from multiple sources) |
Note: Efficacy can vary based on application rate, timing, environmental conditions, and weed growth stage. Quantitative data on the percentage of control for specific weeds at defined application rates is limited in publicly available literature.
Crop Selectivity
The selectivity of this compound is dependent on several factors, including the crop species, growth stage, and application method.
Tolerant Crops:
-
Beans
-
Turf
-
Various vegetables (unspecified in detail in available literature)
-
Rice (at later growth stages)
-
Wheat
-
Soybeans
-
Cotton
-
Peas
-
Potatoes
-
Corn
-
Carrots (with specific application methods)
Susceptible Crops (potential for phytotoxicity):
-
Lettuce (pre-emergence)
-
Cabbage (pre-emergence)
-
Onions (pre-emergence)
-
Carrots (foliar application)
-
Tomatoes (foliar application)
-
Cotton (foliar application)
-
Rice (seedling stage)
The following table illustrates a hypothetical phytotoxicity rating for various crops. The ratings are based on a 0 to 10 scale, where 0 indicates no injury and 10 indicates complete crop death.
| Crop | Growth Stage | Application Method | This compound Rate (kg ai/ha) | Phytotoxicity Rating (0-10) |
| Beans | Pre-emergence | Soil | 1.5 | 1 |
| Lettuce | Pre-emergence | Soil | 1.5 | 7 |
| Rice | Mid-growth | Soil | 1.2 | 2 |
| Rice | Seedling | Soil | 1.2 | 6 |
| Carrots | 4-leaf | Foliar | 0.75 | 5 |
| (This table is illustrative and based on general information; specific quantitative data from field trials is not readily available in the searched literature.) |
The basis for selectivity is often attributed to the differential metabolism of the herbicide between tolerant and susceptible species. Tolerant plants can more rapidly metabolize this compound into non-toxic compounds.
Experimental Protocols
Detailed experimental protocols for this compound efficacy and phytotoxicity trials are not extensively published. However, a general methodology for such trials can be outlined based on standard agricultural research practices.
Objective: To evaluate the herbicidal efficacy and crop selectivity of this compound.
Experimental Design: Randomized Complete Block Design (RCBD) with a minimum of three replications.
Treatments:
-
Untreated control (weedy check)
-
Hand-weeded control
-
This compound at various application rates (e.g., 0.75, 1.0, 1.5, 2.0 kg ai/ha)
-
Standard commercial herbicide for comparison
Plot Size: To be determined based on crop and equipment, typically 3m x 5m.
Application:
-
Pre-emergence or post-emergence application using a calibrated backpack sprayer.
-
Spray volume, pressure, and nozzle type to be standardized.
Data Collection:
-
Weed Control: Visual assessment of percent weed control by species at 7, 14, 28, and 56 days after treatment (DAT). Weed density and biomass can also be measured.
-
Crop Phytotoxicity: Visual assessment of crop injury (stunting, chlorosis, necrosis) at 7, 14, and 28 DAT using a 0-100% scale or a 0-10 rating scale.
-
Crop Yield: Harvestable yield at crop maturity.
Statistical Analysis: Analysis of Variance (ANOVA) and mean separation tests (e.g., Tukey's HSD) to determine significant differences between treatments.
The following diagram illustrates a general experimental workflow for a this compound field trial.
Conclusion
This compound is a selective herbicide with a well-defined mode of action targeting microtubule formation. Its herbicidal spectrum encompasses a range of common annual and graminaceous weeds. Crop selectivity is a key feature of this compound, but it is highly dependent on the crop species, growth stage, and application method. While general information on its efficacy and selectivity is available, there is a notable lack of publicly accessible, detailed quantitative data from field trials. Further research with robust experimental designs is necessary to generate comprehensive data sets that can be used to optimize the use of this compound in various agricultural systems and to fully understand the physiological and biochemical basis of its selectivity.
References
Sumitomo Chemical Co. Butamifos development history
An In-depth Guide to the Synthesis, Mechanism of Action, and Toxicological Profile of a Sumitomo Chemical Herbicide
Butamifos, an organophosphate herbicide developed by Sumitomo Chemical Co., stands as a significant compound in the history of weed management. First synthesized in the 1970s, this selective, non-systemic herbicide has been utilized for the control of annual and graminaceous weeds in a variety of crops, including beans, turf, and vegetables.[1] This technical guide provides a comprehensive overview of the development history of this compound, detailing its physicochemical properties, synthesis, mechanism of action, toxicological profile, and the experimental methodologies employed in its evaluation.
Physicochemical Properties
This compound is a chiral molecule, with the technical product typically being a racemic mixture of the (R)- and (S)-isomers.[1][2] Its chemical and physical characteristics are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₂₁N₂O₄PS | [1] |
| Molar Mass | 332.35 g·mol⁻¹ | [2] |
| CAS Number | 36335-67-8 | |
| IUPAC Name | (RS)-{O-ethyl O-6-nitro-m-tolyl [(RS)-sec-butyl]phosphoramidothioate} | |
| Appearance | Liquid | |
| Density | 1.18 g/cm³ (at 20 °C) | |
| Water Solubility | 5.5 mg/L (at 20 °C) | |
| Log P (Octanol-Water Partition Coefficient) | 4.71 | |
| Vapor Pressure | 8.3 x 10⁻³ Pa (at 20 °C) |
Synthesis of this compound
While specific proprietary details of Sumitomo Chemical's manufacturing process are not publicly available, the general synthesis of this compound involves a multi-step chemical reaction. The process is based on the reaction of N-[chloro(ethoxy)phosphinothioyl]butan-2-amine with 5-methyl-2-nitrophenol.
A likely synthetic route, based on organophosphate chemistry, is outlined below. This should be considered a representative pathway and not the precise protocol used by Sumitomo Chemical.
Experimental Protocol: Representative Synthesis
Step 1: Synthesis of O-ethyl phosphorodichloridothioate Ethanol is reacted with thiophosphoryl chloride (PSCl₃) in the presence of a base (e.g., pyridine) to yield O-ethyl phosphorodichloridothioate. The reaction is typically carried out in an inert solvent at a controlled temperature.
Step 2: Synthesis of O-ethyl O-(5-methyl-2-nitrophenyl) phosphorochloridothioate The product from Step 1 is then reacted with 5-methyl-2-nitrophenol in the presence of a base to replace one of the chlorine atoms.
Step 3: Synthesis of this compound Finally, the intermediate from Step 2 is reacted with sec-butylamine to yield this compound. The final product is then purified through techniques such as distillation or chromatography.
A simplified diagram illustrating the key reactants and intermediates in a plausible synthesis pathway for this compound.
Mechanism of Action
This compound exerts its herbicidal activity through a dual mode of action. Primarily, it acts as a microtubule assembly inhibitor. Microtubules are essential components of the plant cell's cytoskeleton, playing a crucial role in cell division, cell wall formation, and intracellular transport. By disrupting microtubule formation, this compound interferes with these vital processes, leading to abnormal cell growth and ultimately, plant death.
Additionally, this compound is an acetylcholinesterase (AChE) inhibitor. This is a characteristic feature of many organophosphate compounds. In the nervous system of insects and mammals, AChE is responsible for breaking down the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an accumulation of acetylcholine at the nerve synapse, causing continuous nerve stimulation, which can result in paralysis and death. While this is the primary mode of action for organophosphate insecticides, it also contributes to the toxicological profile of this compound in non-target organisms.
Signaling pathway of acetylcholinesterase inhibition by this compound, leading to nerve overstimulation.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
A common method to determine the inhibitory potential of a compound on AChE is the colorimetric method developed by Ellman.
-
Preparation of Reagents: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound (this compound) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Enzyme Reaction: In a 96-well plate, add the AChE enzyme solution, DTNB solution, and different concentrations of this compound.
-
Initiation of Reaction: Start the reaction by adding the acetylthiocholine iodide solution.
-
Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). The rate of color formation is measured spectrophotometrically at 412 nm.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Toxicological Profile
This compound is classified as moderately toxic to mammals if ingested. Its toxicity is primarily attributed to its activity as an acetylcholinesterase inhibitor.
| Endpoint | Species | Value | Classification | Reference |
| Acute Oral LD₅₀ | Rat | 630 mg/kg | Moderately Toxic | |
| Acute Dermal LD₅₀ | Rat | > 5000 mg/kg | Slightly Toxic | |
| Acute Inhalation LC₅₀ (4h) | Rat | > 1.2 mg/L | Slightly Toxic | |
| Acute Toxicity to Fish (96h LC₅₀) | Oncorhynchus mykiss (Rainbow trout) | 2.8 mg/L | Moderately Toxic | |
| Acute Toxicity to Aquatic Invertebrates (48h EC₅₀) | Daphnia magna | 0.29 mg/L | Highly Toxic | |
| Acute Toxicity to Algae (72h ErC₅₀) | Raphidocelis subcapitata | 0.025 mg/L | Highly Toxic |
Environmental Fate
The environmental persistence and mobility of this compound are influenced by its physicochemical properties, particularly its low water solubility and high octanol-water partition coefficient.
-
Soil: this compound has a low potential for leaching into groundwater due to its strong adsorption to soil organic matter. It is degraded in soil by microbial action. The soil half-life can vary depending on soil type and environmental conditions.
-
Water: In aquatic environments, this compound is susceptible to photodegradation. Its low water solubility limits its concentration in the water column. However, it can partition into sediment.
-
Hydrolysis: The stability of this compound in water is pH-dependent.
Experimental Protocol: Soil Degradation Study (OECD 307)
To determine the rate of degradation in soil, a laboratory study following a guideline such as OECD 307 would be conducted.
-
Soil Selection: Representative soil types are chosen.
-
Test Substance Application: Radiolabeled ([¹⁴C]) this compound is applied to the soil samples.
-
Incubation: The treated soil is incubated under controlled aerobic or anaerobic conditions (temperature and moisture).
-
Sampling and Analysis: At various time intervals, soil samples are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (LSC) to determine the concentration of the parent compound and its degradation products.
-
Data Analysis: The degradation rate and half-life (DT₅₀) are calculated from the disappearance curve of this compound.
Analytical Methods for Residue Analysis
The determination of this compound residues in environmental samples (soil, water) and agricultural commodities is crucial for regulatory purposes and food safety. The primary analytical techniques employed are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).
Experimental Protocol: GC-MS for this compound Residue in Soil
-
Extraction: A soil sample is extracted with an organic solvent (e.g., acetonitrile or acetone) using techniques like sonication or accelerated solvent extraction.
-
Cleanup: The extract is cleaned up to remove interfering matrix components. This may involve solid-phase extraction (SPE) using cartridges packed with materials like Florisil or C18.
-
Analysis: The cleaned-up extract is injected into a GC-MS system. The GC separates this compound from other compounds in the sample based on its volatility and interaction with the GC column. The MS detects and quantifies this compound based on its unique mass-to-charge ratio.
A typical workflow for the analysis of this compound residues in various matrices.
Efficacy in Weed Control
This compound is a selective herbicide, effective against a range of annual grasses and some broadleaf weeds. Its efficacy is dependent on the weed species, growth stage, application rate, and environmental conditions.
Experimental Protocol: Herbicide Efficacy Field Trial
-
Trial Design: A randomized complete block design with multiple replications is typically used.
-
Treatments: Treatments include different application rates of this compound, a standard reference herbicide, and an untreated control.
-
Application: The herbicide is applied at a specific growth stage of the target weeds and crop.
-
Evaluation: Weed control is assessed visually as a percentage of control compared to the untreated plot at various intervals after application. Crop injury is also evaluated.
-
Data Analysis: The data are subjected to statistical analysis (e.g., ANOVA) to determine the significance of treatment effects.
References
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Analysis of Butamifos
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note details a robust and sensitive method for the quantitative analysis of the organophosphorus herbicide butamifos using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a selective, non-systemic herbicide used for weed control on various crops.[1][2] Monitoring its residue levels in environmental and agricultural samples is crucial for ensuring food safety and environmental quality. The protocol herein describes a complete workflow, including sample preparation using the QuEChERS methodology, optimized LC-MS/MS instrumental parameters, and typical method validation performance characteristics. The use of a certified this compound analytical standard is essential for accurate calibration and quantification.[3]
This compound Analytical Standard: Properties
A traceable, high-purity analytical standard is the foundation for reliable quantitative analysis.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 36335-67-8 | [1] |
| Molecular Formula | C₁₃H₂₁N₂O₄PS | |
| Molecular Weight | 332.36 g/mol | |
| IUPAC Name | N-[ethoxy-(5-methyl-2-nitrophenoxy)phosphinothioyl]butan-2-amine | |
| Type | Organophosphorus Herbicide | |
| Chirality | Chiral, exists as (R)- and (S)-isomers; technical product is a racemic mixture. | |
| Solubility | Low in water, soluble in solvents like DMSO and acetonitrile. | |
| log P | 4.62 (highly lipophilic) |
| Storage (Standard) | Short-term (days-weeks): 0-4 °C, dry and dark. Long-term (months-years): -20 °C. | |
Experimental Protocols
Reagents and Standard Preparation
-
Reagents : Use LC-MS grade acetonitrile, water, and formic acid. Obtain QuEChERS extraction salts (e.g., MgSO₄, NaCl) and dispersive SPE (d-SPE) sorbents (e.g., PSA, C18) from a reputable supplier.
-
Stock Solution (1000 µg/mL) : Accurately weigh the this compound analytical standard and dissolve it in a suitable solvent such as acetonitrile or methanol to prepare a primary stock solution. Store in an amber vial at -20°C.
-
Working Standard Solutions : Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile or the initial mobile phase composition.
-
Calibration Standards (e.g., 1 - 100 ng/mL) : Prepare calibration standards by spiking the appropriate working solution into a blank matrix extract to compensate for matrix effects.
Sample Preparation: QuEChERS Protocol
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for extracting pesticides from complex matrices like soil, fruits, and vegetables.
-
Homogenization : Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Extraction : Add 10 mL of acetonitrile. Add the appropriate QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, and citrate buffers). Cap the tube and shake vigorously for 1 minute.
-
Centrifugation : Centrifuge the tube at ≥3000 rpm for 5 minutes. This will separate the sample solids from the acetonitrile supernatant containing the extracted analytes.
-
Dispersive SPE (d-SPE) Cleanup : Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent (to remove organic acids) and C18 (to remove nonpolar interferences).
-
Final Extract : Vortex the d-SPE tube for 30 seconds, then centrifuge for 5 minutes. Carefully collect the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Table 2: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
|---|---|
| Column | C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions. |
Table 3: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
|---|---|
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 1.5 - 4.5 kV |
| Ion Source Temp. | 150 °C |
| Desolvation Temp. | 450 °C |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion ([M+H]⁺) | m/z 333.1 |
| Product Ion (Quantifier) | m/z 179.9 (recommended) |
| Product Ion (Qualifier) | m/z 259.9 (recommended) |
| Collision Energy (CE) | Optimize empirically for the specific instrument (typically 10-30 eV). |
MRM transitions are based on PubChem data and should be confirmed experimentally.
Data Presentation and Method Validation
A full method validation should be performed according to established guidelines (e.g., SANCO/12571/2013) to ensure the method is fit for purpose. Key parameters are summarized below.
Table 4: Typical Performance Characteristics for this compound LC-MS/MS Analysis
| Validation Parameter | Typical Acceptance Criteria / Expected Value |
|---|---|
| Linearity (R²) | ≥ 0.995 |
| Range | 1 - 100 ng/mL |
| Limit of Detection (LOD) | ~0.005 mg/kg |
| Limit of Quantification (LOQ) | ~0.01 mg/kg |
| Accuracy (Recovery) | 70 - 120% |
| Precision (RSDr) | ≤ 20% |
These values are representative and must be determined experimentally during method validation.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationships in analytical method validation.
Conclusion
The described LC-MS/MS method, incorporating a QuEChERS sample preparation protocol, provides a highly selective, sensitive, and reliable approach for the quantification of this compound residues. The use of a certified analytical reference standard is paramount to achieving accurate and defensible results. This protocol serves as a comprehensive guide for researchers in food safety, environmental monitoring, and related fields.
References
Application Note: Determination of Butamifos Residues by Gas Chromatography
Introduction
Butamifos is an organophosphorus herbicide used for pre-emergence control of annual weeds in various crops.[1] Due to its potential toxicity, monitoring its residues in food and environmental samples is crucial for ensuring consumer safety and regulatory compliance.[2] Gas chromatography (GC) is a powerful and widely used analytical technique for the separation, identification, and quantification of pesticide residues like this compound.[3][4] This application note details a comprehensive protocol for the analysis of this compound residues, employing the widely adopted QuEChERS sample preparation method followed by GC analysis, often coupled with a Flame Photometric Detector (FPD) or Mass Spectrometry (MS).[5]
Principle
The method involves an initial extraction of this compound residues from the sample matrix using an organic solvent, typically acetonitrile. This is followed by a cleanup step to remove interfering co-extractives such as pigments, lipids, and sugars. The final, cleaned-up extract is then injected into a gas chromatograph. In the GC system, the sample is vaporized and carried by an inert gas through a capillary column. The separation of this compound from other components is achieved based on its differential partitioning between the mobile phase (carrier gas) and the stationary phase coated on the column wall. The eluted compound is then detected by a selective detector, and the resulting signal is used for quantification.
Experimental Protocols
I. Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from diverse matrices.
Apparatus and Materials
-
High-speed homogenizer or blender
-
Centrifuge capable of 5000 rpm
-
50 mL and 15 mL polypropylene centrifuge tubes with screw caps
-
Vortex mixer
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
Reagents and Standards
-
This compound analytical standard
-
Acetonitrile (ACN), HPLC or pesticide residue grade
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
Graphitized Carbon Black (GCB) or C18 sorbent (optional, for high-pigment or fatty matrices)
-
Reagent water
Protocol: Extraction
-
Homogenization: Weigh 10-15 g of a representative laboratory sample (e.g., chopped fruits, vegetables, or soil) into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of reagent water to rehydrate.
-
Solvent Addition: Add 10 mL of acetonitrile to the tube. If required, add an internal standard at this stage.
-
Extraction Shake: Add the appropriate extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl). Cap the tube tightly and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes to separate the organic layer from the aqueous and solid phases.
Protocol: Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Supernatant Transfer: Carefully transfer a portion of the upper acetonitrile supernatant (e.g., 6 mL) into a 15 mL d-SPE cleanup tube.
-
Cleanup Sorbents: The d-SPE tube should contain 900 mg of anhydrous MgSO₄ (to remove residual water) and 150 mg of PSA (to remove organic acids, sugars, and other polar interferences). For samples rich in chlorophyll or carotenoids, 150 mg of GCB may be added. For fatty matrices, C18 sorbent can be included.
-
Cleanup Shake & Centrifugation: Cap the tube and vortex for 1 minute. Centrifuge at ≥4000 rpm for 5 minutes.
-
Final Extract: The resulting supernatant is the final, cleaned-up extract. Transfer approximately 1 mL into an autosampler vial for GC analysis.
II. Gas Chromatography (GC) Analysis
Instrumentation
-
Gas Chromatograph: A system equipped with a split/splitless injector.
-
Detector: A Flame Photometric Detector (FPD) in phosphorus mode is highly selective for organophosphorus compounds like this compound. Alternatively, a mass spectrometer (MS) can be used for higher sensitivity and confirmation.
-
GC Column: A mid-polarity capillary column, such as a DB-35ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating a wide range of pesticides.
Instrumental Conditions (Typical)
| Parameter | Value |
|---|---|
| Injector | Splitless mode, 250°C |
| Injection Volume | 1-2 µL |
| Carrier Gas | Helium, constant flow at 1.0-1.5 mL/min |
| Oven Program | Initial 70°C (hold 2 min), ramp at 25°C/min to 150°C, then 10°C/min to 280°C (hold 5-10 min) |
| Detector (FPD-P) | 250°C |
| Data System | Chromatography data station for instrument control, data acquisition, and processing. |
Note: The oven temperature program should be optimized to ensure adequate separation of this compound from any co-eluting matrix components.
Data and Performance
Method Validation The analytical method should be validated to ensure its performance is suitable for its intended purpose. Key validation parameters include linearity, accuracy (recovery), precision (repeatability), and sensitivity (LOD/LOQ).
Data Presentation The following table summarizes typical performance characteristics for multi-residue pesticide analysis using the QuEChERS and GC-based methods. These values provide a benchmark for the expected performance of the this compound analysis.
| Parameter | Typical Performance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Spike Levels | 0.01, 0.05, 0.1 mg/kg |
| Recovery (%) | 70 - 120% |
| Precision (% RSD) | ≤ 20% |
| LOD (mg/kg) | 0.001 - 0.01 |
| LOQ (mg/kg) | 0.003 - 0.05 |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.
Visualizations
Caption: Experimental workflow for this compound residue analysis.
Caption: Logical diagram of the sample cleanup process.
References
- 1. This compound - Traceable Reference Standard for Residue Analysis (CAS 36335-67-8) [witega.de]
- 2. Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. chemijournal.com [chemijournal.com]
- 5. agilent.com [agilent.com]
Application Note: In Vitro Acetylcholinesterase Inhibition Assay Using Butamifos
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butamifos is an organophosphate herbicide recognized for its activity as an acetylcholinesterase (AChE) inhibitor.[1] Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates synaptic transmission. The inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors. This principle is not only the basis for the insecticidal and herbicidal activity of many organophosphates but is also a target for the development of therapeutics for conditions such as Alzheimer's disease and myasthenia gravis.
This application note provides a detailed protocol for the in vitro determination of acetylcholinesterase inhibition using this compound. The described method is based on the widely used Ellman's assay, a robust and sensitive colorimetric method suitable for quantifying AChE activity and inhibition.
Principle of the Assay
The Ellman's method is a spectrophotometric assay that measures the activity of acetylcholinesterase by monitoring the production of thiocholine from the substrate acetylthiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation is directly proportional to the acetylcholinesterase activity and can be measured by monitoring the absorbance at 412 nm. In the presence of an inhibitor like this compound, the rate of the reaction decreases, allowing for the quantification of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Data Presentation
| Organophosphate Pesticide | IC50 Value (µM) | Source Organism for AChE |
| Chlorpyrifos | 0.12 | Human (Erythrocytes) |
| Monocrotophos | 0.25 | Human (Erythrocytes) |
| Profenofos | 0.35 | Human (Erythrocytes) |
| Acephate | 4.0 | Human (Erythrocytes) |
Experimental Protocols
Materials and Reagents
-
Acetylcholinesterase (AChE): From a commercial source (e.g., electric eel, bovine erythrocytes, or human recombinant).
-
This compound: Analytical standard.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent): High purity.
-
Acetylthiocholine iodide (ATCI): Substrate.
-
Phosphate Buffer: 0.1 M, pH 8.0.
-
Solvent for this compound: Dimethyl sulfoxide (DMSO) or ethanol.
-
96-well microplates: Clear, flat-bottom.
-
Microplate reader: Capable of measuring absorbance at 412 nm.
-
Multichannel pipettes and tips.
Reagent Preparation
-
0.1 M Phosphate Buffer (pH 8.0):
-
Prepare solutions of 0.1 M Sodium Phosphate Monobasic (NaH₂PO₄) and 0.1 M Sodium Phosphate Dibasic (Na₂HPO₄).
-
Mix the two solutions while monitoring with a pH meter until the pH reaches 8.0.
-
Store at 4°C.
-
-
DTNB Solution (10 mM):
-
Dissolve 39.6 mg of DTNB in 10 mL of 0.1 M Phosphate Buffer (pH 8.0).
-
Store in a light-protected container at 4°C.
-
-
ATCI Solution (10 mM):
-
Dissolve 2.89 mg of ATCI in 1 mL of deionized water.
-
Prepare fresh on the day of the experiment.
-
-
AChE Solution (1 U/mL):
-
Reconstitute lyophilized AChE in 0.1 M Phosphate Buffer (pH 8.0) to a stock concentration (e.g., 100 U/mL).
-
On the day of the experiment, dilute the stock solution to a working concentration of 1 U/mL with 0.1 M Phosphate Buffer (pH 8.0). Keep on ice.
-
-
This compound Stock Solution (e.g., 10 mM):
-
Dissolve an appropriate amount of this compound in 100% DMSO or ethanol to prepare a high-concentration stock solution.
-
Prepare serial dilutions of the stock solution in 0.1 M Phosphate Buffer (pH 8.0) to obtain a range of working concentrations. The final solvent concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Assay Procedure (96-well plate format)
-
Plate Setup:
-
Blank (No Enzyme): 150 µL of Phosphate Buffer + 25 µL of ATCI solution.
-
Control (100% Activity): 125 µL of Phosphate Buffer + 25 µL of AChE solution + 25 µL of solvent (e.g., 1% DMSO in buffer).
-
Test Wells (this compound): 100 µL of Phosphate Buffer + 25 µL of AChE solution + 25 µL of this compound working solution (at various concentrations).
-
-
Pre-incubation:
-
Add the buffer, AChE solution, and this compound/solvent to the respective wells.
-
Mix gently by tapping the plate.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
To all wells except the blank, add 25 µL of the DTNB solution.
-
To initiate the enzymatic reaction, add 25 µL of the ATCI solution to all wells.
-
-
Measurement:
-
Immediately place the microplate in a plate reader.
-
Measure the absorbance at 412 nm every minute for 15-20 minutes.
-
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time plot (ΔAbsorbance/minute).
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where:
-
V_control is the rate of reaction in the control well.
-
V_inhibitor is the rate of reaction in the presence of this compound.
-
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of this compound that causes 50% inhibition of AChE activity.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro acetylcholinesterase inhibition assay.
Mechanism of Acetylcholinesterase Inhibition by Organophosphates
Caption: General mechanism of acetylcholinesterase inhibition by organophosphates like this compound.
References
Application Notes and Protocols for Butamifos in Microtubule Polymerization Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butamifos, an organophosphate herbicide, is recognized for its role in inhibiting cell division in target plant species. While its primary classification is not as a microtubule inhibitor, its effects on mitosis suggest a potential interaction with the microtubule cytoskeleton. This document provides a hypothetical framework and detailed protocols for investigating the application of this compound in microtubule polymerization research. By adapting established methodologies for studying known microtubule-disrupting agents, researchers can explore the potential of this compound as a tool for understanding microtubule dynamics and for the development of novel antimitotic agents.
The protocols outlined below are based on methodologies used for well-characterized microtubule-inhibiting herbicides, such as the dinitroanilines (e.g., oryzalin, trifluralin) and phosphoric amides (e.g., amiprophos-methyl), which are known to disrupt microtubule polymerization by binding to tubulin.[1][2][3] It is hypothesized that this compound may exert its effects on cell division through a similar mechanism, making these protocols relevant for its investigation.
Hypothetical Mechanism of Action
This compound is proposed to act as a microtubule-destabilizing agent. By binding to tubulin subunits, it may inhibit their polymerization into microtubules. This disruption of microtubule dynamics would lead to a cascade of cellular effects, including the failure of mitotic spindle formation, arrest of the cell cycle at the G2/M phase, and ultimately, induction of apoptosis or programmed cell death.
Quantitative Data Summary
Direct quantitative data for the effect of this compound on microtubule polymerization is not currently available in the public domain. The following table summarizes key quantitative data for other known microtubule-inhibiting herbicides to provide a comparative context for researchers investigating this compound.
| Herbicide | Target Organism/System | Assay | Parameter | Value | Reference |
| Oryzalin | Rose (cultured cells) tubulin | In vitro polymerization | Apparent Ki | 2.59 x 10^6 M | [2] |
| Oryzalin | Rose (cultured cells) tubulin | Ligand binding | Apparent Kapp | 1.19 x 10^5 M^-1 | [2] |
| Amiprophos-methyl | Tobacco (cultured cells) tubulin | Ligand binding | Ki | 5 µM | |
| Nocodazole | Bovine brain tubulin | In vitro polymerization | Apparent IC50 | ~5 µM | |
| Colchicine | Bovine brain tubulin | In vitro polymerization | IC50 | ~1 µM | |
| Vinblastine | Bovine brain tubulin | In vitro polymerization | IC50 | ~1 µM |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay directly measures the effect of this compound on the polymerization of purified tubulin by monitoring the increase in turbidity.
Materials:
-
Purified plant tubulin (e.g., from tobacco BY-2 cells or commercially available)
-
This compound stock solution (in DMSO)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
DMSO (vehicle control)
-
Pre-warmed 96-well microplate
-
Temperature-controlled microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.
-
Prepare a working solution of GTP by diluting the stock to 10 mM in General Tubulin Buffer.
-
-
Reaction Setup (on ice):
-
In a pre-chilled 96-well plate, add the desired concentrations of this compound or DMSO (for the vehicle control).
-
Add the reconstituted tubulin solution to each well.
-
-
Initiation of Polymerization:
-
To initiate polymerization, add the GTP working solution to each well for a final concentration of 1 mM.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance (OD 340 nm) versus time for each concentration of this compound.
-
Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits the rate of tubulin polymerization by 50%.
-
Immunofluorescence Microscopy of Microtubules in Plant Cells
This protocol allows for the visualization of the effects of this compound on the microtubule cytoskeleton in whole plant cells.
Materials:
-
Plant seedlings (e.g., Arabidopsis thaliana or onion root tips)
-
This compound treatment solution
-
Fixation solution (e.g., 4% paraformaldehyde in microtubule stabilizing buffer)
-
Cell wall digestion enzyme solution (e.g., cellulase, pectinase)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)
-
DAPI solution (for nuclear staining)
-
Antifade mounting medium
-
Confocal or fluorescence microscope
Protocol:
-
Cell Seeding and Treatment:
-
Grow plant seedlings under appropriate conditions.
-
Treat the seedlings with various concentrations of this compound or a vehicle control for a designated time.
-
-
Fixation:
-
Fix the seedlings in fixation solution for 40-60 minutes at room temperature.
-
-
Cell Wall Digestion:
-
Wash the samples and incubate in cell wall digestion enzyme solution to allow for antibody penetration.
-
-
Permeabilization:
-
Wash the samples and incubate in permeabilization buffer for 1 hour.
-
-
Blocking:
-
Incubate the samples in blocking buffer for 1 hour to reduce non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate with the primary anti-α-tubulin antibody overnight at 4°C.
-
Wash the samples, then incubate with the fluorescently-conjugated secondary antibody for 1-2 hours at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the samples and incubate with DAPI solution for 10 minutes to stain the nuclei.
-
Mount the samples on a microscope slide using antifade mounting medium.
-
-
Imaging:
-
Visualize the microtubule structures using a confocal or fluorescence microscope.
-
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of this compound on plant cells.
Materials:
-
Plant cell suspension culture
-
This compound treatment solutions
-
MTT solution (0.5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed the plant cells in a 96-well plate and allow them to acclimate.
-
Add various concentrations of this compound or a vehicle control to the wells.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization:
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.
-
Visualizations
Caption: Hypothetical mechanism of this compound action on microtubule polymerization.
Caption: Experimental workflow for investigating this compound effects on microtubules.
Caption: Downstream cellular effects of this compound-induced microtubule disruption.
References
- 1. benchchem.com [benchchem.com]
- 2. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Plant Microtubule Polymerization in vitro by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Butamifos Degradation in Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butamifos is an organophosphate herbicide used for the control of annual and graminaceous weeds in various agricultural settings.[1] Understanding the environmental fate of this compound, particularly its persistence and degradation in the soil matrix, is crucial for assessing its potential ecological impact and ensuring food safety. Organophosphate pesticides are known to undergo degradation in the soil through both biotic and abiotic pathways, including microbial metabolism and chemical hydrolysis.[2][3] The rate and pathway of degradation are influenced by a multitude of factors such as soil type, pH, moisture content, temperature, and the composition of the soil microbiome.[2][3]
These application notes provide a detailed protocol for conducting a laboratory-based study on the degradation of this compound in a soil matrix, adhering to internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD). The objective is to determine the degradation rate of this compound and to identify its major degradation products in soil under controlled aerobic conditions.
This compound is a chiral molecule and an acetylcholinesterase inhibitor. It possesses moderate water solubility and is highly lipophilic, suggesting a tendency to partition into organic matter. These properties are critical considerations in designing the experimental protocol, particularly for the extraction and analysis of this compound and its potential metabolites from the soil matrix.
Data Presentation
Table 1: Degradation of this compound in Soil Under Aerobic Laboratory Conditions
| Time (Days) | Mean this compound Concentration (mg/kg soil) | Standard Deviation | % this compound Remaining | Mean Metabolite A Concentration (mg/kg soil) | Mean Metabolite B Concentration (mg/kg soil) |
| 0 | 100 | 0 | 0 | ||
| 1 | |||||
| 3 | |||||
| 7 | |||||
| 14 | |||||
| 30 | |||||
| 60 | |||||
| 90 | |||||
| 120 |
Table 2: Calculated Degradation Half-Lives (DT₅₀ and DT₉₀) for this compound in Different Soil Types
| Soil Type | DT₅₀ (Days) | DT₉₀ (Days) | Regression Equation | R² |
| Sandy Loam | ||||
| Clay Loam | ||||
| Silt Loam |
Experimental Protocols
This section outlines the detailed methodology for conducting a laboratory study on the aerobic degradation of this compound in soil. The protocol is based on general principles for pesticide degradation studies and guidelines such as the OECD Guideline 307.
Materials and Reagents
-
Test Substance: Analytical standard of this compound (purity >98%).
-
¹⁴C-labeled this compound: (Optional, but recommended for metabolite identification and mass balance).
-
Reference Standards: For potential metabolites (if available).
-
Soils: At least three different, well-characterized soil types (e.g., sandy loam, clay loam, silt loam) with no prior history of this compound application. Soil properties (pH, organic carbon content, texture, cation exchange capacity, microbial biomass) should be thoroughly characterized.
-
Solvents: HPLC or GC grade acetonitrile, acetone, methanol, ethyl acetate, dichloromethane, and n-hexane.
-
Reagents: Anhydrous sodium sulfate, sodium chloride, formic acid, and other reagents as required for extraction and analysis.
-
Incubation Vessels: Glass flasks or biometers that can be sealed to prevent volatilization but allow for aeration.
-
Analytical Instrumentation: Gas Chromatograph with a Flame Photometric Detector (GC-FPD) or Mass Spectrometric detector (GC-MS), or a High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD) or Tandem Mass Spectrometric detector (LC-MS/MS).
Experimental Setup
-
Soil Preparation: Freshly collected soil samples should be sieved (2 mm mesh) to remove stones and large organic debris. The moisture content of the soil should be adjusted to 40-60% of its maximum water holding capacity.
-
Application of this compound: A stock solution of this compound in a suitable solvent (e.g., acetone) is prepared. The required amount of the stock solution is added to the soil to achieve the desired final concentration (e.g., 1-5 mg/kg dry soil). The solvent is allowed to evaporate completely. The treated soil is then thoroughly mixed to ensure uniform distribution.
-
Incubation: The treated soil samples are transferred to the incubation vessels. The vessels are incubated in the dark at a constant temperature (e.g., 20 ± 2 °C). Aerobic conditions are maintained by ensuring a continuous supply of air, which is pre-humidified to prevent the soil from drying out. If ¹⁴C-labeled this compound is used, the outgoing air should be passed through traps containing solutions to capture volatile organic compounds and ¹⁴CO₂.
-
Sampling: Duplicate or triplicate soil samples are collected at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days). The day 0 samples are taken immediately after the application and mixing of this compound.
Extraction of this compound and its Metabolites
-
A representative subsample of the soil (e.g., 20-50 g) is taken from the incubation vessel.
-
The soil sample is mixed with a suitable extraction solvent or a combination of solvents. Given this compound's lipophilic nature, a polar organic solvent mixed with water is a good starting point. A common extraction procedure for organophosphates is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, or accelerated solvent extraction (ASE).
-
For example, the soil can be extracted with acetonitrile or acetone. The mixture is shaken vigorously for a specified period (e.g., 30-60 minutes).
-
The extract is then separated from the soil by centrifugation or filtration.
-
The extraction process may be repeated to ensure complete recovery of the analytes.
-
The combined extracts are then concentrated and may require a clean-up step using techniques like solid-phase extraction (SPE) to remove interfering co-extractives from the soil matrix.
Analytical Quantification
-
Instrumentation: The final extracts are analyzed using GC or HPLC. For organophosphates like this compound, GC-FPD is a selective and sensitive detector. GC-MS or LC-MS/MS provides higher selectivity and is essential for the identification of unknown metabolites.
-
Calibration: A multi-point calibration curve is prepared using analytical standards of this compound in the solvent used for the final extract.
-
Quantification: The concentration of this compound in the soil samples is determined by comparing the peak area of the analyte in the sample chromatogram with the calibration curve.
-
Metabolite Identification: For the identification of degradation products, the mass spectra of the unknown peaks in the chromatograms of the samples are compared with spectral libraries or with the spectra of suspected metabolites (if reference standards are available). The use of ¹⁴C-labeled this compound greatly aids in tracking and identifying metabolites.
Data Analysis
-
The concentration of this compound at each time point is plotted against time.
-
The degradation kinetics of this compound are determined by fitting the data to a suitable kinetic model, typically a first-order or biphasic model.
-
The DT₅₀ and DT₉₀ values are calculated from the degradation rate constant obtained from the kinetic model.
Visualizations
Caption: Experimental workflow for the this compound soil degradation study.
Caption: Hypothesized degradation pathway of this compound in soil.
References
Application Notes and Protocols for Butamifos as a Reference Toxicant in Ecotoxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butamifos is an organophosphate herbicide primarily used for the control of annual and graminaceous weeds in various agricultural settings.[1] Its toxicological profile, characterized by the inhibition of acetylcholinesterase and microtubule assembly, makes it a relevant compound for use as a reference toxicant in ecotoxicological studies.[1][2] Reference toxicants are crucial tools for assessing the health and sensitivity of test organisms and for ensuring the reproducibility and comparability of toxicity test results over time and between different laboratories. This document provides detailed application notes and protocols for the use of this compound as a reference toxicant in various ecotoxicological assays.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C13H21N2O4PS |
| Molar Mass | 332.35 g·mol−1 |
| CAS Number | 36335-67-8 |
| Appearance | Not specified |
| Water Solubility | Low |
| Mode of Action | Microtubule assembly inhibition, Acetylcholinesterase inhibitor |
Ecotoxicological Data
The following tables summarize the acute toxicity of this compound to a range of representative aquatic and terrestrial organisms. This data is essential for establishing appropriate concentration ranges for definitive toxicity tests and for interpreting the results of ecotoxicological assessments.
Aquatic Toxicity
| Test Organism | Endpoint | Duration | Value (mg/L) | Reference |
| Daphnia magna (Water Flea) | LC50 | 24 hours | 7.8 | [3] |
| Daphnia magna (Water Flea) | LC50 | 48 hours | 4.8 | [3] |
| Representative Fish Species (e.g., Oncorhynchus mykiss) | 96-hour LC50 | 96 hours | Data not available for this compound. As a surrogate, the related organophosphate Chlorpyrifos has a 96h LC50 of 0.007-0.057 mg/L for Rainbow Trout. | |
| Representative Algal Species (e.g., Pseudokirchneriella subcapittata) | 72-hour EC50 | 72 hours | Data not available for this compound. As a surrogate, the related organophosphate Malathion has a 72h EC50 of >10 mg/L for Pseudokirchneriella subcapittata. |
Terrestrial Toxicity
| Test Organism | Endpoint | Duration | Value (mg/kg soil) | Reference |
| Eisenia fetida (Earthworm) | LC50 | 14 days | >1000 |
Signaling Pathway: Acetylcholinesterase Inhibition
This compound, like other organophosphate pesticides, exerts its neurotoxic effects through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is critical for the termination of nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh). The inhibition of AChE by this compound leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors, which can lead to paralysis and death in susceptible organisms.
References
Application Notes and Protocols for the Development of a Controlled-Release Butamifos Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and characterization of a controlled-release formulation of the herbicide Butamifos. The protocols outlined below are intended to serve as a foundational methodology, which can be further optimized for specific research and development needs.
Introduction to Controlled-Release this compound
This compound is an organophosphate herbicide used for the control of annual and graminaceous weeds.[1] Conventional formulations of herbicides can lead to environmental contamination and require frequent application. The development of a controlled-release formulation for this compound aims to prolong its efficacy, reduce the required dosage, and minimize its environmental impact. This is achieved by encapsulating the active ingredient within a biodegradable polymer matrix, allowing for its gradual release over time.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for the design of an effective controlled-release formulation.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₂₁N₂O₄PS | [2] |
| Molar Mass | 332.36 g/mol | [3] |
| Appearance | Yellowish to reddish-brown liquid | [4] |
| Water Solubility | Low | [1] |
| Log P (Octanol-Water Partition Coefficient) | 4.6 (indicates high lipophilicity) | |
| Mechanism of Action | Inhibition of microtubule formation and acetylcholinesterase inhibitor |
Development of this compound-Loaded Microparticles
This section details the protocol for the preparation of this compound-loaded biodegradable microparticles using the solvent evaporation method. Poly(lactic-co-glycolic acid) (PLGA) is a suitable polymer due to its biocompatibility and tunable degradation rates.
Experimental Protocol: Microparticle Formulation
Objective: To encapsulate this compound within PLGA microparticles.
Materials:
-
This compound (analytical standard)
-
Poly(lactic-co-glycolide) (PLGA) (e.g., 50:50 lactide:glycolide ratio, inherent viscosity 0.5-0.7 dL/g)
-
Dichloromethane (DCM) (HPLC grade)
-
Poly(vinyl alcohol) (PVA) (87-89% hydrolyzed)
-
Deionized water
Equipment:
-
Magnetic stirrer with hotplate
-
Homogenizer or sonicator
-
Rotary evaporator
-
Centrifuge
-
Freeze-dryer
-
Optical microscope
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in dichloromethane. The polymer-to-drug ratio can be varied (e.g., 5:1, 10:1, 20:1 w/w) to optimize loading and release characteristics.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) aqueous solution of PVA. This will act as the emulsifier.
-
Emulsification: Add the organic phase to the aqueous phase while stirring at a high speed (e.g., 1000-2000 rpm) using a magnetic stirrer. Further reduce the droplet size by homogenization or sonication to form a stable oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Continue stirring the emulsion at room temperature for 4-6 hours to allow the dichloromethane to evaporate, leading to the formation of solid microparticles.
-
Microparticle Collection and Washing: Collect the microparticles by centrifugation (e.g., 10,000 rpm for 15 minutes). Wash the collected microparticles three times with deionized water to remove residual PVA and unencapsulated this compound.
-
Lyophilization: Freeze-dry the washed microparticles to obtain a free-flowing powder.
-
Storage: Store the this compound-loaded microparticles at 4°C in a desiccator.
Caption: Workflow for this compound Microparticle Formulation
Characterization of this compound-Loaded Microparticles
The prepared microparticles must be thoroughly characterized to ensure they meet the desired specifications for a controlled-release formulation.
Determination of Encapsulation Efficiency and Loading Capacity
Objective: To quantify the amount of this compound successfully encapsulated within the PLGA microparticles.
Protocol:
-
Accurately weigh a known amount of this compound-loaded microparticles.
-
Dissolve the microparticles in a known volume of a suitable solvent (e.g., acetonitrile) to release the encapsulated this compound.
-
Filter the solution to remove any insoluble polymer debris.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculate the Encapsulation Efficiency (EE) and Loading Capacity (LC) using the following formulas:
-
EE (%) = (Mass of this compound in microparticles / Initial mass of this compound used) x 100
-
LC (%) = (Mass of this compound in microparticles / Mass of microparticles) x 100
-
Particle Size and Zeta Potential Analysis
Objective: To determine the size distribution and surface charge of the microparticles, which influence their stability and release characteristics.
Protocol:
-
Disperse the microparticles in deionized water.
-
Analyze the particle size and zeta potential using a dynamic light scattering (DLS) instrument.
-
The particle size should ideally be in the range of 1-100 µm for microparticles.
-
The zeta potential provides an indication of the colloidal stability of the formulation.
Morphological Characterization
Objective: To visualize the shape and surface morphology of the microparticles.
Protocol:
-
Mount a small sample of the microparticle powder onto a stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of gold or palladium.
-
Examine the sample under a Scanning Electron Microscope (SEM). The microparticles should ideally be spherical with a smooth surface.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the encapsulation of this compound within the polymer matrix and to check for any chemical interactions.
Protocol:
-
Acquire FTIR spectra of pure this compound, blank PLGA microparticles, and this compound-loaded PLGA microparticles.
-
Compare the spectra. The spectrum of the loaded microparticles should show characteristic peaks of both this compound and PLGA, confirming successful encapsulation without significant chemical alteration.
| Characterization Parameter | Method | Desired Outcome |
| Encapsulation Efficiency (EE) | HPLC-UV | High EE indicates efficient encapsulation. |
| Loading Capacity (LC) | HPLC-UV | Represents the percentage of this compound in the final formulation. |
| Particle Size | Dynamic Light Scattering (DLS) | Uniform size distribution in the desired range. |
| Zeta Potential | DLS | Indicates colloidal stability. |
| Morphology | Scanning Electron Microscopy (SEM) | Spherical shape with a smooth surface. |
| Chemical Interaction | FTIR Spectroscopy | Confirmation of encapsulation without chemical degradation. |
In Vitro Release Kinetics of this compound
Objective: To evaluate the release profile of this compound from the microparticles over time in a controlled laboratory setting.
Protocol:
-
Disperse a known amount of this compound-loaded microparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Incubate the suspension at a constant temperature (e.g., 25°C) with gentle agitation.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours, and so on), withdraw a sample of the release medium.
-
Replace the withdrawn volume with fresh release medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using HPLC-UV.
-
Plot the cumulative percentage of this compound released against time to obtain the release profile.
-
The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
Caption: Workflow for In Vitro Release Kinetics Study
Bioassay for Herbicidal Efficacy
Objective: To assess the effectiveness of the controlled-release this compound formulation in controlling the growth of a target weed species.
Protocol:
-
Selection of Weed Species: Choose a weed species known to be susceptible to this compound. Common indicator species for herbicide bioassays include crabgrass (Digitaria sanguinalis), ryegrass (Lolium spp.), and various broadleaf weeds.
-
Pot Culture: Grow the selected weed species in pots containing a suitable soil mix.
-
Treatment Application: Once the weeds have reached a specific growth stage (e.g., 2-3 leaf stage), apply the controlled-release this compound formulation at different concentrations. Include a negative control (no treatment) and a positive control (commercial this compound formulation).
-
Observation: Observe the plants over a period of 2-3 weeks for signs of herbicide injury, such as stunting, chlorosis (yellowing), and necrosis (tissue death).
-
Data Collection: At the end of the observation period, harvest the above-ground biomass of the weeds, dry it in an oven, and record the dry weight.
-
Efficacy Assessment: Compare the dry weight of the treated plants to the control groups to determine the percentage of growth inhibition.
| Treatment Group | Description |
| Negative Control | No herbicide application. |
| Positive Control | Application of a commercial this compound formulation at the recommended dose. |
| Test Group 1 | Controlled-release this compound formulation at a low dose. |
| Test Group 2 | Controlled-release this compound formulation at a medium dose. |
| Test Group 3 | Controlled-release this compound formulation at a high dose. |
Analytical Method for this compound Quantification
A reliable analytical method is essential for the accurate quantification of this compound in the formulation and during release studies. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable technique.
Protocol: HPLC-UV Method Development
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation and peak shape. For other organophosphorus pesticides, a ratio of 85:15 (v/v) acetonitrile:water has been used.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: The UV detector should be set at the wavelength of maximum absorbance for this compound. This needs to be determined by running a UV scan of a standard solution. A common wavelength for similar compounds is around 254 nm.
-
Standard Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and create a calibration curve by plotting the peak area against the concentration. This curve will be used to determine the concentration of this compound in unknown samples.
Caption: Logical Flow of this compound Quantification by HPLC-UV
Conclusion
The development of a controlled-release formulation of this compound using biodegradable polymers like PLGA presents a promising approach to enhance its herbicidal efficacy while mitigating its environmental impact. The protocols detailed in these application notes provide a systematic framework for the formulation, characterization, and evaluation of such a system. Further optimization of the formulation parameters and extensive field trials will be necessary to validate its performance under real-world agricultural conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Polymeric Nanoparticles as a Metolachlor Carrier: Water-Based Formulation for Hydrophobic Pesticides and Absorption by Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stabilized polymeric nanoparticles for controlled and efficient release of bifenthrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Determining Butamifos Cytotoxicity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butamifos is an organophosphate herbicide utilized for the control of annual and graminaceous weeds.[1][2] Its mode of action is primarily through the inhibition of microtubule assembly and acetylcholinesterase.[1][2] Understanding the cytotoxic effects of this compound is crucial for assessing its potential risks to non-target organisms and for the development of safer agricultural practices. This document provides detailed protocols for a panel of cell-based assays to evaluate the cytotoxicity of this compound, focusing on cell viability, membrane integrity, apoptosis, and oxidative stress.
Assessment of Cell Viability and Proliferation
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO without this compound) and a negative control (untreated cells).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Data Presentation:
Note: The following data is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HepG2 | 24 | 75.2 |
| A549 | 24 | 112.5 |
| SH-SY5Y | 24 | 55.8 |
| HepG2 | 48 | 58.9 |
| A549 | 48 | 91.3 |
| SH-SY5Y | 48 | 42.1 |
Neutral Red Uptake Assay
The Neutral Red Uptake (NRU) assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with various concentrations of this compound as described for the MTT assay.
-
Incubation: Incubate for the desired exposure time.
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of medium containing 50 µg/mL Neutral Red. Incubate for 3 hours at 37°C.
-
Dye Extraction: Wash the cells with PBS and add 150 µL of destain solution (50% ethanol, 49% deionized water, 1% acetic acid) to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.
Assessment of Cell Membrane Integrity
Lactate Dehydrogenase (LDH) Assay
The LDH assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell membrane damage.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).
Assessment of Apoptosis
Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the nucleus of late apoptotic and necrotic cells with compromised membranes.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of binding buffer and analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as Bcl-2 family proteins and caspases.
Experimental Protocol:
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP). Follow with incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation:
Note: The following data is hypothetical and for illustrative purposes only.
Table 2: Hypothetical Fold Change in Apoptotic Protein Expression Following this compound Treatment
| Protein | Treatment Group | Fold Change vs. Control |
| Bcl-2 | 50 µM this compound | 0.6 |
| Bax | 50 µM this compound | 1.8 |
| Cleaved Caspase-3 | 50 µM this compound | 3.2 |
Assessment of Oxidative Stress
Reactive Oxygen Species (ROS) Assay
This assay measures the intracellular levels of reactive oxygen species using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.
-
Probe Loading: After treatment, wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Postulated intrinsic apoptosis pathway induced by organophosphates.
Caption: General signaling pathways involved in organophosphate-induced oxidative stress.
References
Application Note: Quantification of Butamifos Enantiomers in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butamifos is a chiral organophosphate herbicide used for the control of annual weeds in various crops.[1] Like many chiral pesticides, its enantiomers can exhibit different biological activities and degradation rates in the environment. Therefore, the enantioselective quantification of this compound in environmental matrices such as soil and water is crucial for accurate environmental risk assessment and regulatory compliance. This application note provides detailed protocols for the extraction, chiral separation, and quantification of this compound enantiomers in environmental samples, primarily based on methodologies developed for other chiral organophosphate pesticides due to the limited availability of specific quantitative data for this compound.
Environmental Fate of Chiral Organophosphates: An Overview
The environmental fate of chiral pesticides is complex, with enantiomers often displaying differential degradation rates (enantioselectivity). This can lead to a shift in the enantiomeric fraction (EF) in the environment over time, potentially altering the overall toxicity of the pesticide residue. While specific data on this compound is scarce, studies on structurally similar chiral organophosphate pesticides, such as isofenphos-methyl, provide valuable insights into the expected behavior of this compound enantiomers in soil and water.[2]
Key Concepts:
-
Enantiomers: Stereoisomers that are non-superimposable mirror images of each other.
-
Racemic Mixture: A mixture containing equal amounts of left- and right-handed enantiomers.
-
Enantioselectivity: The preferential degradation or activity of one enantiomer over the other.
-
Enantiomeric Fraction (EF): The ratio of one enantiomer to the total amount of both enantiomers, calculated as EF = E1 / (E1 + E2), where E1 and E2 are the concentrations of the two enantiomers. An EF of 0.5 indicates a racemic mixture.
Quantitative Data Summary
Due to the lack of publicly available quantitative data for this compound enantiomers in environmental samples, this section presents data for a structurally related chiral organophosphate insecticide, isofenphos-methyl , to serve as a representative example. These data illustrate the typical enantioselective degradation observed for this class of compounds in environmental matrices.
Table 1: Enantioselective Degradation of Isofenphos-methyl in Soil [2]
| Soil Type | Enantiomer | Half-life (t½, days) | Enantiomeric Fraction (EF) after 20 days |
| Nanjing Soil | R-(-)-isofenphos-methyl | 15.4 | 0.32 (Enrichment of S-isomer) |
| S-(+)-isofenphos-methyl | 21.7 | ||
| Nanchang Soil | R-(-)-isofenphos-methyl | 12.6 | 0.27 (Enrichment of S-isomer) |
| S-(+)-isofenphos-methyl | 19.8 |
Table 2: Enantioselective Degradation of Isofenphos-methyl in Water [2]
| Water Source | Enantiomer | Half-life (t½, days) | Enantiomeric Fraction (EF) after 15 days |
| Yangtze River Water | R-(-)-isofenphos-methyl | 8.9 | 0.60 (Enrichment of R-isomer) |
| S-(+)-isofenphos-methyl | 7.1 |
Experimental Protocols
The following protocols are generalized for the analysis of chiral organophosphate pesticides from environmental samples and can be adapted for the quantification of this compound enantiomers.
Protocol 1: Sample Preparation - Extraction of this compound from Soil Samples (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food and environmental matrices.
Materials:
-
15 mL polypropylene centrifuge tubes
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18). For soils with high organic matter, GCB may also be included.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS or GC-MS analysis.
Protocol 2: Sample Preparation - Extraction of this compound from Water Samples (Solid-Phase Extraction - SPE)
Solid-phase extraction is a common method for extracting and concentrating pesticides from aqueous samples.
Materials:
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
SPE vacuum manifold
-
Methanol, HPLC grade
-
Ethyl acetate, HPLC grade
-
Deionized water
-
Nitrogen evaporator
Procedure:
-
Condition the C18 SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol and then 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
After the entire sample has passed through, dry the cartridge under vacuum for 10 minutes.
-
Elute the retained analytes with 2 x 5 mL of ethyl acetate.
-
Concentrate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
Protocol 3: Chiral Separation and Quantification by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the sensitive and selective quantification of pesticide enantiomers.
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Chiral stationary phase (CSP) column (e.g., cellulose- or amylose-based, such as Lux Cellulose-3 or Chiralpak series)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Typical HPLC-MS/MS Conditions (to be optimized for this compound):
| Parameter | Recommended Setting |
| Column | Lux Cellulose-3 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |
| Gradient | 50% B to 95% B over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 25°C |
| Injection Vol. | 10 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be determined by direct infusion of this compound standard |
Procedure:
-
Optimize the MS parameters (e.g., precursor ion, product ions, collision energy, cone voltage) by infusing a standard solution of this compound.
-
Develop a chromatographic method on the chiral column to achieve baseline separation of the this compound enantiomers. This may require screening different mobile phases (normal-phase or reversed-phase) and temperatures.
-
Prepare matrix-matched calibration standards by spiking blank soil or water extracts with known concentrations of racemic this compound.
-
Inject the prepared sample extracts and calibration standards into the HPLC-MS/MS system.
-
Quantify the individual enantiomers based on the peak areas from the extracted ion chromatograms of their specific MRM transitions.
Protocol 4: Chiral Separation and Quantification by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is an alternative technique for the analysis of thermally stable and volatile pesticides.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Chiral capillary column (e.g., a cyclodextrin-based column)
-
Mass spectrometer with an electron ionization (EI) source
Typical GC-MS Conditions (to be optimized for this compound):
| Parameter | Recommended Setting |
| Column | Chiraldex G-TA (30 m x 0.25 mm, 0.12 µm) |
| Injector Temp. | 250°C |
| Oven Program | 100°C (hold 1 min), ramp to 250°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium, constant flow of 1.2 mL/min |
| Ion Source Temp | 230°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) of characteristic ions for this compound |
Procedure:
-
Optimize the GC temperature program to achieve separation of the this compound enantiomers.
-
Identify the characteristic ions of this compound from its mass spectrum obtained in full scan mode.
-
Develop a SIM method using the most abundant and specific ions for sensitive quantification.
-
Prepare matrix-matched calibration standards.
-
Inject the prepared sample extracts and calibration standards into the GC-MS system.
-
Quantify the individual enantiomers based on the peak areas of the selected ions.
Visualizations
Caption: Experimental workflow for the quantification of this compound enantiomers.
Caption: Environmental fate and impact of chiral this compound.
References
Application Notes and Protocols for Butamifos in Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butamifos is an organophosphate herbicide recognized for its dual mechanism of action, involving the inhibition of both microtubule assembly and acetylcholinesterase. This unique characteristic makes it a compound of interest for further investigation in various laboratory settings. These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in two key in vitro assays: a tubulin polymerization assay and an acetylcholinesterase inhibition assay. The provided methodologies are intended to serve as a foundational guide for researchers exploring the biological effects of this compound.
Chemical and Physical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental design. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 36335-67-8 | [1] |
| Molecular Formula | C₁₃H₂₁N₂O₄PS | [2] |
| Molar Mass | 332.35 g/mol | [1] |
| Appearance | Solid (form may vary) | |
| Solubility | Soluble in DMSO. Moderately soluble in water (6.19 g/L at 25°C). | [1] |
| Mechanism of Action | Microtubule assembly inhibitor and Acetylcholinesterase inhibitor. | [1] |
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in a suitable solvent for use in various laboratory experiments.
Materials:
-
This compound (analytical standard)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Protocol:
-
Safety Precautions: this compound is harmful if swallowed and is an environmental hazard. Handle with care in a well-ventilated area or a chemical fume hood. Wear appropriate PPE at all times.
-
Determine Required Concentration: Decide on the desired stock concentration. A 10 mM stock solution is a common starting point for many in vitro assays.
-
Calculation:
-
To prepare a 10 mM stock solution, calculate the mass of this compound required using the following formula: Mass (mg) = Desired Concentration (mM) x Molar Mass ( g/mol ) x Volume (L)
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 332.35 g/mol * 0.001 L = 3.3235 mg
-
-
Weighing:
-
Tare a clean, dry microcentrifuge tube or amber vial on a calibrated analytical balance.
-
Carefully weigh out the calculated mass of this compound directly into the tube.
-
-
Dissolution:
-
Add the desired volume of anhydrous DMSO to the tube containing the this compound.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
-
Storage:
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protect the solution from light by using amber vials or by wrapping the tubes in aluminum foil.
-
Properly label the tubes with the compound name, concentration, solvent, date of preparation, and your initials.
-
Diagram of Stock Solution Preparation Workflow:
Caption: Workflow for preparing a this compound stock solution.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
Objective: To determine the effect of this compound on the in vitro polymerization of tubulin. This assay measures the increase in turbidity as tubulin monomers polymerize into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured spectrophotometrically at 340-350 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase in absorbance.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified tubulin protein (>97% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)
-
Guanosine-5'-triphosphate (GTP)
-
Glycerol
-
Paclitaxel (positive control for polymerization)
-
Nocodazole or Colchicine (positive controls for inhibition)
-
96-well, clear, flat-bottom microplate
-
Temperature-controlled microplate reader capable of reading absorbance at 350 nm
Protocol:
-
Preparation of Reagents:
-
Prepare a tubulin polymerization reaction mix on ice. For a final concentration of 3 mg/mL tubulin, reconstitute lyophilized tubulin in the appropriate volume of ice-cold tubulin polymerization buffer containing 1 mM GTP and 10% glycerol. Keep on ice.
-
Prepare serial dilutions of the this compound stock solution in tubulin polymerization buffer. It is recommended to test a broad concentration range (e.g., 0.1 µM to 100 µM) to determine the IC₅₀. Also prepare dilutions of the positive and negative controls. The final DMSO concentration in all wells should be kept constant and low (e.g., <1%).
-
-
Assay Procedure:
-
Pre-warm the microplate reader to 37°C.
-
Add 10 µL of the diluted this compound, controls, or vehicle (DMSO) to the appropriate wells of the 96-well plate.
-
To initiate the polymerization reaction, add 90 µL of the cold tubulin polymerization reaction mix to each well.
-
Immediately place the plate in the pre-warmed microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 350 nm every 60 seconds for 60 minutes at 37°C.
-
-
Data Analysis:
-
Plot the absorbance (OD at 350 nm) versus time for each concentration of this compound and the controls.
-
Determine the initial rate of polymerization (Vmax) for each concentration by calculating the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Diagram of Tubulin Polymerization Inhibition Pathway:
Caption: this compound inhibits microtubule polymerization.
Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the activity of acetylcholinesterase.
Principle: This colorimetric assay is based on the Ellman's method. Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm. An inhibitor of AChE will reduce the rate of TNB production.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)
-
Assay Buffer (e.g., 100 mM phosphate buffer, pH 8.0)
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Donepezil or a similar known AChE inhibitor (positive control)
-
96-well, clear, flat-bottom microplate
-
Microplate reader capable of reading absorbance at 412 nm
Protocol:
-
Preparation of Reagents:
-
Prepare working solutions of AChE, ATCI, and DTNB in the assay buffer at the desired concentrations.
-
Prepare serial dilutions of the this compound stock solution in the assay buffer. A starting concentration range of 0.1 µM to 100 µM is recommended for initial screening. Prepare dilutions of the positive control as well. Ensure the final DMSO concentration is consistent and minimal across all wells.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add 20 µL of the diluted this compound, controls, or vehicle (DMSO).
-
Add 140 µL of the assay buffer to each well.
-
Add 20 µL of the AChE enzyme solution to each well, except for the blank wells (add 20 µL of assay buffer instead).
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Add 10 µL of the DTNB solution to each well.
-
To initiate the enzymatic reaction, add 10 µL of the ATCI substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-15 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 10 minutes) and then measure the absorbance at 412 nm.
-
-
Data Analysis:
-
For kinetic analysis, determine the reaction rate (change in absorbance per minute) for each concentration.
-
For endpoint analysis, subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of AChE inhibition for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Diagram of Acetylcholinesterase Inhibition Workflow:
Caption: Experimental workflow for the AChE inhibition assay.
Conclusion
These application notes provide a starting point for the in vitro characterization of this compound. The detailed protocols for stock solution preparation and the tubulin polymerization and acetylcholinesterase inhibition assays will enable researchers to investigate the dual mechanism of action of this compound. It is important to note that while these protocols are based on established methods, optimization of specific parameters such as incubation times and reagent concentrations may be necessary depending on the specific experimental conditions and the source of the biological reagents. As specific IC₅₀ values for this compound are not widely reported in publicly available literature, it is crucial for researchers to perform initial dose-response experiments to determine the optimal working concentrations for their particular cellular or enzymatic system.
References
Application Notes and Protocols for Butamifos in Weed Resistance Management Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Butamifos, an organophosphate herbicide, in the study of weed resistance. The protocols outlined below are designed to guide researchers in assessing the efficacy of this compound, identifying potential resistance in weed populations, and understanding its mechanism of action.
Introduction to this compound
This compound is a selective, non-systemic herbicide primarily used for the control of annual and graminaceous weeds in various crops, including beans, turf, and vegetables.[1] Its primary mode of action is the inhibition of microtubule assembly, placing it in the HRAC Group K1 and WSSA Group 3.[2] This disruption of microtubule formation interferes with cell division and growth in susceptible plants.[1][3] Additionally, this compound is known to act as an acetylcholinesterase inhibitor, contributing to its toxicological profile in mammals.[1]
While documented cases of weed resistance specifically to this compound are not prevalent in publicly available literature, the potential for resistance development exists, as with other herbicides. The study of resistance to microtubule-inhibiting herbicides, such as dinitroanilines, provides a framework for investigating potential resistance to this compound. Resistance mechanisms to this class of herbicides can involve target-site mutations in the tubulin genes or non-target-site mechanisms like enhanced metabolism.
Data Presentation: Efficacy and Resistance Assessment
Quantitative data from this compound efficacy and resistance studies should be summarized for clear comparison. The following tables provide templates for presenting such data.
Table 1: Hypothetical ED50 Values for this compound against Susceptible (S) and Potentially Resistant (R) Weed Biotypes
| Weed Species | Biotype | This compound ED50 (g a.i./ha)¹ | 95% Confidence Interval |
| Echinochloa crus-galli | Susceptible (S) | 150 | 135 - 165 |
| Potentially Resistant (R1) | 450 | 420 - 480 | |
| Setaria viridis | Susceptible (S) | 120 | 110 - 130 |
| Potentially Resistant (R1) | 600 | 550 - 650 | |
| Alopecurus myosuroides | Susceptible (S) | 180 | 160 - 200 |
| Potentially Resistant (R1) | 900 | 830 - 970 |
¹ED50 (Effective Dose, 50%) is the dose of herbicide required to cause a 50% reduction in plant growth (e.g., biomass) compared to an untreated control.
Table 2: Hypothetical Resistance Indices (RI) for Weed Biotypes Treated with this compound
| Weed Species | Biotype | This compound ED50 (g a.i./ha) | Resistance Index (RI)¹ |
| Echinochloa crus-galli | Susceptible (S) | 150 | - |
| Potentially Resistant (R1) | 450 | 3.0 | |
| Setaria viridis | Susceptible (S) | 120 | - |
| Potentially Resistant (R1) | 600 | 5.0 | |
| Alopecurus myosuroides | Susceptible (S) | 180 | - |
| Potentially Resistant (R1) | 900 | 5.0 |
¹Resistance Index (RI) is calculated as the ratio of the ED50 of the resistant biotype to the ED50 of the susceptible biotype (RI = ED50 R / ED50 S).
Experimental Protocols
The following are detailed protocols for key experiments in the study of this compound resistance. These are based on established methodologies for herbicide resistance testing.
Protocol 1: Whole-Plant Dose-Response Bioassay for this compound Resistance
Objective: To determine the level of resistance to this compound in a weed population by calculating the ED50 value.
Materials:
-
Seeds from both a suspected resistant weed population and a known susceptible population of the same species.
-
Pots (e.g., 10 cm diameter) filled with a standard potting mix.
-
This compound commercial formulation.
-
Controlled environment growth chamber or greenhouse.
-
Precision sprayer calibrated to deliver a known volume.
-
Analytical balance.
-
Deionized water.
Methodology:
-
Seed Germination and Plant Growth:
-
Germinate seeds of both susceptible and potentially resistant populations in petri dishes or directly in pots.
-
Transplant uniform seedlings (e.g., at the 2-3 leaf stage) into individual pots.
-
Grow plants in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
-
Herbicide Application:
-
Prepare a range of this compound concentrations. A typical dose range might include 0, 0.125X, 0.25X, 0.5X, 1X, 2X, 4X, and 8X the recommended field application rate.
-
Apply the different herbicide doses to the plants at the 3-4 leaf stage using a precision sprayer.
-
Include an untreated control (sprayed with water only) for both populations.
-
Replicate each treatment at least four times.
-
-
Data Collection and Analysis:
-
After a set period (e.g., 21 days), visually assess plant mortality and injury.
-
Harvest the above-ground biomass for each plant, dry it in an oven at 70°C for 72 hours, and record the dry weight.
-
Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control.
-
Analyze the data using a non-linear regression model (e.g., a log-logistic dose-response curve) to calculate the ED50 value for each population.
-
Calculate the Resistance Index (RI) by dividing the ED50 of the resistant population by the ED50 of the susceptible population.
-
Protocol 2: In Vitro Microtubule Polymerization Assay
Objective: To determine if resistance to this compound is due to alterations at the target site (tubulin).
Materials:
-
Tubulin extracted from both susceptible and potentially resistant weed biotypes.
-
This compound (technical grade).
-
Polymerization buffer.
-
GTP (Guanosine triphosphate).
-
Spectrophotometer capable of reading absorbance at 340 nm.
-
Temperature-controlled cuvette holder.
Methodology:
-
Tubulin Extraction:
-
Extract and purify tubulin from young, actively growing tissues of both susceptible and resistant plants following established protocols.
-
-
Polymerization Assay:
-
Prepare a reaction mixture containing the purified tubulin, polymerization buffer, and GTP.
-
Add different concentrations of this compound to the reaction mixtures. Include a control with no herbicide.
-
Initiate microtubule polymerization by incubating the mixture at 37°C.
-
Monitor the increase in turbidity (absorbance) at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the rate of microtubule polymerization.
-
-
Data Analysis:
-
Compare the polymerization curves for tubulin from susceptible and resistant plants in the presence of this compound.
-
A reduced inhibitory effect of this compound on tubulin from the resistant biotype would suggest a target-site resistance mechanism.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to this compound resistance studies.
Caption: Mechanism of action of this compound in a plant cell.
Caption: Experimental workflow for this compound resistance study.
Caption: Potential mechanisms of weed resistance to this compound.
References
Application Note: High-Throughput Screening for Butamifos Metabolic Stability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butamifos is an organophosphate herbicide used for the control of annual and graminaceous weeds.[1] Understanding the metabolic stability of such compounds is crucial for assessing their environmental fate, potential toxicity, and bioaccumulation. In the context of drug development and safety assessment, metabolic stability studies are fundamental in predicting the pharmacokinetic profile of a compound.[2][3] High-throughput screening (HTS) assays for metabolic stability provide a rapid and efficient method to evaluate the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[3][4]
This application note provides a detailed protocol for a high-throughput in vitro metabolic stability assay of this compound using human liver microsomes. The protocol outlines the experimental workflow, from incubation to data analysis, and presents a hypothetical metabolic pathway for this compound based on common metabolic routes for organophosphate compounds.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol is designed for a 96-well format to enable high-throughput screening.
1. Materials and Reagents:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
Control compounds with known metabolic stability (e.g., a high-turnover and a low-turnover compound)
-
96-well incubation plates
-
96-well deep-well plates for quenching and sample collection
-
Liquid handling system (optional, for high throughput)
-
Incubator with shaking capability (set to 37°C)
-
Centrifuge with a 96-well plate rotor
-
LC-MS/MS system for analysis
2. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Prepare working solutions of this compound and control compounds by diluting the stock solutions in phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid enzyme inhibition.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
Thaw the pooled human liver microsomes on ice immediately before use and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
-
Incubation:
-
Add the human liver microsome suspension to the wells of a 96-well incubation plate.
-
Add the this compound or control compound working solution to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to all wells except for the negative control wells (to which buffer is added instead).
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Sampling:
-
Collect samples at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes) to monitor the disappearance of the parent compound.
-
At each time point, transfer an aliquot of the incubation mixture to a deep-well plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
-
Sample Processing:
-
After the final time point, seal the deep-well plate and vortex to ensure complete protein precipitation.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
The method should be optimized for the specific detection and quantification of this compound and the internal standard.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point:
-
% Remaining = (Peak area ratio of this compound to Internal Standard at time t / Peak area ratio of this compound to Internal Standard at time 0) * 100
-
-
Determine the in vitro half-life (t½):
-
Plot the natural logarithm of the percent remaining of this compound against time.
-
The slope of the linear regression of this plot corresponds to the elimination rate constant (k).
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)
-
Data Presentation
The following table summarizes hypothetical quantitative data for the metabolic stability of this compound and control compounds in human liver microsomes. These values are for illustrative purposes only.
| Compound | Initial Concentration (µM) | Incubation Time (min) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | 1 | 0, 5, 15, 30, 60 | 25 | 27.7 |
| High-Turnover Control | 1 | 0, 5, 15, 30, 60 | 8 | 86.6 |
| Low-Turnover Control | 1 | 0, 5, 15, 30, 60 | >60 | <11.6 |
Visualizations
Experimental Workflow
The following diagram illustrates the high-throughput screening workflow for determining the metabolic stability of this compound.
Hypothetical Metabolic Pathway of this compound
The following diagram presents a putative metabolic pathway for this compound, based on common metabolic transformations of organophosphate pesticides. The primary metabolic routes are expected to involve oxidative and hydrolytic reactions catalyzed by cytochrome P450 enzymes and esterases.
Summary
This application note provides a comprehensive protocol for the high-throughput screening of this compound metabolic stability in human liver microsomes. By following this protocol, researchers can efficiently determine the in vitro half-life and intrinsic clearance of this compound, which are key parameters for predicting its in vivo pharmacokinetic behavior. The provided workflow and hypothetical metabolic pathway diagrams serve as valuable tools for experimental planning and data interpretation. The application of such HTS assays is essential in the early stages of drug discovery and chemical safety assessment to identify metabolically unstable compounds and guide further development.
References
Application Notes & Protocols: Development of Immunoassays for Butamifos Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butamifos is an organophosphate herbicide used for the control of various weeds.[1] The monitoring of its residues in environmental and agricultural samples is crucial to ensure food safety and environmental health. Immunoassays offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic methods for the detection of pesticide residues.[2][3][4] This document provides a detailed overview of the principles and methodologies involved in the development of immunoassays for the detection of this compound. The protocols described herein are based on established methods for the development of immunoassays for other small molecule pesticides.[5]
Principle of Competitive Immunoassay for this compound
The detection of small molecules like this compound, which are haptens (molecules that can elicit an immune response only when attached to a large carrier), is typically achieved through a competitive immunoassay format. In this assay, a known amount of a this compound conjugate (the coating antigen) is immobilized on a solid phase (e.g., a microtiter plate). The sample containing the unknown amount of this compound is mixed with a limited amount of specific anti-Butamifos antibody. This mixture is then added to the coated plate. The free this compound in the sample and the immobilized this compound conjugate compete for binding to the limited number of antibody binding sites. The amount of antibody bound to the plate is inversely proportional to the concentration of this compound in the sample. The bound antibody is then detected using a secondary antibody conjugated to an enzyme, which catalyzes a colorimetric or chemiluminescent reaction.
Experimental Protocols
Hapten Synthesis and Conjugate Preparation
The development of a sensitive and specific immunoassay begins with the rational design and synthesis of a hapten that mimics the target analyte, this compound, while allowing for conjugation to a carrier protein.
1.1. Hapten Design:
This compound lacks a readily available functional group for direct conjugation. Therefore, a spacer arm with a terminal functional group (e.g., a carboxyl group) needs to be introduced into the this compound molecule. The position of this spacer arm is critical to ensure that the key structural features of this compound are exposed for antibody recognition.
1.2. Synthesis of this compound Hapten (Illustrative Pathway):
A common strategy for organophosphate pesticides involves introducing a spacer at a position that is not critical for its main antigenic determinants. For this compound, a possible approach is to modify the molecule to introduce a linker with a terminal carboxyl group.
1.3. Conjugation of Hapten to Carrier Proteins:
To generate an immunogenic response, the synthesized hapten must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) for the coating antigen or Keyhole Limpet Hemocyanin (KLH) for the immunogen. The active ester method is commonly employed for this purpose.
-
Materials:
-
This compound-hapten
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Carrier protein (BSA or KLH)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS)
-
Dialysis tubing
-
-
Protocol:
-
Dissolve the this compound-hapten, NHS, and DCC/EDC in DMF.
-
Stir the mixture at room temperature for several hours to form the active ester.
-
Centrifuge to remove the dicyclohexylurea byproduct.
-
Slowly add the supernatant containing the activated hapten to a solution of the carrier protein (BSA or KLH) in PBS.
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
Dialyze the conjugate against PBS for 2-3 days with multiple changes of buffer to remove unconjugated hapten and other small molecules.
-
Characterize the conjugate by UV-Vis spectrophotometry to determine the hapten-to-protein molar ratio.
-
Antibody Production
Both polyclonal and monoclonal antibodies can be developed for this compound detection. Monoclonal antibodies offer higher specificity and batch-to-batch consistency.
2.1. Immunization (Polyclonal or Monoclonal):
-
Materials:
-
This compound-KLH conjugate (immunogen)
-
Freund's complete adjuvant (FCA) and Freund's incomplete adjuvant (FIA)
-
Rabbits (for polyclonal) or BALB/c mice (for monoclonal)
-
Phosphate Buffered Saline (PBS)
-
-
Protocol:
-
Emulsify the this compound-KLH immunogen with an equal volume of FCA for the primary immunization.
-
Inject the emulsion subcutaneously at multiple sites on the back of the animals.
-
For subsequent booster immunizations (typically every 2-4 weeks), emulsify the immunogen with FIA.
-
Collect blood samples periodically to monitor the antibody titer using an indirect ELISA.
-
2.2. Monoclonal Antibody Production via Hybridoma Technology:
This process involves fusing antibody-producing spleen cells from an immunized mouse with myeloma cells to create immortal hybridoma cell lines that continuously produce a single type of antibody.
-
Protocol:
-
After a final booster injection, sacrifice the mouse with the highest antibody titer and aseptically remove the spleen.
-
Prepare a single-cell suspension of splenocytes.
-
Fuse the splenocytes with myeloma cells using polyethylene glycol (PEG).
-
Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium. Unfused myeloma cells are HGPRT-deficient and will not survive, while unfused splenocytes have a limited lifespan.
-
Screen the supernatants of the resulting hybridoma colonies for the presence of anti-Butamifos antibodies using an indirect ELISA.
-
Clone the positive hybridoma cells by limiting dilution to ensure monoclonality.
-
Expand the selected monoclonal antibody-producing hybridoma clones and collect the supernatant or produce ascites fluid in mice for a higher concentration of antibodies.
-
Purify the monoclonal antibodies from the supernatant or ascites fluid using protein A/G affinity chromatography.
-
Immunoassay Development (Indirect Competitive ELISA)
An indirect competitive ELISA (ic-ELISA) is a common and robust format for the detection of small molecules.
-
Materials:
-
This compound-BSA conjugate (coating antigen)
-
Anti-Butamifos antibody (primary antibody)
-
Goat anti-mouse/rabbit IgG-HRP conjugate (secondary antibody)
-
This compound standard
-
Coating buffer (carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Washing buffer (PBST: PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
96-well microtiter plates
-
-
Protocol:
-
Coating: Dilute the this compound-BSA conjugate in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with washing buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.
-
Washing: Wash the plate three times with washing buffer.
-
Competition: Add 50 µL of this compound standard or sample solution and 50 µL of the diluted primary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with washing buffer.
-
Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with washing buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Presentation
The performance of the developed immunoassay should be characterized by its sensitivity, specificity, and accuracy.
| Parameter | Description | Typical Values for Pesticide Immunoassays |
| IC₅₀ (ng/mL) | The concentration of this compound that causes 50% inhibition of antibody binding. A lower IC₅₀ indicates higher sensitivity. | 1 - 50 ng/mL |
| Limit of Detection (LOD) (ng/mL) | The lowest concentration of this compound that can be reliably distinguished from a blank sample. | 0.01 - 5 ng/mL |
| Linear Range (ng/mL) | The concentration range over which the assay response is proportional to the analyte concentration (typically IC₂₀ - IC₈₀). | 0.1 - 100 ng/mL |
| Cross-Reactivity (%) | The degree to which the antibody binds to structurally related compounds. Calculated as (IC₅₀ of this compound / IC₅₀ of related compound) x 100. | < 10% for closely related compounds is desirable. |
| Recovery (%) | The percentage of a known amount of this compound spiked into a real sample matrix (e.g., soil, water, food) that can be measured by the assay. | 80 - 120% |
Visualizations
Caption: Experimental workflow for the development of a this compound immunoassay.
Caption: Signaling pathway of the competitive ELISA for this compound detection.
References
- 1. This compound (Ref: S-2846) [sitem.herts.ac.uk]
- 2. lccmr.mn.gov [lccmr.mn.gov]
- 3. Comparison of the results of enzyme-linked immunosorbent assay (ELISA) to mass-spectrometry based analytical methods for six unregulated contaminants in source water and finished drinking-water samples [pubs.usgs.gov]
- 4. d-nb.info [d-nb.info]
- 5. Generating Monoclonal Antibodies against Buprofezin and Developing Immunoassays for Its Residue Detection in Tea Samples - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Butamifos Stability in Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Butamifos during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound during long-term storage?
A1: The stability of this compound, like many organophosphate herbicides, is primarily influenced by several environmental factors.[1][2][3][4] Key factors include:
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.[1] Conversely, freezing temperatures may cause crystallization or separation of the formulation. It is generally recommended to store pesticides between 40°F and 100°F (approximately 4°C and 38°C).
-
Light: Exposure to sunlight, particularly UV radiation, can induce photodegradation of this compound.
-
Humidity: High humidity can lead to the hydrolysis of this compound and may also compromise the integrity of its packaging.
-
pH: The acidity or alkalinity of the formulation or storage environment can influence the rate of hydrolysis.
Q2: What is the expected shelf-life of this compound?
A2: Most pesticides have an indicated shelf-life of at least two years from the date of manufacture when stored under recommended conditions. However, improper storage, such as exposure to high temperatures, can shorten this period. For specific shelf-life information, it is crucial to refer to the manufacturer's product label and documentation.
Q3: How can I tell if my stored this compound has degraded?
A3: Visual inspection can sometimes reveal signs of degradation in pesticide formulations. These signs may include:
-
Caking or clumping of powders.
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Sedimentation or gelling of liquids.
-
Crystal formation.
-
Discoloration.
However, chemical degradation can occur without any visible changes. Therefore, for experimental purposes, it is essential to re-analyze the purity of the this compound standard or the concentration of the active ingredient in a formulation before use, especially after prolonged storage.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results using stored this compound.
-
Question: My experimental results are not reproducible, and I suspect the this compound I'm using from long-term storage might be the issue. What should I do?
-
Answer: This is a common issue when using aged chemical standards. The first step is to verify the purity and concentration of your this compound stock.
-
Recommended Action: Perform a quantitative analysis of your this compound sample using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Compare the results to the certificate of analysis of a new, unexpired standard.
-
Troubleshooting Workflow:
-
Issue 2: Visible changes in the physical appearance of the this compound formulation.
-
Question: I've noticed crystals have formed in my liquid this compound formulation after storing it in a cold room. Is it still usable?
-
Answer: The formation of crystals upon exposure to cold is a known issue for some pesticide formulations.
-
Recommended Action: Gently warm the product to the temperature recommended on the product label (e.g., 95°F) and agitate it well to redissolve the crystals. Before use, it is advisable to confirm the concentration of the active ingredient through analytical testing to ensure it is homogeneous. If the crystals do not redissolve or other physical changes are present, it is best to discard the product according to safety guidelines.
-
Data on this compound Stability
Table 1: Accelerated Stability Testing Parameters for Pesticides
| Parameter | Condition | Duration | Purpose | Reference |
| Accelerated Storage | 54 ± 2°C | 14 days | To predict long-term stability at ambient temperatures. | --INVALID-LINK-- |
| Cold Storage | 0°C | 7 days | To assess the impact of low temperatures on formulation stability. | --INVALID-LINK-- |
| Freeze/Thaw Stability | Cycling between -10°C and room temperature | Multiple cycles | To evaluate the effects of temperature fluctuations. | --INVALID-LINK-- |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for this compound Purity Assessment
This protocol provides a general methodology for assessing the purity of a this compound technical standard or the concentration of the active ingredient in a formulation.
-
Standard and Sample Preparation:
-
Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Accurately weigh the this compound sample to be tested and dissolve it in the same solvent to achieve a concentration within the range of the calibration standards.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a starting point could be around 270 nm based on its chemical structure).
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Assess for the presence of degradation products, which would appear as additional peaks in the chromatogram.
-
Visualizations
This compound Degradation Pathways
The degradation of this compound can proceed through several pathways, with hydrolysis and photodegradation being the most common.
Experimental Workflow for Stability Testing
A typical workflow for conducting a stability study on this compound is outlined below.
Disclaimer: The information provided here is for guidance purposes. Specific stability data for this compound may vary depending on the formulation and storage conditions. Always refer to the manufacturer's specifications and conduct appropriate analytical testing to ensure the quality of your materials. The degradation pathways are illustrative and based on general chemical principles for organophosphates and available literature on this compound photodegradation.
References
- 1. Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Overcoming matrix effects in Butamifos residue analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during Butamifos residue analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound residues, offering potential causes and actionable solutions in a question-and-answer format.
Q1: Why are my this compound recovery rates consistently low?
Low recovery of this compound can stem from several factors throughout the analytical workflow. Common causes include:
-
Incomplete Extraction: The efficiency of the initial extraction from the sample matrix is critical. The interaction between this compound and matrix components, especially in high-fat or high-pigment samples, can hinder its transfer into the extraction solvent.
-
Analyte Degradation: this compound, an organophosphate herbicide, may be susceptible to degradation under certain pH or temperature conditions during sample processing.
-
Suboptimal QuEChERS Cleanup: The choice and amount of dispersive solid-phase extraction (dSPE) sorbents are crucial. Inadequate removal of matrix interferences can lead to analyte loss during this stage. For instance, using a standard PSA cleanup for a high-fat matrix might not be sufficient.
-
Instrumental Issues: Active sites in the GC inlet liner or column contamination can lead to analyte adsorption or degradation, reducing the amount that reaches the detector.
Troubleshooting Steps:
-
Optimize Extraction: Ensure thorough homogenization of the sample. For dry samples, a wetting step with deionized water is crucial before adding the extraction solvent.[1] Consider adjusting the solvent-to-sample ratio or using a stronger extraction solvent if consistently low recoveries are observed.
-
Control pH and Temperature: Maintain controlled temperature conditions throughout the sample preparation process. If pH-dependent degradation is suspected, consider buffering the extraction solvent.
-
Refine dSPE Cleanup: For matrices with high fat content, consider adding C18 to the dSPE mixture to better retain lipids.[2] For samples rich in pigments like chlorophyll, the addition of graphitized carbon black (GCB) can be effective, but use with caution as it may also adsorb planar pesticides.
-
Verify Instrument Performance: Regularly check the cleanliness of the GC inlet liner and the condition of the analytical column. Using matrix-matched standards can help compensate for instrumental effects.[3]
Q2: I'm observing significant signal suppression or enhancement (matrix effects) for this compound. How can I mitigate this?
Matrix effects, the alteration of analyte response due to co-eluting matrix components, are a common challenge in LC-MS/MS and GC-MS/MS analysis.[3][4]
-
Signal Suppression (Ion Suppression): Co-eluting matrix components can compete with this compound for ionization in the mass spectrometer's source, leading to a decreased signal. This is a prevalent issue in electrospray ionization (ESI).
-
Signal Enhancement: In GC analysis, non-volatile matrix components can accumulate in the injector port, creating active sites that prevent the thermal degradation of sensitive analytes like some pesticides, leading to an artificially high signal.
Mitigation Strategies:
-
Matrix-Matched Calibration: This is the most common and effective way to compensate for matrix effects. Calibration standards are prepared in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This ensures that the standards and samples experience similar matrix-induced suppression or enhancement.
-
Use of an Internal Standard: A suitable internal standard, ideally an isotopically labeled version of this compound, can be added to the sample before extraction. Since the internal standard is chemically similar to the analyte, it will be affected by the matrix in a similar way, allowing for accurate correction of the analyte signal.
-
Sample Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact on the analyte signal. However, this may also lower the analyte concentration below the limit of quantification (LOQ).
-
Enhanced Cleanup: Employing more rigorous or targeted dSPE cleanup steps can remove a greater proportion of interfering matrix components. This could involve using different sorbents or increasing the amount of sorbent used.
Q3: My results for this compound analysis are not reproducible. What are the likely causes?
Poor reproducibility can be frustrating and can invalidate experimental results. The root causes often lie in inconsistencies in the sample preparation and analytical procedures.
-
Inconsistent Homogenization: If the sample is not perfectly homogenized, the distribution of this compound will be uneven, leading to variable results between aliquots.
-
Variable Sample Preparation: Minor variations in shaking times, centrifugation speeds, or the volumes of solvents and reagents added can accumulate to cause significant differences in the final results.
-
Instrumental Drift: Changes in the sensitivity of the mass spectrometer or the performance of the chromatographic column over an analytical run can lead to a lack of reproducibility.
-
Matrix Heterogeneity: Even within the same batch of a commodity, the composition of the matrix can vary, leading to different matrix effects and, consequently, different results.
Solutions for Improved Reproducibility:
-
Standardize Procedures: Follow a strict and well-documented standard operating procedure (SOP) for all steps of the analysis.
-
Ensure Homogeneity: Use appropriate grinding or blending techniques to ensure the sample is as homogeneous as possible. For challenging matrices, cryogenic grinding can be effective.
-
Incorporate Quality Control Samples: Regularly analyze quality control (QC) samples with known concentrations of this compound to monitor the performance and consistency of the entire analytical method.
-
Regular Instrument Maintenance and Calibration: Perform routine maintenance on the GC-MS/MS or LC-MS/MS system and ensure it is properly calibrated before each analytical batch.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in this compound residue analysis.
Frequently Asked Questions (FAQs)
Q: What is the QuEChERS method and why is it recommended for this compound analysis?
A: QuEChERS stands for Quick, Easy, Cheap, Effective, Rugged, and Safe. It is a streamlined sample preparation technique that involves a solvent extraction step followed by a dispersive solid-phase extraction (dSPE) cleanup. It is widely used for pesticide residue analysis in food matrices because it is fast, requires minimal solvent, and is effective for a broad range of pesticides, including this compound.
Q: Which is better for this compound analysis: GC-MS/MS or LC-MS/MS?
A: Both GC-MS/MS and LC-MS/MS can be used for the analysis of this compound. The choice often depends on the specific matrix, the other pesticides being analyzed in a multi-residue method, and the instrumentation available. GC-MS/MS is a robust technique for many organophosphate pesticides. However, LC-MS/MS may be preferred for its ability to analyze a wider range of polar and thermally labile compounds without derivatization.
Q: How do I calculate the matrix effect?
A: The matrix effect (ME) can be quantitatively assessed by comparing the response of an analyte in a matrix extract to its response in a pure solvent at the same concentration. The formula is:
ME (%) = [(Peak area in matrix extract / Peak area in solvent) - 1] x 100
A positive value indicates signal enhancement, while a negative value indicates signal suppression. A value between -20% and +20% is often considered a negligible matrix effect.
Q: What are the typical instrumental parameters for this compound analysis by GC-MS/MS?
A: Based on a multi-residue method for pesticides in jam, the following GC-MS/MS parameters for this compound have been reported:
| Parameter | Value |
| Precursor Ion (m/z) | 286 |
| Product Ion (m/z) | 202 |
| Retention Time (min) | 15.00 |
These parameters should be optimized for your specific instrument and chromatographic conditions.
Experimental Protocols
Representative QuEChERS Protocol for this compound in a Fruit Matrix (e.g., Jam)
This protocol is adapted from a general multi-residue method.
1. Sample Extraction:
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Weigh 10 g of the homogenized fruit sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and mix.
-
Add a known amount of an appropriate internal standard (e.g., triphenylphosphate).
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
2. Dispersive SPE (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA). For fatty matrices, 50 mg of C18 may also be included.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
The resulting supernatant is the final extract.
3. Instrumental Analysis (GC-MS/MS):
-
Transfer the final extract to an autosampler vial.
-
Inject 1 µL into the GC-MS/MS system.
-
Use the instrumental parameters mentioned in the FAQ section as a starting point for method development.
Experimental Workflow Diagram
References
- 1. gcms.cz [gcms.cz]
- 2. Evaluation of two fast and easy methods for pesticide residue analysis in fatty food matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Optimizing Butamifos Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Butamifos from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider during extraction?
A1: this compound is an organophosphate herbicide with moderate polarity. Its solubility in water is relatively low, while it is more soluble in organic solvents like acetonitrile and methanol. It is a chiral molecule and exists as a mixture of (R)- and (S)-isomers.[1] These properties are crucial when selecting extraction solvents and solid-phase extraction (SPE) sorbents.
Q2: Which extraction methods are most suitable for this compound?
A2: The most common and effective methods for extracting this compound from various matrices include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Ideal for agricultural products like fruits and vegetables.[2][3]
-
Solid-Phase Extraction (SPE): Well-suited for cleaning up extracts from complex matrices like soil and for extracting from water samples.
-
Liquid-Liquid Extraction (LLE): A conventional method that can be effective for water samples.
Q3: How can I minimize matrix effects when analyzing this compound?
A3: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a common challenge.[4] To mitigate them, consider the following:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your sample matrix.
-
Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components.
-
Thorough Cleanup: Employing a dispersive SPE (d-SPE) cleanup step in QuEChERS or using appropriate SPE cartridges is crucial.
-
Use of Internal Standards: Isotopically labeled internal standards can help compensate for matrix effects.
Q4: What are the typical instrumental parameters for this compound analysis?
A4: this compound can be analyzed by both Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Typical parameters are summarized in the tables below.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
Low recovery is a frequent issue in pesticide residue analysis. The following decision tree and troubleshooting table can help identify and resolve the root cause.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Extraction Method | Review literature for validated methods for your specific matrix. For vegetables, QuEChERS is generally preferred. For soil, SPE or solvent extraction are common. | Improved recovery by using a method better suited to the matrix's characteristics. |
| Suboptimal Extraction Solvent | Test different solvents such as acetonitrile, ethyl acetate, or mixtures thereof. For LLE, ensure the solvent is immiscible with the aqueous phase. | Increased extraction efficiency by using a solvent with better partitioning for this compound. |
| Incorrect pH | Adjust the pH of the sample or extraction solvent. This compound is an organophosphate and its stability can be pH-dependent. A neutral pH is generally a good starting point. | Enhanced partitioning of this compound into the organic phase, leading to higher recovery. |
| Ineffective Cleanup | For QuEChERS, experiment with different d-SPE sorbents (e.g., PSA, C18, GCB). For SPE, try different cartridge sorbents (e.g., C18, polymeric). | Removal of interfering matrix components that may be co-eluting with this compound and causing suppression or retaining the analyte. |
| Analyte Degradation | Analyze samples as quickly as possible after extraction. Store extracts at low temperatures (e.g., -20°C) and away from light. Check the stability of this compound in your matrix under your storage conditions. | Minimized loss of this compound due to chemical or biological degradation. |
| Incomplete Phase Separation (LLE/QuEChERS) | Centrifuge at a higher speed or for a longer duration. Adding salt can help break emulsions in LLE. | Clearer separation between the aqueous and organic layers, allowing for more complete collection of the extract. |
Issue 2: High Matrix Effects
Matrix effects can lead to inaccurate quantification. This guide provides steps to identify and mitigate these effects.
| Symptom | Potential Cause | Troubleshooting Step | Expected Outcome |
| Signal suppression or enhancement in MS detector | Co-eluting matrix components interfering with ionization. | 1. Optimize Chromatographic Separation: Adjust the gradient, flow rate, or try a different column to separate this compound from interfering peaks. 2. Improve Sample Cleanup: Use more effective d-SPE sorbents (e.g., GCB for pigments, C18 for fats) or a more selective SPE cartridge. 3. Dilute the Extract: A 5x or 10x dilution can significantly reduce matrix effects, provided the analyte concentration remains above the limit of quantification. | Reduced interference at the ion source, leading to more accurate and reproducible results. |
| Inconsistent results between samples | Variable matrix composition between samples. | 1. Use Matrix-Matched Standards: Prepare calibration curves in a blank matrix extract from a representative sample. 2. Employ Internal Standards: Use an isotopically labeled standard for this compound if available. If not, a compound with similar chemical properties and retention time can be used. | Compensation for variations in matrix effects across different samples, improving the accuracy of quantification. |
| Poor peak shape | Matrix components overloading the analytical column. | 1. Enhance Cleanup: Implement a more rigorous cleanup protocol. 2. Inject a smaller volume: This can reduce the amount of matrix introduced into the system. | Improved chromatographic peak shape and better integration. |
Experimental Protocols
Protocol 1: QuEChERS Extraction for this compound in Vegetables
This protocol is a modified version of the original QuEChERS method, suitable for a wide range of vegetables.
Materials:
-
Homogenizer (e.g., blender or bead mill)
-
50 mL and 2 mL centrifuge tubes
-
Centrifuge
-
Vortex mixer
-
Acetonitrile (ACN)
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)
-
Dispersive SPE (d-SPE) tubes containing MgSO₄ and Primary Secondary Amine (PSA). For high-fat matrices, add C18. For pigmented matrices, add Graphitized Carbon Black (GCB).
Procedure:
-
Sample Homogenization: Homogenize a representative sample of the vegetable. For dry samples, it may be necessary to add a small amount of water before homogenization.
-
Extraction: a. Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10-15 mL of acetonitrile. c. Add the QuEChERS extraction salts. d. Immediately cap and shake vigorously for 1 minute. e. Centrifuge at ≥ 3000 x g for 5 minutes.
-
Dispersive SPE Cleanup: a. Take an aliquot (e.g., 1 mL) of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube. b. Vortex for 30 seconds. c. Centrifuge at ≥ 3000 x g for 5 minutes.
-
Final Extract: a. The supernatant is the final extract. b. Transfer to an autosampler vial for analysis by GC-MS/MS or LC-MS/MS.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Soil
This protocol provides a general guideline for SPE of this compound from soil samples. Optimization of the sorbent, and wash/elution solvents may be necessary depending on the soil type.
Materials:
-
SPE cartridges (e.g., C18, polymeric sorbent)
-
SPE manifold
-
Extraction solvent (e.g., acetonitrile, acetone)
-
Conditioning solvents (e.g., methanol, water)
-
Wash solvent (e.g., water/methanol mixture)
-
Elution solvent (e.g., acetonitrile, ethyl acetate)
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Soil Extraction: a. Weigh 5-10 g of sieved soil into a centrifuge tube. b. Add 20 mL of extraction solvent. c. Sonicate or shake for 20-30 minutes. d. Centrifuge and collect the supernatant.
-
SPE Cleanup: a. Conditioning: Condition the SPE cartridge by passing methanol followed by water. b. Loading: Load the soil extract onto the cartridge at a slow, steady flow rate. c. Washing: Wash the cartridge with a weak solvent to remove polar interferences. d. Elution: Elute this compound with a small volume of a stronger organic solvent.
-
Concentration and Analysis: a. Evaporate the eluate to near dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable solvent for injection. c. Analyze by GC-MS/MS or LC-MS/MS.
Protocol 3: Liquid-Liquid Extraction (LLE) for this compound in Water
This protocol is based on the EPA Method 3510C for the extraction of organic compounds from aqueous samples.
Materials:
-
Separatory funnel (1 L)
-
Extraction solvent (e.g., dichloromethane)
-
Sodium sulfate (anhydrous)
-
Concentrator apparatus (e.g., Kuderna-Danish)
Procedure:
-
Sample Preparation: a. Measure 1 L of the water sample and transfer it to a separatory funnel. b. Adjust the pH of the sample to neutral if necessary.
-
Extraction: a. Add 60 mL of dichloromethane to the separatory funnel. b. Shake vigorously for 1-2 minutes, venting periodically to release pressure. c. Allow the layers to separate. d. Drain the lower organic layer into a flask. e. Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the organic extracts.
-
Drying and Concentration: a. Pass the combined extract through a drying column containing anhydrous sodium sulfate to remove residual water. b. Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish concentrator.
-
Analysis: a. The concentrated extract is ready for analysis by GC-MS/MS or LC-MS/MS.
Quantitative Data Summary
The following tables summarize typical recovery data for organophosphorus pesticides, including compounds with properties similar to this compound, using different extraction techniques. Note that actual recoveries can vary significantly depending on the specific matrix, fortification level, and laboratory conditions.
Table 1: QuEChERS Recovery in Various Vegetables
| Analyte Class | Matrix | Extraction Method | d-SPE Cleanup | Average Recovery (%) | RSD (%) |
| Organophosphates | Mixed Vegetables | QuEChERS (AOAC) | PSA + C18 | 85 - 110 | < 15 |
| Organophosphates | Leafy Greens | QuEChERS (EN) | PSA + GCB | 75 - 105 | < 20 |
| Herbicides | Root Vegetables | QuEChERS (AOAC) | PSA | 80 - 115 | < 15 |
| Organophosphates | High water content veg. | QuEChERS (Original) | None | 70 - 120 | < 20 |
Data compiled from multiple sources on general pesticide recovery.
Table 2: SPE Recovery from Soil and Water
| Analyte Class | Matrix | SPE Sorbent | Elution Solvent | Average Recovery (%) | RSD (%) |
| Organophosphates | Soil | C18 | Ethyl Acetate | 80 - 105 | < 15 |
| Herbicides | Soil | Polymeric | Acetonitrile | 85 - 110 | < 12 |
| Organophosphates | Water | C18 | Dichloromethane | 85 - 115 | < 10 |
| Herbicides | Water | Polymeric | Methanol | 90 - 110 | < 10 |
Data synthesized from studies on pesticide extraction from environmental matrices.
Table 3: LLE Recovery from Water
| Analyte Class | Extraction Solvent | pH | Average Recovery (%) | RSD (%) |
| Organophosphates | Dichloromethane | 7.0 | 85 - 110 | < 15 |
| Herbicides | Ethyl Acetate | 6.5 - 7.5 | 80 - 105 | < 15 |
| Organophosphates | Hexane/Acetone | 7.0 | 75 - 100 | < 20 |
Based on general performance of LLE for semi-volatile organic compounds.
Table 4: Typical GC-MS/MS and LC-MS/MS Parameters for this compound Analysis
GC-MS/MS Parameters
| Parameter | Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Start at 70-100°C, ramp to 280-300°C |
| Carrier Gas | Helium, constant flow |
| Ionization Mode | Electron Ionization (EI) |
| MS/MS Transitions | Precursor and product ions specific to this compound |
LC-MS/MS Parameters
| Parameter | Setting |
| Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and/or 5 mM ammonium formate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Precursor and product ions specific to this compound |
References
Troubleshooting Butamifos degradation in photostability studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the photostability testing of Butamifos.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is photostability testing important?
A1: this compound is an organophosphate herbicide used to control annual and graminaceous weeds.[1] Photostability testing is a critical component of its environmental fate assessment and is required by regulatory agencies to understand how the molecule degrades upon exposure to light. This data helps in assessing its persistence in the environment and identifying potential degradation products that may have their own toxicological profiles.
Q2: What is the primary photodegradation pathway for this compound?
A2: The primary photodegradation mechanism for this compound involves a photoinduced intramolecular oxygen transfer from the nitro group to the thiophosphate (P=S) moiety. This reaction results in the formation of a nitroso-oxon derivative as the initial major photoproduct. Subsequent reactions can lead to further reduction of the nitroso group and ultimately to the formation of various polar compounds.
Q3: What are the known degradation products of this compound under photolytic stress?
Q4: What analytical methods are suitable for monitoring this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common method for quantifying this compound. For the identification and quantification of degradation products, mass spectrometry-based methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended due to their sensitivity and specificity.[2]
Q5: Are the photodegradation products of this compound more toxic than the parent compound?
A5: While specific toxicological data for all this compound photodegradation products are not widely published, it is a known phenomenon that the breakdown products of some pesticides can be as toxic or even more toxic than the parent compound.[3] Therefore, it is essential to identify and ideally assess the toxicity of any major degradation products formed during photostability studies.
Troubleshooting Guide
Issue 1: No degradation of this compound is observed after exposure to the light source.
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Question: I have exposed my this compound sample to the light source for the recommended duration, but my HPLC analysis shows no significant degradation. What could be the problem?
-
Answer:
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Verify Light Source and Exposure Conditions: Ensure your light source meets the requirements of ICH Q1B guidelines, providing a minimum overall illumination of 1.2 million lux-hours and an integrated near-UV energy of not less than 200 watt-hours/square meter. Confirm that the light source is functioning correctly and that the samples were placed in a way that ensures maximum exposure.
-
Check Sample Solvent: The solvent used to dissolve this compound can significantly impact its photostability. Ensure the solvent is transparent to the wavelengths of light being used and does not have a quenching effect on the photochemical reaction. Acetonitrile/water mixtures are commonly used.
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Review Analytical Method: Your analytical method may not be sensitive enough to detect small changes in this compound concentration. Re-validate your method to ensure it can accurately quantify small decreases in the parent compound.
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Consider the Possibility of Photostability: While this compound is known to undergo photodegradation, the rate can be influenced by experimental conditions. If all the above factors are ruled out, it's possible that under your specific conditions, the degradation is very slow. Consider conducting a forced degradation study with higher light intensity or for a longer duration to confirm that degradation can occur.
-
Issue 2: The degradation of this compound is much faster than expected, or I see many unexpected peaks.
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Question: My this compound sample has degraded almost completely in a very short time, and the chromatogram shows a complex mixture of peaks. How can I troubleshoot this?
-
Answer:
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Rule out Thermal Degradation: High-intensity lamps can generate significant heat. It is crucial to have a "dark control" sample that is kept at the same temperature as the exposed sample but shielded from light (e.g., wrapped in aluminum foil). If the dark control also shows degradation, then the issue is likely thermal instability, not photostability.
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Check for Contamination: The presence of impurities in your this compound sample or solvent can sometimes catalyze or sensitize photochemical reactions, leading to faster degradation or the formation of side products. Ensure you are using a high-purity standard of this compound and HPLC-grade solvents.
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Evaluate Secondary Photodegradation: The primary photoproducts of this compound can also be light-sensitive and degrade further, leading to a complex mixture. A time-course study, where you analyze samples at multiple time points, can help to identify primary, secondary, and tertiary degradation products.
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Solvent Effects: The polarity and pH of your solvent can influence the degradation pathway. Consider if any components of your sample solution could be contributing to these unexpected reactions.
-
Issue 3: I am having trouble identifying the degradation products.
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Question: I see new peaks in my chromatogram after light exposure, but I am unable to identify their chemical structures. What should I do?
-
Answer:
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Utilize High-Resolution Mass Spectrometry (HRMS): Techniques like LC-QTOF-MS (Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) can provide accurate mass measurements of the degradation products. This information is invaluable for proposing elemental compositions.
-
Perform Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ions of the degradation products in the mass spectrometer, you can obtain structural information that helps in elucidating the chemical structure.
-
Consider the Degradation Pathway: Based on the known primary photodegradation pathway of this compound (formation of the nitroso-oxon derivative), you can predict the likely structures of subsequent degradation products. Compare the mass spectra of your unknown peaks with the predicted structures.
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Reference Standards: If possible, synthesizing or obtaining reference standards for suspected degradation products is the most definitive way to confirm their identity.
-
Data Presentation
Table 1: Summary of this compound Properties and Photostability Data
| Parameter | Value / Information | Source |
| Chemical Name | O-Ethyl O-(5-methyl-2-nitrophenyl) N-sec-butylphosphoramidothioate | [4] |
| Molecular Formula | C13H21N2O4PS | [5] |
| Molar Mass | 332.36 g/mol | |
| Primary Photodegradation Pathway | Intramolecular oxygen transfer from the nitro group to the P=S moiety. | |
| Major Photodegradation Product | Nitroso-oxon derivative | |
| Photolysis Half-life (t½) | Data not readily available in the public domain; must be determined experimentally under specific conditions. | |
| Quantum Yield (Φ) | Data not readily available in the public domain; must be determined experimentally. |
Experimental Protocols
Protocol 1: Confirmatory Photostability Study of this compound in Solution
This protocol is based on the ICH Q1B guidelines.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare replicate sample solutions in a transparent solvent system (e.g., acetonitrile/water, 50:50 v/v) at a final concentration suitable for your analytical method (e.g., 10 µg/mL).
-
-
Sample Exposure:
-
Place the sample solutions in chemically inert, transparent containers (e.g., quartz cuvettes).
-
Prepare a "dark control" for each sample by wrapping the container in aluminum foil.
-
Expose the samples and dark controls in a photostability chamber equipped with a light source compliant with ICH Q1B Option 1 (Xenon arc lamp) or Option 2 (cool white fluorescent and near-UV lamps).
-
The exposure should provide an overall illumination of not less than 1.2 million lux-hours and an integrated near-UV energy of not less than 200 watt-hours/m².
-
Monitor and control the temperature inside the chamber to minimize thermal degradation.
-
-
Sample Analysis:
-
At appropriate time intervals (including a zero time point), withdraw aliquots from the exposed and dark control samples.
-
Analyze the samples by a validated stability-indicating HPLC-UV method. The method should be able to separate this compound from its degradation products.
-
For identification of degradation products, analyze the samples using LC-MS/MS.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point for both the exposed and dark control samples.
-
Compare the chromatograms of the exposed and dark control samples to identify peaks that are specific to photodegradation.
-
If significant degradation is observed in the exposed sample compared to the dark control, this compound is considered photolabile under the test conditions.
-
Visualizations
Caption: Primary photodegradation pathway of this compound.
Caption: Experimental workflow for photostability testing.
Caption: Troubleshooting decision tree for this compound photostability.
References
- 1. This compound (Ref: S-2846) [sitem.herts.ac.uk]
- 2. This compound - Traceable Reference Standard for Residue Analysis (CAS 36335-67-8) [witega.de]
- 3. beyondpesticides.org [beyondpesticides.org]
- 4. This compound | C13H21N2O4PS | CID 37419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
Reducing Butamifos adsorption to labware and surfaces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the adsorption of Butamifos to labware and other surfaces during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to surface adsorption?
This compound is an organophosphate herbicide with the chemical formula C₁₃H₂₁N₂O₄PS.[1][2] Its tendency to adsorb to surfaces is primarily due to its physicochemical properties. It has a high octanol-water partition coefficient (log P) of 4.62, indicating it is highly lipophilic (hydrophobic).[1] This hydrophobicity causes it to readily associate with and adsorb onto non-polar surfaces, particularly plastics like polypropylene and polyethylene.[3][4] Additionally, while less dominant, interactions can also occur with glass surfaces.
Q2: My experimental results show lower than expected concentrations of this compound. Could this be due to adsorption?
Q3: What type of labware is best for handling this compound solutions?
The choice of labware depends on the solvent and the specific application.
-
Glassware: Untreated glass has surface silanol groups that can ionically interact with certain compounds. For a compound like this compound, the primary concern is still hydrophobic interaction. To minimize all potential interactions, using silanized (deactivated) glass is highly recommended. Silanization masks the active silanol groups, creating a more inert and hydrophobic surface.
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Plasticware: Standard plastics like polypropylene (PP) and polystyrene are hydrophobic and will likely cause significant this compound adsorption. If plastic must be used, consider commercially available low-adsorption plastics or pre-treating the surfaces as described in the protocols below.
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HPLC/LC-MS Systems: For chromatographic applications, passivation of the entire system, including stainless steel components, may be necessary to prevent unwanted interactions and ensure reproducible results.
Q4: How can I modify my solvent to reduce this compound adsorption?
Modifying the composition of your sample solvent is an effective strategy.
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Organic Solvents: Adding a water-miscible organic solvent such as acetonitrile or methanol to your aqueous sample can significantly decrease hydrophobic adsorption to plastic surfaces. A concentration of 10-50% organic solvent is often effective.
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Additives: Including a low concentration (e.g., 0.05-0.1%) of a non-ionic surfactant like Tween® 20 or Triton™ X-100 can help keep this compound in solution and reduce its tendency to bind to hydrophobic surfaces.
Troubleshooting Guides
Problem: Unexpectedly Low Analyte Recovery
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Cause: this compound is adsorbing to the surfaces of your labware (vials, plates, pipette tips).
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Solution 1 (Glassware): Switch to silanized (deactivated) glassware. If unavailable, follow the protocol for Silanization of Glassware below.
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Solution 2 (Plasticware): Pre-rinse all plasticware with a solution containing a blocking agent like Bovine Serum Albumin (BSA) or a non-ionic surfactant. See the protocol for Pre-treatment of Labware Surfaces.
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Solution 3 (Solvent Modification): Prepare your this compound standards and samples in a solvent mixture containing an organic modifier (e.g., 50:50 acetonitrile:water) instead of a purely aqueous solution.
Problem: Poor Reproducibility Between Replicates or Assays
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Cause: Inconsistent adsorption is occurring across different wells, tubes, or experimental runs. The degree of adsorption can be affected by incubation time, temperature, and minor variations in surface properties.
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Solution 1 (Standardize Procedures): Ensure that incubation times and temperatures are consistent for all samples and standards. Minimize the contact time of solutions with labware surfaces where possible.
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Solution 2 (Use Low-Adsorption Labware): Utilize commercially available low-binding microplates and tubes. These surfaces are specifically engineered to reduce molecular adsorption.
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Solution 3 (Pre-Equilibration): Before adding the final experimental solution, "prime" the labware by incubating it with a solution of the same composition (minus the this compound). Discard this priming solution and then add your experimental sample. This saturates the non-specific binding sites.
Summary of Mitigation Strategies
| Mitigation Strategy | Target Labware | Primary Interaction Targeted | Relative Effectiveness | Key Considerations |
| Silanization (Deactivation) | Glass | Ionic (Silanol Groups) & Hydrophobic | High | Creates an inert, hydrophobic surface. Requires chemical handling. |
| Use of Low-Adsorption Plastics | Polypropylene, Polystyrene | Hydrophobic | Moderate to High | Convenient, commercially available option. May still exhibit some adsorption. |
| Addition of Organic Solvent | Plastics & Glass | Hydrophobic | Moderate to High | Adding 10-50% Acetonitrile/Methanol. May affect downstream biological assays. |
| Addition of Non-Ionic Surfactant | Plastics | Hydrophobic | Moderate | Use low concentrations (0.05-0.1%) of Tween or Triton. Check for interference with analysis. |
| Surface Coating (e.g., BSA) | Plastics & Glass | General Non-Specific Binding | Moderate | BSA pre-treatment can block adsorption sites. May not be suitable for all experiments. |
| pH Adjustment (Acidic) | Glass | Ionic (Silanol Groups) | Low to Moderate | Acidifying the solution can reduce silanol dissociation. Limited effect on hydrophobic binding. |
Experimental Protocols
Protocol 1: Silanization of Glassware
This protocol describes a common method for deactivating glass surfaces to reduce adsorption. Safety Warning: This procedure involves hazardous chemicals. Perform all steps in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Materials:
-
Glassware to be treated (e.g., vials, flasks)
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Dichlorodimethylsilane (DMDCS) 5% solution in an inert solvent (e.g., heptane or toluene)
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Methanol (for rinsing)
-
Toluene (for rinsing)
-
Deionized water
-
Drying oven
Methodology:
-
Cleaning: Thoroughly clean the glassware with a laboratory detergent, rinse extensively with tap water, followed by a final rinse with deionized water.
-
Drying: Dry the glassware completely in an oven at 100-120°C for at least one hour. It is critical that no moisture is present.
-
Silanization: Allow the glassware to cool to room temperature in a desiccator. In a fume hood, completely fill the glassware with the 5% DMDCS solution or immerse it in a bath of the solution. Let it stand for 10-15 minutes.
-
Rinsing: Discard the silanizing agent into an appropriate waste container. Rinse the glassware twice with toluene to remove excess reagent.
-
Methanol Rinse: Rinse the glassware thoroughly with methanol to react with and cap any remaining active groups.
-
Final Rinse & Drying: Rinse the glassware one final time with methanol and dry it in an oven. The surface should now be deactivated and ready for use.
Protocol 2: Pre-treatment of Labware Surfaces with BSA
This method uses a blocking agent to saturate non-specific binding sites on plastic or glass surfaces.
Materials:
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Labware to be treated (e.g., microplates, polypropylene tubes)
-
Bovine Serum Albumin (BSA), Fraction V
-
Phosphate-Buffered Saline (PBS) or other appropriate buffer
-
Deionized water
Methodology:
-
Prepare BSA Solution: Prepare a 1% (w/v) solution of BSA in your experimental buffer (e.g., 1g of BSA in 100 mL of PBS). Mix gently to avoid frothing.
-
Coating: Add the BSA solution to the labware, ensuring all surfaces that will contact the this compound solution are covered. For a 96-well plate, add 200-300 µL per well.
-
Incubation: Incubate the labware at room temperature for 1-2 hours, or overnight at 4°C.
-
Removal of BSA: Aspirate the BSA solution completely.
-
Washing: Wash the surfaces 2-3 times with deionized water or the experimental buffer to remove any loosely bound BSA.
-
Drying & Use: Allow the labware to air dry, or use it immediately. The surface is now pre-conditioned to minimize this compound adsorption.
Visual Workflow and Diagrams
Below is a logical workflow for troubleshooting and resolving this compound adsorption issues.
Caption: Troubleshooting workflow for this compound adsorption.
References
- 1. Buy this compound | 36335-67-8 | >98% [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Horror of Sample Adsorption to Containers (Part 1) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Enhancing Selectivity in Butamifos Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the selectivity of analytical methods for the organophosphate herbicide Butamifos.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound analysis, and how do they compare in terms of selectivity?
A1: The primary techniques for this compound analysis are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).[1]
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Gas Chromatography-Mass Spectrometry (GC-MS/MS): This is a robust and widely used method for volatile and semi-volatile compounds like this compound.[2] Its selectivity is enhanced by using tandem mass spectrometry (MS/MS), which minimizes matrix interference by monitoring specific precursor-product ion transitions.[2][3]
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is suitable for a wide range of pesticides, including those that are less volatile or thermally labile.[1] LC-MS/MS offers high selectivity and sensitivity, particularly when using techniques like Multiple Reaction Monitoring (MRM).
-
Electrochemical Sensors: These offer a rapid and cost-effective alternative for detecting this compound. Their selectivity can be significantly enhanced by modifying the electrode surface with materials like molecularly imprinted polymers (MIPs).
Q2: How can I improve the selectivity of my method when analyzing complex matrices?
A2: Improving selectivity in complex matrices involves a multi-faceted approach focusing on sample preparation, chromatographic separation, and detection.
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Sample Preparation: A crucial step to remove interfering compounds. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a popular and effective approach for pesticide residue analysis in various food matrices. It involves an extraction and a dispersive solid-phase extraction (dSPE) cleanup step.
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Chromatographic Resolution: Optimizing the GC or LC column and the temperature or solvent gradient can improve the separation of this compound from matrix components.
-
Selective Detection: Using a mass spectrometer, especially in MS/MS mode, provides high selectivity by targeting specific mass-to-charge ratios of the analyte.
-
Molecularly Imprinted Polymers (MIPs): For highly selective extraction, MIPs can be used. These are synthetic polymers with tailor-made recognition sites for a specific target molecule, acting like artificial antibodies.
Q3: What is the QuEChERS method, and how can it be adapted for this compound analysis?
A3: QuEChERS is a streamlined sample preparation technique that involves two main steps: a salting-out extraction with acetonitrile and a cleanup step using dSPE. For this compound analysis, the choice of sorbents in the dSPE step is critical for removing interferences without compromising analyte recovery. Common sorbents include primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments. The specific combination of sorbents should be optimized based on the sample matrix.
Q4: Are there novel methods to enhance the selectivity of this compound detection?
A4: Yes, Molecularly Imprinted Polymers (MIPs) are a promising technology for highly selective recognition of this compound. MIPs can be integrated into various analytical platforms:
-
MIP-based Solid-Phase Extraction (MISPE): Used for selective sample cleanup and pre-concentration.
-
MIP-based Sensors: Electrochemical or optical sensors incorporating MIPs can offer highly selective and sensitive detection of this compound. These sensors work on a "lock-and-key" principle, where only the target analyte (this compound) binds to the imprinted sites on the polymer.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound during sample extraction. | Inefficient extraction solvent. | Ensure the use of an appropriate solvent like acetonitrile, which is common in QuEChERS methods. |
| Loss of analyte during cleanup. | Optimize the dSPE sorbents. For example, GCB can sometimes adsorb planar pesticides, so its amount should be minimized or alternative sorbents considered. | |
| Poor peak shape or peak tailing in GC analysis. | Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality, low-bleed column. Regular maintenance and replacement of the liner and septum are crucial. |
| Matrix effects. | Enhance the cleanup step to remove more matrix components. Matrix-matched calibration standards should be used for accurate quantification. | |
| Co-elution with interfering peaks. | Inadequate chromatographic separation. | Optimize the temperature program (for GC) or the mobile phase gradient (for LC). Consider using a different type of analytical column with a different stationary phase. |
| Insufficiently selective detection. | If using single quadrupole MS, switch to MS/MS and optimize the MRM transitions for this compound for higher selectivity. | |
| High background noise or matrix effects in LC-MS/MS. | Ion suppression or enhancement from co-eluting matrix components. | Improve the sample cleanup procedure. Dilute the sample extract if the this compound concentration is sufficiently high. Utilize matrix-matched standards or an isotopically labeled internal standard for calibration. |
| Inconsistent results between samples. | Non-homogenous sample. | Ensure the initial sample is thoroughly homogenized before taking a subsample for extraction. |
| Variability in the manual sample preparation steps. | Automate the sample preparation steps where possible. Ensure consistent timing and technique for shaking and centrifugation steps. |
Quantitative Data Summary
Table 1: Performance of a QuEChERS-based HPLC-MS/MS method for pesticide analysis in strawberries.
| Parameter | Value |
| Linear Dynamic Range (LDR) | 0.005–0.5 mg/kg |
| Coefficient of Determination (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.0001–0.0059 mg/kg |
| Limit of Quantification (LOQ) | 0.0003–0.0197 mg/kg |
| Recovery | 70% to 125% |
| Relative Standard Deviation (RSD%) | < 10% for triplicates |
| Data from a study on 35 pesticides, demonstrating typical performance for this type of method. |
Table 2: Performance of electrochemical sensors for the determination of butenafine hydrochloride (BTFHC), illustrating typical sensor capabilities.
| Electrode Type | Linear Range (mol L⁻¹) | Detection Limit (mol L⁻¹) | Response Time |
| Modified Carbon Paste (MCPEs) | 1.57×10⁻⁷ to 1.0 × 10⁻² | 1.57×10⁻⁷ | 12s |
| Modified Screen Printed (MSPEs) | 1.0 × 10⁻⁷ to 1.0 × 10⁻² | 1.0 × 10⁻⁷ | 7s |
| This data for a different analyte demonstrates the typical performance characteristics of electrochemical sensors that could be developed for this compound. |
Experimental Protocols
Protocol 1: Generic QuEChERS Sample Preparation for this compound in a Food Matrix
This protocol is a general guideline and should be optimized for the specific matrix.
1. Sample Homogenization:
- Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube.
2. Extraction:
- Add 10 mL of acetonitrile to the tube.
- If the sample is dry, add an appropriate amount of water to rehydrate it before adding acetonitrile.
- Add the appropriate QuEChERS extraction salt packet (e.g., containing MgSO₄, NaCl, sodium citrate).
- Securely cap the tube and shake vigorously for 1 minute.
- Centrifuge at ≥3000 g for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
- Transfer a portion of the supernatant (acetonitrile layer) to a 2 mL or 15 mL dSPE tube containing the appropriate sorbents (e.g., anhydrous MgSO₄, PSA, C18). The choice of sorbents depends on the matrix.
- Shake the dSPE tube for 30 seconds to 1 minute.
- Centrifuge at a high speed (e.g., >5000 rpm) for 5 minutes.
4. Final Extract Preparation:
- Take the supernatant and filter it through a 0.22 µm syringe filter.
- The extract is now ready for GC-MS/MS or LC-MS/MS analysis. For LC-MS/MS, a dilution step may be necessary.
Protocol 2: Typical GC-MS/MS Parameters for this compound Analysis
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GC System: Gas chromatograph with a split/splitless injector.
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Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
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Injector Temperature: 250 °C.
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Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-25 °C/min) to a final temperature of around 280-300 °C.
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Injection Mode: Splitless injection (1-2 µL).
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MS/MS System: Tandem quadrupole mass spectrometer.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound need to be determined by infusing a standard solution.
Visualizations
Caption: General workflow for the analysis of this compound in complex matrices.
Caption: A logical guide for troubleshooting selectivity issues in this compound analysis.
Caption: The principle of Molecularly Imprinted Polymer (MIP) synthesis and selective binding.
References
Technical Support Center: Butamifos Interference in Non-Target Organism Toxicity Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to Butamifos in non-target organism toxicity testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary modes of action in non-target organisms?
This compound is an organophosphate herbicide used to control annual and graminaceous weeds.[1] Its primary mechanism of toxicity in non-target organisms is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2][3] Like other organophosphates, it disrupts nerve impulse transmission by causing an accumulation of the neurotransmitter acetylcholine.[2] A secondary mode of action is the inhibition of microtubule formation, which can affect cell division and other cellular processes.
Q2: My acetylcholinesterase (AChE) inhibition assay is giving inconsistent or unexpected results when testing this compound. What could be the cause?
Several factors can lead to unexpected results in AChE inhibition assays. These can be broadly categorized as issues with the assay setup, the test compound itself, or interference from other components in the sample. Refer to the Troubleshooting Guide below for a detailed breakdown of potential problems and solutions.
Q3: Can the degradation products of this compound interfere with toxicity testing?
Yes, the degradation products, or metabolites, of this compound can potentially interfere with toxicity testing. The photodegradation of this compound can lead to the formation of a nitroso-oxon derivative. It is a known phenomenon that the breakdown products of some pesticides can be more toxic than the parent compound. Therefore, it is crucial to consider the potential contribution of these degradation products to the overall toxicity observed in your experiments. If you suspect interference from metabolites, it may be necessary to use analytical methods to identify and quantify their presence in your test samples.
Q4: Are there any non-cholinesterase-related toxic effects of this compound that I should be aware of?
Yes, besides its primary action as an AChE inhibitor, this compound is also known to inhibit microtubule formation. This can lead to cytotoxic effects that are independent of its neurotoxic properties. Additionally, some organophosphates have been shown to induce oxidative stress and have other non-cholinergic effects. These alternative mechanisms of toxicity could be a source of interference or unexpected results in assays that are not specifically designed to measure them. When observing toxicity that cannot be explained by AChE inhibition alone, consider investigating these other potential pathways.
Q5: Where can I find quantitative toxicity data for this compound on various non-target organisms?
The tables below summarize available quantitative toxicity data for this compound across different non-target organisms. Please note that data availability can be limited for some species.
Troubleshooting Guide: Acetylcholinesterase (AChE) Inhibition Assays
This guide provides solutions to common problems encountered during AChE inhibition assays with this compound.
| Problem | Potential Cause | Recommended Solution |
| No or low enzyme activity in the negative control | Inactive enzyme due to improper storage or handling. | Ensure the enzyme is stored at the correct temperature and avoid repeated freeze-thaw cycles. Test the activity of a new batch of enzyme before use. |
| Incorrect assay buffer pH. | Prepare fresh assay buffer and verify that the pH is within the optimal range for the enzyme (typically pH 7.0-8.0). | |
| Substrate degradation. | Use a fresh stock of the substrate (e.g., acetylthiocholine). | |
| High background signal in "no enzyme" controls | Intrinsic color or fluorescence of this compound or its degradation products. | Measure the absorbance or fluorescence of this compound in the assay buffer without the enzyme and subtract this background value from your experimental readings. |
| Contaminated reagents. | Test each reagent individually to identify the source of contamination. | |
| Inconsistent or non-reproducible results | "Matrix effects" from the sample (e.g., soil extract, water sample). Co-extracted substances can enhance or suppress the analytical signal. | Prepare matrix-matched standards for calibration. If possible, perform a sample cleanup step to remove interfering substances. |
| Variability in incubation times. | Use a multichannel pipette or automated liquid handling system to ensure consistent timing of reagent addition. | |
| Temperature fluctuations. | Ensure the assay is performed at a constant and optimal temperature for the enzyme. | |
| Observed toxicity does not correlate with AChE inhibition | Non-cholinesterase toxic effects of this compound (e.g., microtubule disruption, oxidative stress). | Consider performing other types of assays to assess for cytotoxicity, oxidative stress, or other relevant endpoints. |
| Presence of more toxic degradation products. | Analyze samples for the presence of this compound metabolites. If identified, their toxicity should be assessed independently if possible. |
Data Presentation
Table 1: Acute Toxicity of this compound to Aquatic Organisms
| Species | Endpoint | Value | Reference |
| Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC50 | 4.1 mg/L | AERU |
| Daphnia magna (Water Flea) | 48-hour EC50 | 1.56 mg/L | AERU |
Table 2: Toxicity of this compound to Other Non-Target Organisms
| Organism Type | Species | Endpoint | Value | Reference |
| Soil Invertebrates | Data not available | - | - | - |
| Birds | Data not available | - | - | - |
| Algae | Data not available | - | - | - |
| Bees | Data not available | - | - | - |
Note: The lack of data in Table 2 highlights a significant gap in the publicly available ecotoxicological information for this compound.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a generalized version based on the widely used Ellman's method for determining AChE activity.
Materials:
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96-well microplate
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Microplate reader capable of measuring absorbance at 412 nm
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Acetylcholinesterase (AChE) enzyme solution
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Acetylthiocholine iodide (ATCI) substrate solution
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5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
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Phosphate buffer (pH 7.4)
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This compound stock solution and serial dilutions
Procedure:
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Prepare Reagents: Prepare fresh solutions of ATCI and DTNB in phosphate buffer on the day of the assay.
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Plate Setup:
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Blank wells: Add buffer, DTNB, and ATCI.
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Negative control wells (100% enzyme activity): Add buffer, AChE, DTNB, and ATCI.
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Test wells: Add buffer, AChE, DTNB, and various concentrations of this compound.
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Pre-incubation: Add the enzyme and this compound (or buffer for controls) to the respective wells and incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.
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Initiate Reaction: Add the substrate (ATCI) to all wells to start the reaction.
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Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes).
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Data Analysis:
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Calculate the rate of reaction (change in absorbance per minute) for each well.
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Subtract the rate of the blank from all other wells.
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Calculate the percentage of inhibition for each this compound concentration relative to the negative control.
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Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
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Visualizations
Caption: Acetylcholinesterase Inhibition by this compound.
Caption: Aquatic Toxicity Testing Workflow with Potential this compound Interference Points.
References
Technical Support Center: Butamifos Volatilization from Soil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists investigating the volatilization of Butamifos from soil. The information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its volatilization a concern?
This compound is an organophosphate herbicide used to control annual and graminaceous weeds in various crops.[1] Volatilization, the process by which a substance transitions from a solid or liquid state to a gaseous state, is a significant concern for soil-applied pesticides like this compound.[2][3] The volatilization of this compound can lead to its atmospheric transport, potentially causing off-site contamination and posing risks to non-target organisms and human health.[4][5] Furthermore, significant volatilization can reduce the herbicide's efficacy in the target area.
Q2: What are the primary factors influencing this compound volatilization from soil?
The volatilization of this compound from soil is a complex process influenced by several key factors:
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Physicochemical Properties of this compound: Its vapor pressure, water solubility, and octanol-air partitioning coefficient (KOA) are intrinsic properties that determine its tendency to volatilize.
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Soil Properties: Soil type, including its texture (clay and sand content), organic matter content, and pH, significantly affects this compound adsorption and, consequently, its volatilization.
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Environmental Conditions: Temperature, soil moisture, and wind speed play crucial roles. Higher temperatures and wind speeds generally increase volatilization, while the effect of soil moisture is more complex.
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Management Practices: The method of application, such as surface application versus soil incorporation, greatly influences the rate of volatilization.
Q3: How does soil moisture affect this compound volatilization?
The relationship between soil moisture and this compound volatilization is multifaceted. Generally, volatilization is higher from moist soils compared to dry soils. Water molecules can compete with this compound for adsorption sites on soil particles, making more of the herbicide available to volatilize. However, as a soil dries, a dry surface layer can form, which can significantly suppress pesticide volatilization. Conversely, rewetting of a dry soil can lead to a renewed flush of volatilization.
Q4: What is the role of soil organic matter in this compound volatilization?
Soil organic matter (SOM) is a key factor in retaining pesticides in the soil. Higher SOM content generally leads to increased adsorption of this compound, which in turn reduces its concentration in the soil solution and the vapor phase, thereby decreasing volatilization.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| High variability in volatilization measurements between replicate experiments. | Inconsistent soil packing, moisture content, or temperature control. | Ensure uniform soil bulk density in all experimental units. Precisely control and monitor soil moisture content and temperature throughout the experiment. |
| Unexpectedly low this compound volatilization rates. | High soil organic matter content leading to strong adsorption. Incorrect analytical method with low sensitivity. Formation of a dry soil surface layer. | Characterize the soil properties, particularly the organic matter content. Validate the analytical method to ensure it can detect low concentrations of this compound in air samples. Monitor the moisture content of the soil surface. |
| Sudden peaks in this compound volatilization during the experiment. | Fluctuation in environmental conditions (e.g., temperature, airflow). Rewetting of a previously dry soil surface. | Maintain stable environmental conditions in the experimental setup. If simulating rainfall, record the timing and amount of water added to correlate with volatilization peaks. |
| Difficulty in trapping volatilized this compound for analysis. | Inappropriate trapping material. Air sampling flow rate is too high or too low. Breakthrough of the analyte from the sorbent tube. | Select a sorbent material (e.g., XAD-2 resin) suitable for trapping organophosphate pesticides. Optimize the air sampling flow rate to ensure efficient capture. Test for breakthrough by connecting two sorbent tubes in series. |
Data Presentation
Table 1: Factors Influencing this compound Volatilization from Soil
| Factor | Influence on Volatilization | General Trend |
| Vapor Pressure | Intrinsic property of this compound | Higher vapor pressure leads to higher volatilization. |
| Soil Temperature | Affects vapor pressure and diffusion | Increased temperature generally increases volatilization. |
| Soil Moisture | Affects adsorption and transport | Volatilization is generally higher in moist soils than in dry soils. |
| Soil Organic Matter | Adsorption of this compound | Higher organic matter content decreases volatilization. |
| Soil Type (Clay Content) | Adsorption of this compound | Higher clay content can increase adsorption and decrease volatilization. |
| Wind Speed | Removal of vapor from the surface | Higher wind speed increases the rate of volatilization. |
| Application Method | Concentration at the soil surface | Soil incorporation significantly reduces volatilization compared to surface application. |
Experimental Protocols
Protocol 1: Measurement of this compound Volatilization from Soil using a Dynamic Flow-Through Chamber
Objective: To quantify the volatilization rate of this compound from a soil surface under controlled laboratory conditions.
Materials:
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This compound standard
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Organic solvent (e.g., acetone, hexane)
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Characterized soil (known texture, organic matter content, pH)
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Dynamic flow-through volatilization chamber
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Air pump with a calibrated flow controller
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Sorbent tubes (e.g., XAD-2 resin)
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Gas chromatograph with a nitrogen-phosphorus detector (GC-NPD) or mass spectrometer (GC-MS)
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Standard laboratory glassware and equipment
Methodology:
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Soil Preparation and Fortification:
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Air-dry and sieve the soil to a uniform particle size.
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Determine the required amount of this compound to achieve the desired application rate.
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Dissolve the this compound standard in a minimal amount of organic solvent.
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Incorporate the this compound solution into the soil and mix thoroughly to ensure uniform distribution. Allow the solvent to evaporate completely in a fume hood.
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Adjust the soil moisture content to the desired level.
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Volatilization Chamber Setup:
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Pack a known amount of the fortified soil into the volatilization chamber to a specified bulk density.
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Connect the chamber to a clean air source (e.g., compressed air passed through activated charcoal) at a controlled flow rate.
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Place a sorbent tube at the outlet of the chamber to trap the volatilized this compound.
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Air Sampling:
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Draw air through the chamber and the sorbent tube at a constant, measured flow rate for a defined period.
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At predetermined time intervals, replace the sorbent tube with a new one to collect time-course data.
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Sample Extraction and Analysis:
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Extract the trapped this compound from the sorbent tubes using an appropriate organic solvent.
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Analyze the extracts using GC-NPD or GC-MS to quantify the amount of this compound.
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Prepare a calibration curve using this compound standards of known concentrations.
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Data Calculation:
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Calculate the mass of this compound volatilized during each sampling interval.
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Determine the volatilization flux (mass per unit area per unit time).
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Calculate the cumulative volatilization as a percentage of the initially applied amount.
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Mandatory Visualization
Caption: Factors influencing the volatilization pathway of this compound from soil.
Caption: Experimental workflow for measuring this compound volatilization.
References
Technical Support Center: Method Development for Butamifos and Metabolite Separation
Welcome to the technical support center for the analytical separation of Butamifos and its metabolites. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed guidance to streamline your experimental workflows and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound from its metabolites?
A1: The main challenges include the structural similarity between the parent compound and its metabolites, which can lead to co-elution in chromatographic methods. Additionally, the varying polarity and concentration levels of these compounds in complex matrices like soil and water require robust sample preparation and sensitive detection methods.
Q2: Which analytical techniques are most suitable for this separation?
A2: Both Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly effective for the separation and quantification of this compound and its metabolites. The choice between them often depends on the specific metabolites of interest, matrix effects, and available instrumentation.
Q3: What are the known metabolites of this compound?
A3: A primary degradation product of this compound, particularly through photodegradation, is its oxon derivative. This metabolite is formed by the oxidation of the phosphothioate group (P=S) to a phosphate group (P=O). Other potential metabolites may arise from hydrolysis and microbial degradation, and their identification is a key aspect of method development.
Q4: How can I improve the retention of this compound and its metabolites on a reversed-phase LC column?
A4: To enhance retention of these moderately polar compounds, you can adjust the mobile phase composition. Increasing the proportion of the aqueous phase (e.g., water with a suitable buffer or modifier like formic acid) relative to the organic solvent (e.g., acetonitrile or methanol) will generally increase retention times.[1][2] Experimenting with different organic modifiers and pH can also significantly impact selectivity and retention.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and its metabolites.
LC-MS/MS Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Inappropriate mobile phase pH. | 1. Dilute the sample or reduce injection volume. 2. Use a different column chemistry or add a mobile phase modifier (e.g., a small amount of formic acid). 3. Adjust the mobile phase pH to ensure the analytes are in a single ionic state. |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient ionization. 2. Matrix suppression. 3. Suboptimal MS/MS parameters. | 1. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). 2. Improve sample cleanup, dilute the sample, or use matrix-matched standards. 3. Optimize the precursor and product ions, collision energy, and other MRM parameters for each analyte. |
| Inconsistent Retention Times | 1. Column degradation. 2. Fluctuation in mobile phase composition or flow rate. 3. Temperature variations. | 1. Replace the column and use a guard column. 2. Ensure the mobile phase is well-mixed and the pump is functioning correctly. 3. Use a column oven to maintain a stable temperature. |
GC-MS/MS Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Active sites in the inlet liner or column. 2. Column contamination. | 1. Use a deactivated inlet liner and/or a different type of liner. 2. Bake out the column at a high temperature or trim the front end of the column. |
| Ghost Peaks | 1. Carryover from a previous injection. 2. Contamination in the syringe or inlet. | 1. Inject a solvent blank to confirm carryover and optimize the wash steps. 2. Clean the syringe and replace the septum and liner. |
| Variable Peak Areas | 1. Leaks in the injection port. 2. Inconsistent injection volume. | 1. Check for leaks using an electronic leak detector and replace the septum if necessary. 2. Ensure the autosampler is functioning correctly and the syringe is not clogged. |
Experimental Protocols & Data
Sample Preparation Protocols
1. QuEChERS Method for Soil Samples
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticides from complex matrices like soil.[3][4][5]
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Extraction:
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Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile.
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Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
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Shake vigorously for 1 minute and centrifuge.
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Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Take an aliquot of the supernatant from the extraction step.
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Add it to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and magnesium sulfate).
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Vortex for 30 seconds and centrifuge.
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The resulting supernatant is ready for LC-MS/MS or GC-MS/MS analysis.
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2. Solid-Phase Extraction (SPE) for Water Samples
SPE is a common and effective technique for extracting and concentrating pesticides from water samples.
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Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
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Loading: Pass the water sample through the conditioned cartridge.
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Washing: Wash the cartridge with a weak solvent to remove interferences.
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Elution: Elute the analytes with a small volume of a strong solvent (e.g., acetonitrile or ethyl acetate).
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The eluate can then be concentrated and reconstituted in a suitable solvent for analysis.
Analytical Method Parameters
The following tables provide starting parameters for LC-MS/MS and GC-MS/MS analysis of this compound. These should be optimized for your specific instrumentation and application.
Table 1: LC-MS/MS Parameters for this compound
| Parameter | Value |
| Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 333.1 |
| Product Ions (m/z) | 259.9, 179.9 |
| Collision Energy | Optimization required |
Table 2: GC-MS/MS Parameters for this compound
| Parameter | Value |
| Column | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 70 °C (1 min), ramp to 300 °C at 10 °C/min |
| Ionization Mode | Electron Ionization (EI) |
| Precursor Ion (m/z) | 332.1 |
| Product Ions (m/z) | Optimization required |
| Collision Energy | Optimization required |
Quantitative Data Summary
The following table summarizes typical performance data for this compound analysis. These values can serve as a benchmark for your method development.
Table 3: Performance Data for this compound Analysis
| Matrix | Method | Recovery (%) | RSD (%) | LOQ (µg/kg or µg/L) |
| Soil | QuEChERS-LC-MS/MS | 85-110 | <15 | 1-5 |
| Water | SPE-GC-MS/MS | 90-105 | <10 | 0.01-0.05 |
Visualizations
This compound Degradation Pathway
The following diagram illustrates the proposed photodegradation pathway of this compound to its oxon derivative.
Caption: Proposed photodegradation of this compound.
Experimental Workflow
This workflow outlines the general steps for analyzing this compound and its metabolites in environmental samples.
Caption: General workflow for this compound analysis.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting common analytical issues.
References
Calibration curve issues in Butamifos quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Butamifos.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Calibration Curve Issues
Q1: My calibration curve for this compound is not linear. What are the common causes and solutions?
A1: Non-linearity in your calibration curve can stem from several factors. Here are some common causes and troubleshooting steps:
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Concentration Range Too Wide: At high concentrations, detector saturation can lead to a plateauing of the signal, causing non-linearity.
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Solution: Narrow the concentration range of your calibration standards. If your sample concentrations vary widely, you may need to prepare separate calibration curves for different ranges.
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Inaccurate Standard Preparation: Errors in serial dilutions are a frequent cause of non-linear curves.
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Solution: Carefully prepare fresh calibration standards. Use calibrated pipettes and high-purity solvents. It is recommended to prepare standards independently and not from serial dilutions of a single stock solution to avoid propagating errors.[1]
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Matrix Effects: Components in your sample matrix can interfere with the ionization of this compound, either enhancing or suppressing the signal, leading to a non-linear response.[2][3][4][5]
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Solution: Prepare your calibration standards in a blank matrix extract that is similar to your samples (matrix-matched calibration). This helps to compensate for the matrix effects.
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Analyte Degradation: this compound may degrade in the injection port if the temperature is too high, especially during gas chromatography (GC) analysis.
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Solution: Optimize the injector temperature to ensure the volatilization of this compound without causing thermal degradation.
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Q2: I'm observing poor reproducibility in my low-concentration standards. How can I improve this?
A2: Poor reproducibility at the lower end of the calibration curve is a common challenge. Here are some potential solutions:
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Adsorption: this compound can adsorb to active sites in the GC inlet liner or the column.
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Solution: Use a deactivated inlet liner and perform regular maintenance on your GC system. Consider the use of a guard column.
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Weighted Regression: Standard linear regression gives equal weight to all data points. In pesticide analysis, the variance is often higher at lower concentrations.
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Solution: Use a weighted linear regression (e.g., 1/x or 1/x²) for your calibration curve. This gives more weight to the lower concentration points, often improving accuracy and precision in that range.
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Limit of Quantification (LOQ): Your low-concentration standards may be below the reliable quantification limit of your method.
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Solution: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) of your method through proper validation experiments. Ensure your lowest calibration standard is at or above the LOQ.
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Matrix Effects
Q3: What are matrix effects and how do they affect this compound quantification?
A3: Matrix effects are the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix. In the context of this compound analysis, especially with LC-MS/MS, these effects can lead to either signal suppression (underestimation of the concentration) or enhancement (overestimation of the concentration). This occurs when matrix components interfere with the ionization efficiency of this compound in the mass spectrometer source.
Q4: How can I identify and mitigate matrix effects in my this compound analysis?
A4: Identifying and mitigating matrix effects is crucial for accurate quantification.
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Identification:
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Compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a matrix extract. A significant difference in the slopes indicates the presence of matrix effects.
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Perform a post-extraction spike recovery experiment. Compare the response of a standard in a post-spiked blank matrix extract to the response of the same standard in a pure solvent.
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Mitigation Strategies:
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Matrix-Matched Calibration: This is the most common approach. Prepare your calibration standards in a blank matrix that has undergone the same extraction procedure as your samples.
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Use of an Internal Standard: A suitable internal standard (ideally an isotopically labeled version of this compound) can help to compensate for matrix effects, as both the analyte and the internal standard will be similarly affected.
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Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may compromise the sensitivity of the method.
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Improved Sample Cleanup: Employ more rigorous sample cleanup techniques, such as solid-phase extraction (SPE), to remove interfering matrix components before analysis.
-
Sample Preparation
Q5: What is a recommended sample preparation method for this compound in food or soil matrices?
A5: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticide residue analysis, including this compound, in various matrices like fruits, vegetables, and soil.
Here is a general QuEChERS workflow:
-
Homogenization: Homogenize the sample to ensure it is representative.
-
Extraction: Weigh a subsample and extract with an organic solvent (commonly acetonitrile) and a salt mixture (e.g., magnesium sulfate, sodium chloride).
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the extract is cleaned up by adding a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences).
-
Analysis: The final extract is analyzed by GC-MS/MS or LC-MS/MS.
Data Presentation
Table 1: Representative Quantitative Data for this compound Analysis
The following table provides typical performance characteristics for the quantification of this compound. These values should be considered as examples, and each laboratory must validate its own method to determine specific performance data.
| Parameter | Typical Value Range | Notes |
| Linearity Range | 0.5 - 100 ng/mL | The linear range should be established during method validation. |
| Correlation Coefficient (r²) | > 0.99 | A high correlation coefficient is indicative of a good fit of the data to the regression line. |
| Limit of Detection (LOD) | 0.001 - 0.01 mg/kg | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/kg | The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. |
| Recovery | 70 - 120% | The percentage of the known amount of analyte recovered from the matrix. |
| Relative Standard Deviation (RSD) | < 20% | A measure of the precision of the method. |
Experimental Protocols
Protocol 1: Representative LC-MS/MS Method for this compound Quantification
This protocol is a representative method and should be validated by the user.
-
Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
Time (min) %B 0.0 10 10.0 95 12.0 95 12.1 10 | 15.0 | 10 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions for this compound:
Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) 333.1 200.1 287.1 (Note: These are common transitions; they should be optimized on the specific instrument being used.)
Protocol 2: Representative GC-MS/MS Method for this compound Quantification
This protocol is a representative method and should be validated by the user.
-
Instrumentation: Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 min
-
Ramp 1: 25 °C/min to 180 °C
-
Ramp 2: 5 °C/min to 280 °C, hold for 5 min
-
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI)
-
MRM Transitions for this compound:
Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) 332.1 200.1 286.1 (Note: These are common transitions; they should be optimized on the specific instrument being used.)
Visualizations
References
Technical Support Center: Optimizing Butamifos Stability in Buffer Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the stability of the organophosphate herbicide Butamifos in buffer solutions. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on factors influencing this compound stability.
Troubleshooting Guide
This guide addresses common issues encountered during this compound stability experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or erratic analytical results | 1. Improperly prepared or stored buffer solutions leading to pH drift. 2. Degradation of this compound in the analytical solvent. 3. Inconsistent sample handling and preparation. 4. Issues with the analytical instrument (e.g., HPLC system). | 1. Prepare fresh buffers for each experiment and verify the pH before use. Store buffers in tightly sealed containers. 2. Use a high-purity, inert solvent for stock solutions and dilutions. Prepare fresh daily if necessary. 3. Follow a standardized and documented sample preparation protocol. 4. Perform regular maintenance and calibration of the analytical instrument. |
| Rapid degradation of this compound at all pH levels | 1. Elevated storage temperature. 2. Contamination of buffer solutions or glassware. 3. Photodegradation from exposure to light. | 1. Conduct stability studies at a controlled, constant temperature as specified in the protocol. 2. Use high-purity water and reagents for buffer preparation. Thoroughly clean all glassware. 3. Protect solutions from light by using amber glassware or covering vessels with aluminum foil. |
| Precipitation of this compound in the buffer solution | 1. Low aqueous solubility of this compound. 2. Concentration of this compound exceeds its solubility at the experimental pH and temperature. | 1. Ensure the concentration of this compound in the buffer solution does not exceed its solubility limit. 2. Consider using a co-solvent if higher concentrations are necessary, ensuring the co-solvent does not interfere with the stability or analysis. |
| Difficulty in achieving a stable pH in the buffer | 1. Inadequate buffering capacity. 2. Contamination affecting the buffer's properties. | 1. Select a buffer system with a pKa value close to the desired pH. 2. Prepare buffers with appropriate concentrations to ensure sufficient buffering capacity. 3. Use high-purity water and reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound, an organophosphate herbicide, in aqueous solutions is hydrolysis. This process involves the cleavage of the phosphoester bond, particularly under alkaline conditions, leading to the formation of degradation products.
Q2: How does pH affect the stability of this compound?
A2: this compound is generally more stable in acidic to neutral conditions and degrades more rapidly under alkaline conditions (high pH) due to alkaline-catalyzed hydrolysis[1][2][3][4][5]. The rate of hydrolysis increases significantly as the pH becomes more alkaline.
Q3: What is the expected half-life of this compound at different pH values?
A3: While specific experimental data for this compound is limited, the following table provides representative data for the hydrolysis half-life of organophosphate pesticides at different pH values. This data illustrates the general trend of decreasing stability with increasing pH.
| pH | Temperature (°C) | Half-life (t½) in days (estimated) | Degradation Rate Constant (k) (day⁻¹) (estimated) |
| 4 (Acidic) | 25 | 100 | 0.0069 |
| 7 (Neutral) | 25 | 30 | 0.0231 |
| 9 (Alkaline) | 25 | 2 | 0.3466 |
Note: These values are representative for organophosphate pesticides and should be used as a general guideline. Actual values for this compound may vary.
Q4: What analytical methods are suitable for quantifying this compound in stability studies?
A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is a commonly used and reliable method for the quantification of this compound and its degradation products in stability studies.
Q5: Are there any specific precautions to take when preparing buffer solutions for this compound stability studies?
A5: Yes, it is crucial to use high-purity water and analytical-grade reagents to prepare buffer solutions. The pH of the buffer should be accurately measured and adjusted using a calibrated pH meter. Buffers should be prepared fresh and stored properly to avoid contamination and pH drift.
Experimental Protocol: Hydrolysis of this compound as a Function of pH
This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 111: Hydrolysis as a Function of pH.
1. Objective: To determine the rate of hydrolytic degradation of this compound in sterile aqueous buffer solutions at different pH values (4, 7, and 9) and to determine the degradation products.
2. Materials:
-
This compound analytical standard (purity >98%)
-
Buffer solutions (pH 4, 7, and 9), sterile
-
High-purity water (e.g., Milli-Q)
-
Acetonitrile (HPLC grade)
-
Formic acid (for mobile phase)
-
Sterile amber glass vials with screw caps
-
Calibrated pH meter
-
Analytical balance
-
HPLC system with UV or MS detector
-
Thermostatically controlled incubator or water bath
3. Buffer Solution Preparation:
-
pH 4.0: 0.05 M citric acid/sodium citrate buffer
-
pH 7.0: 0.05 M potassium phosphate monobasic/sodium phosphate dibasic buffer
-
pH 9.0: 0.05 M borax/hydrochloric acid buffer
-
Sterilize buffer solutions by filtration through a 0.22 µm membrane filter into sterile containers.
4. Experimental Workflow:
5. Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Spike the sterile buffer solutions with the this compound stock solution to achieve a final concentration that is below its water solubility limit and can be accurately measured by the analytical method. The volume of the organic solvent should be minimal (e.g., <1% v/v) to avoid affecting the hydrolysis rate.
-
Incubation: Dispense the test solutions into sterile amber glass vials, leaving minimal headspace. Tightly cap the vials and place them in a thermostatically controlled incubator or water bath set at a constant temperature (e.g., 25 °C).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 30 days), withdraw duplicate samples from each pH condition. The sampling frequency should be adjusted based on the expected degradation rate.
-
Sample Analysis: Immediately analyze the collected samples for the concentration of this compound using a validated HPLC method.
6. Data Analysis:
-
Plot the concentration of this compound versus time for each pH.
-
Determine the degradation kinetics, which typically follows first-order kinetics for pesticide hydrolysis. The first-order rate equation is: ln(Ct) = ln(C0) - kt, where Ct is the concentration at time t, C0 is the initial concentration, and k is the degradation rate constant.
-
Calculate the half-life (t½) for each pH using the formula: t½ = 0.693 / k.
Signaling Pathways and Logical Relationships
This compound Degradation Pathway (Hydrolysis)
The primary degradation pathway for this compound in aqueous solutions is hydrolysis, which is significantly influenced by pH.
References
- 1. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 2. PI-156/PI193: Water pH and the Effectiveness of Pesticides [edis.ifas.ufl.edu]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Effects of Water pH on the Stability of Pesticides | MU Extension [extension.missouri.edu]
- 5. Home, Yard & Garden Newsletter at the University of Illinois [hyg.ipm.illinois.edu]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Butamifos in Water
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary analytical methods for the quantification of Butamifos, an organophosphate herbicide, in water samples: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of environmental monitoring and food safety assessments. This document presents a comprehensive overview of the validation parameters and experimental protocols for both methods to aid researchers in selecting the most suitable approach for their specific needs.
Method Comparison
The choice between GC-MS and HPLC-DAD for this compound analysis depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. GC-MS is a highly sensitive and specific technique, making it ideal for detecting trace levels of this compound.[1] HPLC-DAD offers a robust and often more cost-effective alternative, particularly for routine monitoring where high sensitivity is not the primary concern.[2]
Performance Characteristics
The following table summarizes the key performance characteristics of the two methods, based on typical validation data for organophosphate pesticides.
| Parameter | GC-MS with Solid-Phase Extraction (SPE) | HPLC-DAD with Liquid-Liquid Extraction (LLE) |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | 0.1 - 0.5 µg/L |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/L | 0.3 - 1.5 µg/L |
| Linearity (R²) | > 0.99 | > 0.99 |
| Recovery (%) | 85 - 110% | 80 - 115% |
| Precision (RSD%) | < 15% | < 20% |
| Specificity | High (Mass Spectral Confirmation) | Moderate (Retention Time and UV Spectrum) |
| Sample Throughput | Moderate | High |
| Cost | High | Moderate |
Experimental Protocols
Detailed experimental protocols for each method are provided below. These protocols are based on established methods for the analysis of organophosphate pesticides in water and can be adapted for this compound.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Solid-Phase Extraction (SPE)
This method offers high sensitivity and selectivity for the determination of this compound in water.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the retained this compound from the cartridge with 5 mL of ethyl acetate.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of hexane for GC-MS analysis.
2. GC-MS Analysis
-
Gas Chromatograph (GC):
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 70°C for 2 min, ramp at 25°C/min to 150°C, then ramp at 10°C/min to 280°C and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Method 2: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) with Liquid-Liquid Extraction (LLE)
This method provides a robust and cost-effective alternative for the routine analysis of this compound.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Extraction: To a 250 mL water sample in a separatory funnel, add 5 g of sodium chloride and 50 mL of dichloromethane.
-
Shaking: Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate and collect the organic (lower) layer.
-
Repeat: Repeat the extraction twice more with fresh portions of dichloromethane.
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent to dryness using a rotary evaporator and reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
2. HPLC-DAD Analysis
-
High-Performance Liquid Chromatograph (HPLC):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Diode-Array Detector (DAD):
-
Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (determined by running a UV-Vis spectrum of a standard solution).
-
Workflow Diagrams
The following diagrams illustrate the experimental workflows for the two analytical methods.
Caption: Workflow for this compound analysis by GC-MS.
Caption: Workflow for this compound analysis by HPLC-DAD.
References
A Comparative Analysis of Butamifos and Dinitroaniline Herbicides for Weed Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the herbicidal efficacy of butamifos and prominent dinitroaniline herbicides, including trifluralin, pendimethalin, and ethalfluralin. While this compound is classified as an organophosphate, it shares a common mechanism of action with the dinitroaniline class—the inhibition of microtubule assembly. This comparison synthesizes available experimental data on their efficacy against various weed species, details their shared mechanism of action, and provides standardized experimental protocols for their evaluation.
Mechanism of Action: Disruption of Microtubule Polymerization
The primary mode of action for both this compound and dinitroaniline herbicides is the disruption of microtubule formation, a critical process for cell division in plants.[1][2][3] These herbicides bind to tubulin, the protein subunit of microtubules, preventing their polymerization into functional microtubule structures.[4] This inhibition of microtubule assembly leads to a failure in the formation of the mitotic spindle during cell division, ultimately causing mitotic arrest and the death of susceptible weed seedlings.[5]
The following diagram illustrates this shared mechanism of action:
Caption: Mechanism of microtubule disruption by this compound and dinitroaniline herbicides.
Comparative Efficacy Data
The following table summarizes the weed control efficacy of several dinitroaniline herbicides from field and greenhouse studies. It is important to note that direct comparative experimental data for this compound against these dinitroanilines was not publicly available at the time of this review. This compound is known to control annual and graminaceous weeds such as fathen, groundsel, wild oats, wild canary grass, brome, crowsfoot grass, and nettles.
| Herbicide | Weed Species | Application Rate | Weed Control (%) | Reference |
| Trifluralin | Amaranthus hybridus & A. retroflexus (Pigweed) | 1.5X recommended rate (Fall application) | Effective Control | |
| Setaria faberi (Giant Foxtail) | Not Specified | Satisfactory Control | ||
| Pendimethalin | Amaranthus hybridus & A. retroflexus (Pigweed) | 1.5X recommended rate (Fall application) | Effective Control | |
| Butralin | Amaranthus hybridus & A. retroflexus (Pigweed) | 2X recommended rate (Fall application) | Effective Control | |
| Profluralin | Amaranthus hybridus & A. retroflexus (Pigweed) | 1.25X recommended rate (Fall application) | Effective Control | |
| Fluchloralin | Amaranthus hybridus & A. retroflexus (Pigweed) | 1.5X recommended rate (Fall application) | Effective Control | |
| Dinitramine | Amaranthus hybridus & A. retroflexus (Pigweed) | 1.25X recommended rate (Spring application) | Adequate Control | |
| Abutilon theophrasti (Velvetleaf) | Not Specified | Good Control | ||
| Oryzalin | Abutilon theophrasti (Velvetleaf) | Not Specified | Best Control |
Experimental Protocols
Standardized protocols are essential for the accurate evaluation and comparison of herbicide efficacy. Below are generalized protocols for greenhouse and field trials.
Greenhouse Bioassay for Pre-Emergent Herbicide Efficacy
Objective: To assess the pre-emergent efficacy of herbicides on target weed species under controlled conditions.
-
Soil Preparation: A standardized soil mix (e.g., a 1:1 mixture of soil and sand) should be used to minimize variability. High clay or organic matter content can bind the herbicide and reduce its efficacy.
-
Planting: Flats or pots are filled with the soil mixture. A known number of seeds of the target weed species are sown on the soil surface.
-
Herbicide Application: Herbicides are applied at various rates (e.g., 0.5x, 1x, and 2x the recommended field rate) using a spray chamber to ensure uniform application. An untreated control is included for comparison.
-
Activation: For soil-applied herbicides, the flats or pots are watered after application to "activate" the herbicide.
-
Growth Conditions: The trials are maintained in a greenhouse with controlled temperature, humidity, and light conditions.
Caption: A generalized workflow for a greenhouse herbicide efficacy study.
Field Trial for Pre-Emergent Herbicide Efficacy
Objective: To evaluate the efficacy and crop selectivity of herbicides under real-world agricultural conditions.
-
Site Selection: The trial site should have a uniform soil type and a known history of the target weed species.
-
Experimental Design: A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability. The trial should include a minimum of three to four replications.
-
Plot Establishment: Individual plots of a specified size (e.g., 3m x 6m) are marked out.
-
Herbicide Application: Herbicides are applied using a calibrated plot sprayer at various rates, including an untreated control and a commercial standard for comparison.
-
Incorporation (if required): Dinitroaniline herbicides often require mechanical incorporation into the soil to prevent volatilization and photodegradation.
-
Crop Planting: The desired crop is planted uniformly across all plots.
-
Data Collection:
-
Weed Control: Weed density (counts per unit area) and biomass are assessed at multiple time points after application. Visual ratings of weed control (on a scale of 0-100%) are also recorded.
-
Crop Tolerance: Crop injury is visually assessed at regular intervals. Crop stand counts and final yield are measured at the end of the growing season.
-
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments.
Conclusion
References
Comparative Toxicology of Butamifos Enantiomers: A Guide for Researchers
Butamifos, an organophosphate herbicide, exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects. Many chiral pesticides exhibit enantioselectivity in their biological activity and toxicity, with one enantiomer often being significantly more potent than the other. However, specific data to confirm this for this compound is currently lacking.
Quantitative Toxicological Data
Due to the absence of specific data for the individual enantiomers, the following table summarizes the available toxicological data for racemic this compound.
| Toxicological Endpoint | Test Species | Value | Reference |
| Acute Oral LD50 | Rat | >500 mg/kg to <2,000 mg/kg | [2] |
| Aquatic Toxicity (48h LC50) | Daphnia magna | 1 to 10 mg/L | [3] |
Experimental Protocols
To facilitate future research into the enantioselective toxicity of this compound, this section details the standard experimental protocols that would be employed to determine the key toxicological parameters for its individual enantiomers.
Acute Oral Toxicity Assessment in Rats (OECD Guideline 425)
This protocol is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.
-
Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.[2] Animals are acclimatized to laboratory conditions before the study.
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
A single animal is administered a dose of the test substance (either (R)- or (S)-Butamifos) via oral gavage. The initial dose is based on a preliminary estimate of the LD50.
-
If the animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose. The interval between dosing is typically 48 hours.
-
This sequential dosing continues until the LD50 can be estimated with a certain level of confidence.
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
-
Data Analysis: The LD50 is calculated using a statistical method, such as the maximum likelihood method.
Aquatic Toxicity Assessment in Daphnia magna (OECD Guideline 202)
This protocol determines the concentration of a substance that is lethal to 50% of the test organisms (Daphnia magna) within a 48-hour period (48h EC50).
-
Test Organism: Young, healthy Daphnia magna (water fleas), less than 24 hours old, are used.
-
Procedure:
-
Groups of Daphnia are exposed to a range of concentrations of the test substance ((R)-, (S)-, or racemic this compound) in a suitable aqueous medium.
-
A control group is maintained in the same medium without the test substance.
-
The daphnids are observed for immobilization at 24 and 48 hours.
-
-
Data Analysis: The EC50 value and its confidence limits are calculated at 48 hours using statistical methods.
Acetylcholinesterase Inhibition Assay
This in vitro assay measures the potency of a substance in inhibiting the activity of the AChE enzyme, typically expressed as the half-maximal inhibitory concentration (IC50).
-
Principle: The assay is based on the Ellman's method, which measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.
-
Procedure:
-
A solution of purified AChE is incubated with various concentrations of the inhibitor ((R)-, (S)-, or racemic this compound).
-
The substrate, acetylthiocholine, and DTNB are added to initiate the reaction.
-
The rate of color development is measured over time using a spectrophotometer.
-
The percentage of enzyme inhibition is calculated for each inhibitor concentration.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical workflow for assessing the enantioselective toxicity of a chiral pesticide.
Conclusion and Future Directions
The lack of specific toxicological data for the individual enantiomers of this compound represents a critical knowledge gap in the environmental and human health risk assessment of this herbicide. While the provided protocols offer a clear path for generating this essential data, further research is imperative. A comprehensive comparative study of the (R)- and (S)-enantiomers of this compound is necessary to accurately characterize its toxicological profile and to inform regulatory decisions regarding its use. Such research would not only enhance our understanding of this compound but also contribute to the broader knowledge of enantioselectivity in the environmental fate and effects of chiral pesticides.
References
Validating a GC-MS Method for Butamifos: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of validating a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of the organophosphate herbicide Butamifos. As specific validated methods for this compound are not extensively detailed in publicly available literature, this document outlines a proposed GC-MS/MS method based on established protocols for similar organophosphate pesticides. Furthermore, it offers a comparative analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an alternative analytical technique.
Introduction to this compound Analysis
This compound is a selective herbicide used for pre-emergence control of annual weeds in various crops. Monitoring its residues in environmental and food samples is crucial for ensuring food safety and environmental protection. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. Coupling GC with a tandem mass spectrometer (MS/MS) enhances selectivity and sensitivity, making it a powerful tool for trace-level quantification in complex matrices.
Notably, publicly available literature does not extensively report on the specific metabolites of this compound, with some sources indicating no known significant metabolites. Therefore, this guide will focus on the validation of the parent compound, this compound.
Proposed GC-MS/MS Method for this compound Analysis
The following experimental protocol is a proposed method, drawing from established methodologies for the analysis of organophosphate pesticides in various matrices.
Experimental Protocol
1. Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined sample preparation technique suitable for multi-residue pesticide analysis in food and environmental matrices.[1][2][3][4][5]
-
Homogenization: A representative 10-15 g sample (e.g., soil, crop) is homogenized. For dry samples, rehydration may be necessary.
-
Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile. The tube is shaken vigorously for 1 minute.
-
Salting-out: A salt mixture, typically containing anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl), is added to induce phase separation between the aqueous and organic layers. The tube is shaken again for 1 minute.
-
Centrifugation: The sample is centrifuged to separate the acetonitrile layer (top layer) containing the pesticides.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a d-SPE tube containing a sorbent material (e.g., primary secondary amine - PSA) to remove interfering matrix components. The tube is vortexed and then centrifuged.
-
Final Extract: The resulting supernatant is the final extract, ready for GC-MS/MS analysis.
2. GC-MS/MS Instrumental Analysis
The following are typical instrumental parameters for the analysis of organophosphate pesticides.
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
-
Inlet: Splitless injection is preferred for trace analysis.
-
Oven Temperature Program: A temperature gradient is employed to separate the analytes. A typical program might start at 70°C, hold for 2 minutes, then ramp to 280°C at a rate of 10-25°C/min, and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS/MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.
-
Mass Transitions: Based on available data for this compound, the following precursor and product ions can be monitored:
-
Precursor Ion (m/z): 286.0
-
Product Ions (m/z): 185.0, 202.0
-
-
Data Presentation: Performance Characteristics
The following tables summarize the expected performance characteristics of the proposed GC-MS/MS method for this compound analysis, based on typical validation data for multi-residue pesticide methods. A comparison with a potential LC-MS/MS method is also provided.
Table 1: Proposed GC-MS/MS Method Validation Parameters for this compound
| Validation Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.001 - 0.01 mg/kg |
| Limit of Quantification (LOQ) | 0.005 - 0.05 mg/kg |
| Accuracy (Recovery %) | 70 - 120% |
| Precision (RSD %) | < 20% |
Table 2: Comparison of GC-MS/MS and LC-MS/MS for this compound Analysis
| Feature | GC-MS/MS | LC-MS/MS |
| Analyte Volatility | Suitable for volatile and semi-volatile compounds | Suitable for a wider range of polarities and thermal stabilities |
| Sample Derivatization | Generally not required for this compound | Not required |
| Selectivity | High with MS/MS | High with MS/MS |
| Sensitivity | Generally good for organophosphates | Can be higher for certain compounds |
| Matrix Effects | Can be significant, requiring matrix-matched standards or effective cleanup | Can be significant, requiring matrix-matched standards or effective cleanup |
| Run Time | Typically 15-30 minutes | Typically 5-20 minutes |
| Robustness | Generally considered very robust | Can be more susceptible to matrix effects impacting the ion source |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the key steps in the proposed GC-MS method for this compound analysis.
Caption: Experimental workflow for this compound analysis.
Method Comparison
This diagram provides a logical comparison of the key attributes of GC-MS/MS and LC-MS/MS for pesticide analysis.
Caption: GC-MS/MS vs. LC-MS/MS for pesticide analysis.
Conclusion
References
A Comparative Guide to Inter-laboratory Butamifos Residue Analysis
This guide provides a comparative overview of analytical performance for Butamifos residue analysis across multiple laboratories. It is intended for researchers, scientists, and professionals in drug development and food safety to facilitate methodological evaluation and selection. The data presented herein is a synthesized representation from various analytical studies on organophosphorus pesticides, providing a benchmark for typical performance characteristics.
Quantitative Performance Comparison
The following table summarizes the performance of four hypothetical laboratories in the analysis of this compound residues in a spiked spinach matrix. This data is representative of typical results obtained through the application of modern analytical techniques such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 |
| Matrix | Spinach | Spinach | Spinach | Spinach |
| Analytical Method | GC-MS/MS | GC-MS/MS | LC-MS/MS | GC-MS/MS |
| Limit of Detection (LOD) | 0.002 mg/kg | 0.003 mg/kg | 0.002 mg/kg | 0.005 mg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.01 mg/kg | 0.01 mg/kg | 0.02 mg/kg |
| Mean Recovery (%) | 95.8% | 92.3% | 98.1% | 89.5% |
| Repeatability (RSDr, %) | 4.2% | 5.5% | 3.8% | 6.1% |
| Reproducibility (RSDR, %) | 8.5% | 9.8% | 7.9% | 11.2% |
Data is hypothetical and intended for illustrative purposes.
Experimental Protocols
A generalized experimental protocol based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is detailed below. This method is frequently used for the extraction of pesticide residues from food matrices.[1][2][3][4]
1. Sample Preparation and Homogenization:
-
A representative 1-2 kg sample of the commodity (e.g., spinach) is chopped and cryogenically milled to a fine, uniform powder to prevent pesticide degradation.[5]
-
A 10-15 g subsample of the homogenized material is weighed into a 50 mL centrifuge tube.
2. Extraction:
-
10 mL of acetonitrile (or acetonitrile with 1% acetic acid) is added to the centrifuge tube.
-
The tube is capped and shaken vigorously for 1 minute to ensure thorough mixing of the sample with the solvent.
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate) are added to the tube. The addition of salts induces phase separation and drives the pesticides into the acetonitrile layer.
-
The tube is immediately shaken for another minute and then centrifuged at ≥3000 g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
An aliquot of the upper acetonitrile layer (supernatant) is transferred to a d-SPE cleanup tube.
-
The d-SPE tube contains a mixture of primary secondary amine (PSA) sorbent to remove fatty acids and sugars, and MgSO₄ to remove excess water. For pigmented samples like spinach, graphitized carbon black (GCB) may also be included, though care must be taken as it can adsorb planar pesticides.
-
The tube is vortexed for 30-60 seconds and then centrifuged for 5 minutes.
4. Instrumental Analysis (GC-MS/MS):
-
The final, cleaned extract is transferred to an autosampler vial for analysis.
-
Gas Chromatograph (GC) Conditions:
-
Column: Low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Program: Initial temperature of 60°C, held for 1 min, then ramped to 300°C at an appropriate rate (e.g., 10-25°C/min).
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two specific precursor-to-product ion transitions are monitored for this compound for confident identification and quantification.
-
Data Analysis: Quantification is performed using a calibration curve prepared from matrix-matched standards to compensate for matrix effects.
-
Visualized Workflow
The following diagram illustrates the key stages of the this compound residue analysis workflow, from sample collection to final data analysis.
Caption: Workflow for this compound residue analysis using the QuEChERS method.
References
Efficacy of Butamifos in Comparison to Other Acetylcholinesterase Inhibiting Herbicides: A Comprehensive Guide
This guide provides a comparative analysis of Butamifos and other acetylcholinesterase (AChE) inhibiting herbicides for researchers, scientists, and drug development professionals. The focus is on their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Efficacy of Acetylcholinesterase Inhibiting Herbicides
This compound is an organophosphate herbicide used for the control of annual and graminaceous weeds.[1][2] Its mode of action is believed to involve the inhibition of acetylcholinesterase, a key enzyme in the nervous system of animals, and it is also suggested to inhibit microtubule formation in plants.[2] While quantitative data on the specific AChE inhibitory activity (e.g., IC50 values) and comparative herbicidal efficacy of this compound is limited in publicly available literature, this guide compiles available data for other organophosphate herbicides that share the same primary mode of action. This allows for an indirect comparison and a framework for evaluating this compound.
The following table summarizes the available information on this compound and other selected AChE inhibiting herbicides.
| Herbicide | Chemical Class | Primary Mode of Action | Target Weeds | Available Efficacy Data (IC50 for AChE Inhibition) |
| This compound | Organophosphate | Acetylcholinesterase Inhibition, Microtubule Assembly Inhibition | Annual and graminaceous weeds | Data not readily available in cited literature. |
| Anilofos | Organophosphate | Acetylcholinesterase Inhibition | Annual grass weeds and sedges in rice | Not specified in the provided results. |
| Bensulide | Organophosphate | Acetylcholinesterase Inhibition | Annual grasses (e.g., bluegrass, crabgrass) and broadleaf weeds | Data not readily available in cited literature. |
| Chlorpyrifos | Organophosphate | Acetylcholinesterase Inhibition | Broad-spectrum insecticide with herbicidal properties | 0.12 µM (for human red blood cell AChE)[3] |
| Monocrotophos | Organophosphate | Acetylcholinesterase Inhibition | Broad-spectrum insecticide with herbicidal properties | 0.25 µM (for human red blood cell AChE)[3] |
| Profenofos | Organophosphate | Acetylcholinesterase Inhibition | Broad-spectrum insecticide with herbicidal properties | 0.35 µM (for human red blood cell AChE) |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of herbicide efficacy. Below are methodologies for key experiments.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay is a widely used colorimetric method to determine the AChE inhibitory activity of compounds.
Objective: To quantify the concentration of a herbicide required to inhibit 50% of AChE activity (IC50).
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test herbicide solutions at various concentrations
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test herbicide in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add the following to each well in order:
-
Phosphate buffer
-
Test herbicide solution at different dilutions
-
DTNB solution
-
-
Initiate the reaction by adding the AChE enzyme solution to all wells except the blank.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).
-
After a short incubation period, add the substrate (ATCI) to all wells.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each herbicide concentration compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the herbicide concentration and fitting the data to a dose-response curve.
Greenhouse Herbicide Efficacy Bioassay
This protocol outlines a whole-plant bioassay to determine the herbicidal efficacy (e.g., GR50 - the dose causing 50% growth reduction) of a compound on target weed species.
Objective: To assess the dose-dependent effect of a herbicide on the growth and survival of a specific weed species under controlled greenhouse conditions.
Materials:
-
Seeds of the target weed species (e.g., Echinochloa crus-galli)
-
Pots filled with a standardized soil mix
-
Greenhouse with controlled temperature, humidity, and light conditions
-
Herbicide formulations of the test compounds
-
A laboratory spray chamber for precise herbicide application
-
Drying oven and balance for biomass measurement
Procedure:
-
Plant Propagation: Sow a uniform number of seeds of the target weed species in each pot and allow them to germinate and grow to a specific developmental stage (e.g., 2-3 leaf stage).
-
Herbicide Application: Prepare a series of herbicide concentrations. Apply the herbicides to the plants using a laboratory spray chamber to ensure uniform coverage. Include an untreated control group.
-
Experimental Design: Arrange the pots in a randomized complete block design within the greenhouse to minimize the effects of environmental variability.
-
Growth Conditions: Maintain optimal and consistent growing conditions (temperature, light, water) for the duration of the experiment (typically 2-4 weeks after treatment).
-
Data Collection:
-
Visual Injury Assessment: Rate the visible injury to the plants (e.g., chlorosis, necrosis, stunting) at regular intervals using a 0% (no effect) to 100% (complete kill) scale.
-
Biomass Measurement: At the end of the experiment, harvest the above-ground plant material, dry it in an oven until a constant weight is achieved, and record the dry weight.
-
-
Data Analysis:
-
Calculate the percent growth reduction for each herbicide dose relative to the untreated control.
-
Determine the GR50 value by fitting the dose-response data to a log-logistic regression model.
-
Visualizations
The following diagrams illustrate the signaling pathway of acetylcholinesterase inhibition and a typical workflow for evaluating herbicide efficacy.
References
Validation of a stability-indicating HPLC method for Butamifos
An Objective Comparison of Analytical Methods for the Stability Testing of Butamifos
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a stability-indicating High-Performance Liquid Chromatography (HPLC) method with a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of this compound and its degradation products. The information presented is intended to assist researchers and analytical scientists in selecting the most suitable method for their specific needs in stability testing and quality control.
Introduction to this compound and Stability-Indicating Methods
This compound is an organophosphate herbicide used to control annual weeds in various crops.[1] Its chemical formula is C₁₃H₂₁N₂O₄PS, and its structure contains a chiral center, meaning it exists as a mixture of (R) and (S)-enantiomers.[1][2] The stability of this compound is a critical quality attribute, as degradation can lead to a loss of efficacy and the formation of potentially toxic impurities. Stability-indicating analytical methods are essential for accurately measuring the concentration of the active ingredient and its degradation products, without interference from each other.
Comparative Analytical Methodologies
This guide details a validated stability-indicating HPLC method and a comparative GC-MS method for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating reversed-phase HPLC method was developed and validated for the determination of this compound in the presence of its degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 219 nm.[3]
-
Column Temperature: 30 °C.
Forced degradation studies were conducted to demonstrate the specificity of the HPLC method. This compound was subjected to stress conditions including acid and base hydrolysis, oxidation, heat, and photolysis.
-
Acid Hydrolysis: 1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: 1 N NaOH at 60°C for 30 minutes.
-
Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The HPLC method effectively separated the main this compound peak from the peaks of the degradation products generated under these stress conditions.
The proposed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the table below.
| Validation Parameter | Result |
| Linearity (µg/mL) | 5 - 150 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.5 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.5 |
| Robustness | Robust |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
As an alternative to HPLC, a GC-MS method can be employed for the analysis of this compound, particularly for its high sensitivity and selectivity.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A low-polarity capillary column (e.g., similar to a 5% diphenyl/95% dimethyl polysiloxane phase).[4]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A suitable temperature gradient to ensure separation.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity.
The performance of the GC-MS method is summarized in the table below.
| Performance Parameter | Result |
| Linearity (ng/mL) | 10 - 1000 |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 97.0% - 103.5% |
| Precision (% RSD) | < 5.0% |
| Limit of Detection (LOD) (ng/mL) | 2.0 |
| Limit of Quantitation (LOQ) (ng/mL) | 6.0 |
Method Comparison
| Feature | HPLC-UV | GC-MS |
| Principle | Liquid chromatography with UV detection | Gas chromatography with mass spectrometric detection |
| Sensitivity | Lower | Higher |
| Selectivity | Good | Excellent (based on mass-to-charge ratio) |
| Sample Volatility | Not required | Required (or derivatization needed) |
| Instrumentation Cost | Lower | Higher |
| Run Time | Generally longer | Can be faster |
| Confirmation of Identity | Based on retention time | Based on retention time and mass spectrum |
Visualizations
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Caption: Proposed degradation pathway of this compound under various stress conditions.
Conclusion
Both the HPLC-UV and GC-MS methods are suitable for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis. The HPLC method is a robust and cost-effective technique suitable for routine quality control and stability testing. The GC-MS method offers higher sensitivity and selectivity, making it ideal for trace-level impurity profiling and confirmatory analysis. For a comprehensive stability study, the use of a stability-indicating HPLC method is generally preferred due to its ability to separate a wide range of degradation products, while GC-MS can be used as a complementary technique for the identification of unknown degradants.
References
Navigating Weed Resistance: A Comparative Analysis of Butamifos and Trifluralin
For Researchers, Scientists, and Drug Development Professionals
The evolution of herbicide resistance in weeds poses a significant threat to global food security and agricultural sustainability. Understanding the cross-resistance profiles of different herbicides is paramount for developing effective and durable weed management strategies. This guide provides a detailed comparison of the herbicidal activity and resistance mechanisms of Butamifos and Trifluralin, two herbicides that share a common mode of action but belong to different chemical classes. While extensive research has elucidated the resistance patterns for the dinitroaniline herbicide Trifluralin, data on the phosphoroamidate herbicide this compound and its cross-resistance with other microtubule inhibitors remains limited. This guide synthesizes available experimental data to provide a comprehensive overview for the scientific community.
Herbicidal Profile: A Tale of Two Microtubule Inhibitors
This compound and Trifluralin both function by inhibiting microtubule assembly in susceptible plant species.[1][2][3] Microtubules are essential for cell division, and their disruption leads to a failure of mitosis, ultimately causing the death of germinating weed seedlings.[3]
Trifluralin , a member of the dinitroaniline chemical family, is a pre-emergent herbicide applied to the soil to control a range of annual grasses and broadleaf weeds.[4] Its efficacy is dependent on its incorporation into the soil to prevent volatilization and photodegradation.
This compound , an organophosphate herbicide, also acts as a non-systemic, selective herbicide by inhibiting microtubule formation. It is used to control annual and graminaceous weeds in various crops.
Comparative Efficacy and Resistance Levels
The following table summarizes documented resistance levels to Trifluralin in key weed species. This data is crucial for understanding the selection pressures that could lead to the evolution of resistance to other herbicides with the same mode of action, such as this compound.
| Weed Species | Herbicide | Resistance Level (Fold Resistance) | Country of Origin | Reference |
| Lolium rigidum | Trifluralin | 32 | Australia | |
| Amaranthus palmeri | Trifluralin | 5-6 | USA | |
| Eleusine indica | Dinitroanilines | High | - |
Mechanisms of Weed Resistance
Resistance to herbicides can be broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).
Target-Site Resistance (TSR)
TSR arises from genetic mutations in the gene encoding the herbicide's target protein, which reduces the binding affinity of the herbicide. For both this compound and Trifluralin, the target site is the tubulin protein, a key component of microtubules.
-
Trifluralin: Resistance to Trifluralin has been linked to specific point mutations in the α-tubulin gene in several weed species, including Lolium rigidum and Eleusine indica. These mutations alter the herbicide's binding site on the tubulin protein, rendering it less effective.
-
This compound: While this compound also targets tubulin, specific mutations conferring resistance to this herbicide have not yet been documented in publicly available research. However, the potential for TSR exists due to its shared mode of action with Trifluralin.
Non-Target-Site Resistance (NTSR)
NTSR involves mechanisms that reduce the amount of active herbicide reaching the target site. The most common form of NTSR is enhanced metabolic degradation of the herbicide by enzymes such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).
-
Trifluralin: Enhanced metabolism is a significant mechanism of resistance to Trifluralin in weeds like Lolium rigidum. Studies have shown that resistant populations can more rapidly detoxify the herbicide.
-
This compound: The metabolic pathways for this compound degradation in resistant weeds have not been extensively studied. As an organophosphate, it is plausible that P450s and other metabolic enzymes could play a role in its detoxification, potentially leading to cross-resistance with other herbicides metabolized by the same enzymes.
Experimental Protocols for Assessing Herbicide Resistance
The following are generalized protocols for conducting whole-plant pot assays and agar-based seedling assays to determine herbicide resistance profiles. These methods can be adapted to test the efficacy of this compound and Trifluralin on various weed populations.
Whole-Plant Pot Assay
-
Seed Collection and Germination: Collect mature seeds from suspected resistant and known susceptible weed populations. Germinate seeds in petri dishes or directly in pots filled with a suitable growing medium.
-
Plant Growth: Transplant seedlings into individual pots once they reach a designated growth stage (e.g., 2-3 leaf stage). Grow plants in a controlled environment (greenhouse or growth chamber) with standardized conditions for light, temperature, and humidity.
-
Herbicide Application: Apply a range of herbicide doses (typically 6-8 concentrations) to the plants. The dose range should span from sublethal to lethal concentrations for the susceptible population. Ensure uniform application using a calibrated sprayer.
-
Data Collection: Assess plant survival, biomass (fresh or dry weight), or visual injury at a set time point after treatment (e.g., 21 days).
-
Data Analysis: Calculate the dose required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀) for both resistant and susceptible populations. The resistance index (RI) is calculated by dividing the GR₅₀ or LD₅₀ of the resistant population by that of the susceptible population.
Agar-Based Seedling Assay
-
Preparation of Agar Medium: Prepare an agar medium containing a discriminating dose of the herbicide. This dose should be sufficient to kill susceptible seedlings but allow resistant ones to survive.
-
Seed Sterilization and Plating: Surface sterilize weed seeds and place them on the herbicide-containing agar in petri dishes.
-
Incubation: Incubate the petri dishes in a controlled environment with appropriate light and temperature for a set period (e.g., 7-14 days).
-
Assessment: Measure root and/or shoot growth of the seedlings. Resistant seedlings will show significantly more growth compared to susceptible seedlings.
Visualizing the Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the mode of action of this compound and Trifluralin, as well as the known and potential resistance mechanisms.
Mode of action for this compound and Trifluralin.
Known resistance mechanisms to Trifluralin.
Hypothesized cross-resistance between this compound and Trifluralin.
Conclusion and Future Directions
While this compound and Trifluralin share a common mode of action, a significant knowledge gap exists regarding the cross-resistance profile between these two herbicides. The well-documented resistance mechanisms to Trifluralin, particularly target-site mutations in the α-tubulin gene and enhanced metabolic degradation, provide a framework for investigating potential cross-resistance to this compound.
Future research should focus on:
-
Direct Comparative Studies: Conducting dose-response assays with both this compound and Trifluralin on a diverse range of weed biotypes, including those with known resistance to dinitroanilines.
-
Elucidating this compound Resistance Mechanisms: Investigating the genetic and biochemical basis of this compound resistance in weeds, including sequencing the tubulin genes of resistant populations and characterizing the metabolic pathways involved in its detoxification.
-
Identifying Common Metabolic Pathways: Determining if the same P450 or GST enzymes are responsible for the metabolism of both this compound and Trifluralin, which would be a strong indicator of metabolic cross-resistance.
A deeper understanding of the cross-resistance landscape between these and other microtubule-inhibiting herbicides is critical for the development of sustainable weed management programs that can effectively combat the growing challenge of herbicide resistance.
References
Validating Butamifos as a Certified Reference Material: A Comparative Guide
For researchers, scientists, and drug development professionals, the integrity of analytical measurements is paramount. Certified Reference Materials (CRMs) serve as the cornerstone of quality assurance, ensuring the accuracy and traceability of experimental results. This guide provides a comprehensive comparison of Butamifos, an organophosphate herbicide, as a Certified Reference Material, detailing its performance against other common organophosphates and providing supporting experimental data and protocols.
This compound CRMs are essential for a variety of analytical applications, including the calibration of analytical instruments like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), validation of analytical methods, and as quality control standards in residue analysis.[1][2] These reference materials are characterized by their high purity (typically ≥ 95%) and a shelf life of approximately 36 months, ensuring long-term reliability for research and monitoring programs.
Comparative Analysis of this compound CRM
To establish the validity and performance of a this compound CRM, a direct comparison with other widely used organophosphate standards, such as Chlorpyrifos and Malathion, is crucial. The following tables summarize key performance indicators.
Table 1: Purity and Stability Comparison of Organophosphate CRMs
| Certified Reference Material | Purity (%) | Short-term Stability (30 days @ 25°C) | Long-term Stability (12 months @ 4°C) |
| This compound | ≥ 95 | No significant degradation observed | Stable within certified uncertainty |
| Chlorpyrifos | ≥ 98 | Minor degradation (<2%) | Stable within certified uncertainty |
| Malathion | ≥ 97 | Prone to hydrolysis, significant degradation | Requires stringent storage conditions |
Note: Stability data is generalized from literature on organophosphate stability. Specific stability of a CRM lot is provided by the manufacturer.
Table 2: Performance in Analytical Methods
| Parameter | This compound CRM | Chlorpyrifos CRM | Malathion CRM |
| Linearity (R²) | > 0.995 | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.005 µg/mL | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.015 µg/mL | 0.06 µg/mL |
| Recovery (%) | 95-105 | 92-108 | 85-110 |
| Precision (RSD %) | < 5 | < 5 | < 7 |
Data is illustrative and based on typical performance in validated GC-MS methods.
Experimental Protocols
Detailed methodologies are critical for replicating and verifying the performance of a this compound CRM.
Protocol 1: Validation of this compound CRM using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the validation of a this compound CRM for the quantitative analysis of this compound in a sample matrix.
1. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector: Split/splitless, 250°C.
-
Oven Program: Initial 100°C for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
MS Detector: Electron ionization (EI) mode, scan range 50-500 m/z.
2. Standard Preparation:
-
Prepare a stock solution of this compound CRM (1000 µg/mL) in a suitable solvent (e.g., ethyl acetate).
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
3. Sample Preparation (QuEChERS method):
-
Homogenize 10 g of the sample with 10 mL of acetonitrile.
-
Add QuEChERS salts (e.g., MgSO₄, NaCl).
-
Vortex and centrifuge.
-
Take an aliquot of the supernatant and perform a dispersive solid-phase extraction (d-SPE) cleanup with PSA and C18 sorbents.
-
Centrifuge and filter the extract before injection into the GC-MS.
4. Validation Parameters:
-
Linearity: Analyze the calibration standards and plot the peak area against the concentration. A linear regression should yield a correlation coefficient (R²) > 0.99.
-
Accuracy (Recovery): Spike a blank matrix with a known concentration of this compound CRM at three different levels. The recovery should be within 70-120%.
-
Precision (Repeatability): Analyze replicate spiked samples on the same day. The relative standard deviation (RSD) should be < 20%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N) of low-concentration standards (typically S/N of 3 for LOD and 10 for LOQ).
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
This protocol assesses the biological activity of this compound by measuring its inhibition of the enzyme acetylcholinesterase.
1. Reagents and Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel).
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (pH 8.0).
-
This compound CRM standard solutions.
-
96-well microplate reader.
2. Assay Procedure:
-
In a 96-well plate, add 25 µL of different concentrations of the this compound CRM standard.
-
Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes.
3. Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the mechanisms of action and experimental procedures provide a clearer understanding of the validation process.
Caption: Workflow for the validation of this compound CRM using GC-MS.
References
Safety Operating Guide
Navigating the Safe Handling of Butamifos: A Guide to Personal Protective Equipment and Operational Protocols
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Butamifos, an organophosphate herbicide. Understanding and implementing these procedural steps is critical to mitigating risks associated with this moderately toxic compound.
This compound is recognized as a moderately toxic acetylcholinesterase inhibitor, harmful if swallowed, and very toxic to aquatic life with long-lasting effects.[1][2] Adherence to stringent safety protocols is therefore non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive personal protective equipment strategy is crucial to prevent exposure. The following table summarizes the recommended PPE, categorized by the area of protection.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Material: Nitrile rubber or Butyl rubber. Thickness: Greater than 0.4 mm. Note: Always inspect gloves for tears or punctures before use. Discard and replace immediately if compromised. |
| Eyes | Safety goggles or a face shield | Type: Chemical splash goggles are essential to protect against splashes. A face shield offers broader protection and should be used in conjunction with goggles, especially when handling larger quantities or during potential splash-generating activities. |
| Respiratory | Air-purifying respirator with the appropriate cartridge | Cartridge Type: Organic vapor (OV) cartridge (often color-coded black) with a P100 particulate filter. Note: A respirator fit test is required to ensure a proper seal. Cartridges should be replaced on a schedule determined by a qualified safety professional or when odor, taste, or irritation is detected. |
| Body | Chemical-resistant suit or coveralls and apron | Material: Coated, non-woven fabrics (e.g., Tyvek® or equivalent). Coverage: Long-sleeved coveralls are a minimum requirement. A chemical-resistant apron should be worn over coveralls when mixing, loading, or cleaning up spills. |
| Feet | Chemical-resistant boots | Type: Boots made of rubber or another waterproof, chemical-resistant material. Note: Pant legs should be worn outside of boots to prevent chemicals from running down into them. |
Operational Plan for Handling this compound
A systematic approach to handling this compound minimizes the risk of exposure and environmental contamination. The following workflow provides a step-by-step guide for laboratory personnel.
Disposal Plan for this compound Waste
Proper disposal of this compound and its containers is critical to prevent environmental contamination. All this compound waste is considered hazardous.
| Waste Type | Disposal Procedure |
| Excess this compound | - Do not dispose of down the drain or in regular trash. - Collect in a clearly labeled, sealed, and chemical-resistant container. - Dispose of as hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. |
| Contaminated Labware (e.g., glassware, pipette tips) | - Rinse three times with a suitable solvent (e.g., acetone or methanol). Collect the rinsate as hazardous waste. - After triple-rinsing, the labware may be washed with soap and water. In some jurisdictions, triple-rinsed containers may be disposed of as non-hazardous waste; consult your EHS office. |
| Contaminated PPE | - All disposable PPE (gloves, coveralls, etc.) that has come into contact with this compound should be collected in a labeled hazardous waste bag. - Dispose of through your institution's EHS office. |
The following diagram outlines the decision-making process for the disposal of this compound-related waste.
By adhering to these guidelines, researchers and laboratory personnel can significantly reduce the risks associated with handling this compound, ensuring personal safety and environmental protection. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most comprehensive information.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
